2,4-Dichloro-1-(dichloromethyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,4-dichloro-1-(dichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVKVGOTPBBVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059640 | |
| Record name | Benzene, 2,4-dichloro-1-(dichloromethyl)- | |
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Molecular Weight |
229.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134-25-8 | |
| Record name | 2,4-Dichloro-1-(dichloromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-1-(dichloromethyl)benzene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2,4-dichloro-1-(dichloromethyl)- | |
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| Record name | Benzene, 2,4-dichloro-1-(dichloromethyl)- | |
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| Record name | 2,4-dichloro-1-(dichloromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DICHLORO-1-(DICHLOROMETHYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4PB63CDC4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dichloro-1-(dichloromethyl)benzene for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,4-Dichloro-1-(dichloromethyl)benzene (CAS No. 134-25-8), a pivotal chlorinated aromatic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, synthesis, reactivity, analytical methodologies, and applications, with a focus on its role as a versatile chemical intermediate.
Compound Identity and Physicochemical Properties
This compound, also known by synonyms such as α,α,2,4-tetrachlorotoluene and 2,4-dichlorobenzal chloride, is an organic compound with the molecular formula C₇H₄Cl₄.[1][2] It features a benzene ring substituted with two chlorine atoms at the 2 and 4 positions and a dichloromethyl group at the 1 position.[2] This unique structure imparts specific reactivity and physical characteristics crucial for its synthetic applications.[3]
The compound typically appears as a colorless to pale yellow liquid or a white to light yellow crystalline powder with a distinct odor.[2][3] It is characterized by its hydrophobicity, being relatively insoluble in water but soluble in various organic solvents.[2] The presence of four chlorine atoms contributes to its chemical stability and a higher density compared to non-chlorinated analogues.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 134-25-8 | [1] |
| Molecular Formula | C₇H₄Cl₄ | [1] |
| Molecular Weight | 229.9 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or white to light yellow crystalline powder | [2][3] |
| Density | 1.501 g/cm³ | [3] |
| Boiling Point | 273.9 °C at 760 mmHg | [3] |
| Flash Point | 123.4 °C | [3] |
| Vapor Pressure | 0.00932 mmHg at 25 °C | [3] |
| Refractive Index | 1.575 | [3] |
Synthesis and Manufacturing
The primary industrial synthesis of this compound involves the free-radical chlorination of 2,4-dichlorotoluene.[4] This process is typically catalyzed by light or a chemical initiator.
Protocol 1: Free-Radical Chlorination of 2,4-Dichlorotoluene
Causality: This method leverages the relative reactivity of the benzylic protons on the methyl group of 2,4-dichlorotoluene. Under free-radical conditions, these protons are susceptible to abstraction by chlorine radicals, leading to the stepwise substitution of hydrogen atoms with chlorine. The reaction temperature and chlorine flow rate are critical parameters to control the extent of chlorination and minimize the formation of the over-chlorinated by-product, 2,4-dichloro-1-(trichloromethyl)benzene.[5]
Step-by-Step Methodology:
-
Charge a reaction vessel equipped with a stirrer, reflux condenser, gas inlet tube, and a light source with 2,4-dichlorotoluene and a catalytic amount of phosphorus trichloride (PCl₃).[5]
-
Heat the mixture to approximately 120 °C.[5]
-
Introduce chlorine gas into the reaction mixture under illumination.[5]
-
Monitor the reaction progress using Gas Chromatography (GC) until the conversion of 2,4-dichlorotoluene reaches ≥99%.[5]
-
Upon completion, the reaction mixture will contain this compound as the major product, along with minor amounts of 2,4-dichlorobenzyl chloride and 2,4-dichloro-1-(trichloromethyl)benzene.[5]
-
The desired product can be isolated and purified by fractional distillation under reduced pressure.
Caption: Synthesis of this compound.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the chemistry of the dichloromethyl group and the substituted aromatic ring.
Hydrolysis to 2,4-Dichlorobenzaldehyde
A key transformation of this compound is its hydrolysis to form 2,4-dichlorobenzaldehyde, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[4]
Mechanism: The hydrolysis proceeds via a nucleophilic substitution mechanism. The carbon atom of the dichloromethyl group is electrophilic and is attacked by water. The resulting intermediate eliminates HCl to form an aldehyde.
Protocol 2: Hydrolysis of this compound
Causality: This reaction is typically performed in the presence of a strong acid, such as sulfuric acid, which protonates one of the chlorine atoms on the dichloromethyl group, making it a better leaving group and facilitating nucleophilic attack by water.
Step-by-Step Methodology:
-
In a flask equipped with a stirrer and reflux condenser, add this compound to concentrated sulfuric acid.[6]
-
Heat the mixture to 90-110 °C with stirring.[6] A vigorous evolution of hydrogen chloride gas will be observed.
-
Continue heating until the gas evolution ceases (typically 1-2 hours).[6]
-
Carefully pour the cooled reaction mixture onto ice.[6]
-
Extract the 2,4-dichlorobenzaldehyde product with a suitable organic solvent, such as ether.[6]
-
Neutralize the organic extracts with a sodium bicarbonate solution, wash with water, and dry over an anhydrous salt like magnesium sulfate.[6]
-
Remove the solvent by evaporation, and purify the resulting 2,4-dichlorobenzaldehyde by vacuum distillation or recrystallization.[6]
Caption: Hydrolysis to 2,4-Dichlorobenzaldehyde.
Applications in Drug Development
While this compound is a precursor to the fungicide diniconazole, its derivative, 2,4-dichlorobenzaldehyde, serves as a versatile building block in the synthesis of various pharmaceutical compounds.[3][7]
-
Antifungal Agents: 2,4-Dichlorobenzaldehyde is a key starting material for the synthesis of triazole-based antifungal agents like diniconazole.[3]
-
Potential for Other Therapeutic Areas: The 2,4-dichlorophenyl moiety is present in various bioactive molecules. While direct synthesis from this compound is not always the primary route, its derivatives are explored in the synthesis of compounds with potential anti-inflammatory and analgesic properties.[8][9] For instance, dichlorophenyl groups are found in some non-steroidal anti-inflammatory drugs (NSAIDs).[8]
Electrophilic Aromatic Substitution
The benzene ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms and the dichloromethyl group.[4] The chloro groups are ortho-, para-directing, while the dichloromethyl group is meta-directing. This leads to a complex mixture of products, making such reactions challenging to control for regioselectivity.
Analytical Characterization
Reliable analytical methods are essential for quality control and reaction monitoring.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, and a singlet for the proton of the dichloromethyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms, with the chemical shifts influenced by the attached chlorine atoms.
-
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of four chlorine atoms. Fragmentation will likely involve the loss of chlorine atoms and the dichloromethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring and the dichloromethyl group, as well as C-Cl stretching vibrations.
Chromatographic Methods
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
Causality: Reverse-phase HPLC is a suitable method for the analysis of this relatively non-polar compound. A C18 column provides a hydrophobic stationary phase that retains the analyte, while a mobile phase of acetonitrile and water allows for its elution and separation from impurities.
Step-by-Step Methodology:
-
Column: Use a Newcrom R1 or equivalent reverse-phase column.[10]
-
Mobile Phase: Prepare a mobile phase consisting of acetonitrile (MeCN) and water. Phosphoric acid can be added to improve peak shape. For mass spectrometry detection, replace phosphoric acid with formic acid.[10]
-
Injection: Inject a solution of the sample dissolved in a suitable solvent (e.g., acetonitrile).
-
Detection: Use a UV detector set at an appropriate wavelength to monitor the elution of the compound.
-
Quantification: Use a calibration curve prepared from certified reference standards for accurate quantification.
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Causality: GC is an excellent technique for separating volatile and semi-volatile compounds like this compound. Coupling it with a mass spectrometer allows for both quantification and positive identification based on the mass spectrum.
Step-by-Step Methodology:
-
Column: Employ a capillary column suitable for the analysis of chlorinated hydrocarbons, such as a 5% phenyl-methylpolysiloxane column.[11]
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate.[11]
-
Injector: Use a split/splitless injector in split mode.
-
Oven Program: Implement a temperature program starting at a lower temperature and ramping up to a higher temperature to ensure good separation. A typical program might start at 60°C and ramp to 250°C.[11]
-
Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range that includes the molecular ion of the analyte.[11]
-
Identification and Quantification: Identify the compound by its retention time and by comparing its mass spectrum to a reference library. Quantify using an internal or external standard method.
Caption: Analytical workflow for compound characterization.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[12] It is also toxic to aquatic life with long-lasting effects.[12]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemical-resistant gloves and protective clothing.
-
Respiratory Protection: Work in a well-ventilated area or use a certified respirator.
Handling and Storage:
-
Store in a cool, dry, well-ventilated place in a tightly closed container.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fumes, or vapors.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of agrochemicals and as a precursor to building blocks for potential pharmaceutical agents. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective and safe use in research and development. The analytical protocols outlined in this guide provide a framework for ensuring the quality and purity of this compound in various applications. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound.
References
- 1. npic.orst.edu [npic.orst.edu]
- 2. innospk.com [innospk.com]
- 3. This compound | 134-25-8 | Benchchem [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Separation of 2,4-Dichloro-1-(chloromethyl)benzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound | C7H4Cl4 | CID 8637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
α,α,2,4-Tetrachlorotoluene: A Technical Guide for Scientific Professionals
An In-depth Examination of CAS Number 134-25-8 for Researchers and Drug Development Professionals
Introduction
α,α,2,4-Tetrachlorotoluene, with the CAS number 134-25-8, is a chlorinated aromatic hydrocarbon of significant interest in synthetic chemistry. Characterized by a toluene backbone with chlorine atoms substituting at the α (methyl), 2, and 4 positions, this compound serves as a pivotal intermediate in the manufacturing of various agrochemicals and pharmaceuticals. Its chemical reactivity, driven by the dichloromethyl group and the substituted benzene ring, makes it a versatile building block. However, its chlorinated nature also raises important considerations regarding its toxicological and ecotoxicological profile. This technical guide provides a comprehensive overview of α,α,2,4-tetrachlorotoluene, encompassing its chemical and physical properties, synthesis and reactivity, toxicological assessment, environmental fate, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
α,α,2,4-Tetrachlorotoluene, also known by synonyms such as 2,4-Dichlorobenzal chloride and 2,4-dichloro-1-(dichloromethyl)benzene, is a compound with the molecular formula C₇H₄Cl₄ and a molecular weight of approximately 229.92 g/mol .[1][2] Under standard conditions, it typically appears as a colorless to pale yellow liquid with a distinct odor.[3] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄Cl₄ | [1] |
| Molecular Weight | 229.92 g/mol | [1][2] |
| CAS Number | 134-25-8 | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 110-115 °C @ 1 Torr | [4] |
| Density | ~1.501 g/cm³ (Predicted) | [4] |
| Solubility | Insoluble in water; soluble in organic solvents | [3] |
| Vapor Pressure | 0.00932 mmHg at 25°C | [4] |
| LogP | 4.46960 | [4] |
The presence of four chlorine atoms significantly influences the compound's properties, contributing to its high molecular weight, density, and lipophilicity, as indicated by its LogP value.[3][4] This lipophilicity suggests a potential for bioaccumulation in organisms.[3]
Synthesis and Reactivity
The primary industrial synthesis of α,α,2,4-tetrachlorotoluene involves the free-radical chlorination of 2,4-dichlorotoluene.[5] This reaction is typically carried out under light-initiated conditions, where chlorine gas is introduced to 2,4-dichlorotoluene. The reaction proceeds via a free-radical chain mechanism, with substitution occurring on the methyl group. The extent of chlorination can be controlled to favor the formation of the dichloromethyl derivative, though by-products such as 2,4-dichlorobenzyl chloride (monochloro derivative) and 2,4-dichlorobenzotrichloride (trichloro derivative) are also formed.[4]
References
An In-Depth Technical Guide to the Physical and Chemical Properties of 2,4-Dichlorinated Benzyl Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the physical and chemical properties of key 2,4-dichlorinated benzyl derivatives, compounds of significant interest in the pharmaceutical, agrochemical, and fine chemical industries. A critical point of clarification is addressed from the outset: the term "2,4-Dichlorobenzal chloride" is chemically ambiguous. This guide will therefore delineate the properties of three distinct, commercially significant compounds to ensure clarity and precision for the scientific community:
-
2,4-Dichlorobenzal Chloride (α,α,2,4-Tetrachlorotoluene)
-
2,4-Dichlorobenzyl Chloride (α,2,4-Trichlorotoluene)
-
2,4-Dichlorobenzoyl Chloride
By examining each molecule's unique structural attributes, this paper will explore the resulting physical properties, spectroscopic signatures, chemical reactivity, and safety considerations. The causality behind experimental choices and handling protocols is explained to provide field-proven insights for laboratory and industrial applications.
Section 1: A Critical Clarification of Nomenclature
In organic synthesis, precise nomenclature is paramount. The user's query for "2,4-Dichlorobenzal chloride" highlights a common point of confusion between three related structures differentiated by the oxidation state of the benzylic carbon. Understanding these differences is fundamental to selecting the correct starting material for a desired synthetic outcome.
-
Benzal Chloride Group (-CHCl₂): The literal interpretation of the topic. This functional group is a dichloromethyl moiety attached to the benzene ring. The correct IUPAC name is 1-(dichloromethyl)-2,4-dichlorobenzene , also known as 2,4-dichlorobenzylidene dichloride.
-
Benzyl Chloride Group (-CH₂Cl): A chloromethyl group. The compound is correctly named 2,4-dichloro-1-(chloromethyl)benzene . It is a primary alkyl halide and a versatile alkylating agent.[1]
-
Benzoyl Chloride Group (-COCl): An acyl chloride group. The compound is 2,4-Dichlorobenzoyl chloride , a highly reactive acylating agent used to introduce the 2,4-dichlorobenzoyl moiety.[2]
The following diagram illustrates the structural distinctions between these three compounds.
Caption: Molecular structures of the three key 2,4-dichlorinated benzyl derivatives.
Section 2: 2,4-Dichlorobenzal Chloride (1-(dichloromethyl)-2,4-dichlorobenzene)
This compound is the literal interpretation of the topic name and serves as a key intermediate, particularly for the synthesis of 2,4-dichlorobenzaldehyde.[3]
Physical Properties
The physical characteristics of 2,4-Dichlorobenzal Chloride are summarized below. Its relatively high boiling point and density are characteristic of polychlorinated aromatic compounds.
| Property | Value | Source(s) |
| CAS Number | 134-25-8 | [4][5] |
| Molecular Formula | C₇H₄Cl₄ | [4][5] |
| Molecular Weight | 229.92 g/mol | [4][5] |
| Appearance | White to light yellow crystalline powder | [4] |
| Density | 1.501 g/cm³ | [4] |
| Boiling Point | 273.9 °C at 760 mmHg | [4] |
| Flash Point | 123.4 °C | [4] |
| Refractive Index | 1.575 | [4] |
| Vapor Pressure | 0.00932 mmHg at 25°C | [4] |
Chemical Reactivity and Synthesis
Synthesis: 2,4-Dichlorobenzal chloride is typically synthesized via the side-chain chlorination of 2,4-dichlorotoluene.[3] This free-radical reaction is initiated by light, and controlling the degree of chlorination is critical. Over-chlorination leads to the formation of 2,4-dichlorobenzotrichloride, while under-chlorination yields 2,4-dichlorobenzyl chloride.[3]
Caption: Synthetic pathway from 2,4-Dichlorotoluene via progressive chlorination.
Reactivity: The primary reaction of industrial importance is its hydrolysis to form 2,4-dichlorobenzaldehyde, a crucial building block for fungicides like diniconazole.[3][4] The dichloromethyl group is susceptible to nucleophilic substitution, although it is less reactive than the corresponding benzyl chloride.
Safety and Handling
2,4-Dichlorobenzal chloride is classified as harmful if swallowed and causes skin irritation.[5] Standard laboratory precautions for handling chlorinated hydrocarbons should be observed:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Section 3: 2,4-Dichlorobenzyl Chloride (α,2,4-Trichlorotoluene)
This compound is a powerful alkylating agent and a common intermediate in the synthesis of pharmaceuticals and pesticides.[1][7]
Physical Properties
As a liquid at room temperature, its properties are distinct from the crystalline benzal chloride derivative. It is characterized as a clear, colorless to very light yellow oily liquid.[8][9]
| Property | Value | Source(s) |
| CAS Number | 94-99-5 | [10][11] |
| Molecular Formula | C₇H₅Cl₃ | [7][10] |
| Molecular Weight | 195.47 g/mol | [10] |
| Appearance | Clear colorless to light yellow oily liquid | [8][9] |
| Density | 1.407 g/mL at 25 °C | [8][10] |
| Melting Point | -2.6 °C | [8][10] |
| Boiling Point | 248 °C | [8][10] |
| Flash Point | 113 °C (closed cup) | [10] |
| Refractive Index | n20/D 1.576 | [8][10] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [1] |
Chemical Reactivity and Synthesis
Synthesis: This compound is the first product of the side-chain chlorination of 2,4-dichlorotoluene.[12] The reaction must be carefully monitored to prevent further chlorination to the benzal and benzotrichloride derivatives. An alternative laboratory synthesis involves the reaction of 2,4-dichlorobenzyl alcohol with a chlorinating agent like phosphorus trichloride.[8]
Reactivity: As a benzyl halide, the chlorine atom is readily displaced by nucleophiles (Sₙ2 reaction). This high reactivity makes it an excellent substrate for introducing the 2,4-dichlorobenzyl group onto heteroatoms (O, N, S), a common strategy in drug discovery.[1] It is used in the synthesis of the antifungal medication Miconazole and various 1,2,4-triazolium derivatives.[8][9] It is also a lachrymator.
Safety and Handling
This compound is highly corrosive and causes severe skin burns and eye damage.[10] Its handling requires stringent safety protocols.
-
Personal Protective Equipment (PPE): Faceshields, chemical-resistant gloves (inspect before use), goggles, and a suitable respirator (e.g., type ABEK filter) are mandatory.[10]
-
Ventilation: Must be handled in a chemical fume hood to avoid inhalation of corrosive vapors.
-
Spill Management: In case of a spill, absorb with an inert material (sand, vermiculite) and place in a suitable, closed container for disposal. Do not allow the product to enter drains.
-
Storage: Store in a corrosive-resistant container in a well-ventilated area, designated as a combustible corrosive hazardous material storage area (Storage Class 8A).[10]
Section 4: 2,4-Dichlorobenzoyl Chloride
This acyl chloride is a highly reactive intermediate used extensively for acylation reactions in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2]
Physical Properties
The properties of 2,4-Dichlorobenzoyl chloride reflect its acyl chloride functionality, including its reactivity with water.
| Property | Value | Source(s) |
| CAS Number | 89-75-8 | [13] |
| Molecular Formula | C₇H₃Cl₃O | [13] |
| Molecular Weight | 209.46 g/mol | [13] |
| Appearance | Colorless to light yellow liquid | [14] |
| Density | 1.494 g/mL at 25 °C | [13] |
| Melting Point | 16-18 °C | [13] |
| Boiling Point | 150 °C at 34 mmHg | [13] |
| Flash Point | 137.8 °C (280 °F) | [13] |
| Refractive Index | n20/D 1.592 | [13] |
| Solubility | Reacts with water. Soluble in toluene, benzene, and ether. | [13] |
Chemical Reactivity and Synthesis
Synthesis: A primary industrial route involves the controlled hydrolysis of 2,4-dichlorobenzotrichloride.[15] Another common method is the reaction of 2,4-dichlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride.[15]
Reactivity: The carbonyl carbon of the acyl chloride is highly electrophilic and readily attacked by nucleophiles. This facilitates a wide range of reactions:
-
Hydrolysis: Reacts, often vigorously, with water to form 2,4-dichlorobenzoic acid.[2]
-
Amidation: Reacts with amines to form amides.
-
Esterification: Reacts with alcohols to form esters.[2]
-
Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.
This versatile reactivity is exploited in the synthesis of pharmaceuticals like Lonidamine and pesticides such as Pyrazolate.[13]
Safety and Handling
Due to its reactivity, 2,4-Dichlorobenzoyl chloride is corrosive and moisture-sensitive.
-
Personal Protective Equipment (PPE): Full protective gear, including a faceshield, gloves, and appropriate respiratory protection, is essential.
-
Moisture Control: Handle under an inert atmosphere (e.g., nitrogen or argon) where possible. Use dry glassware and solvents.
-
Storage: Store in a cool, dry place below +30°C in a tightly sealed container to prevent contact with atmospheric moisture.[13]
-
Incompatible Materials: Avoid contact with water, alcohols, amines, and strong bases.
Section 5: Conclusion
The 2,4-dichloro-substituted benzene ring is a foundational scaffold in modern chemistry. However, the functionality at the benzylic position—be it a dichloromethyl (benzal), chloromethyl (benzyl), or acyl chloride (benzoyl) group—dramatically alters the compound's physical properties, reactivity, and applications. This guide has systematically detailed these differences to provide researchers, scientists, and drug development professionals with the precise, reliable data needed for informed decision-making in their synthetic and application-based endeavors. Adherence to the specified handling and safety protocols is critical to mitigating the risks associated with these reactive and hazardous intermediates.
References
- 1. 2,4-Dichlorobenzyl chloride Dealer and Distributor | 2,4-Dichlorobenzyl chloride Supplier | 2,4-Dichlorobenzyl chloride Stockist | 2,4-Dichlorobenzyl chloride Importers [multichemindia.com]
- 2. nbinno.com [nbinno.com]
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- 4. innospk.com [innospk.com]
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- 6. chembk.com [chembk.com]
- 7. 2,4-Dichlorobenzyl Chloride [anshulchemicals.com]
- 8. 2,4-Dichlorobenzyl chloride | 94-99-5 [chemicalbook.com]
- 9. sanjaychemindia.com [sanjaychemindia.com]
- 10. 2,4-二氯氯苄 99% | Sigma-Aldrich [sigmaaldrich.cn]
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- 12. Synthesis method of 2, 4-dichlorobenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]
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- 15. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Synthesis of 2,4-Dichloro-1-(dichloromethyl)benzene from 2,4-Dichlorotoluene
Abstract: This technical guide provides an in-depth exploration of the synthesis of 2,4-Dichloro-1-(dichloromethyl)benzene, a pivotal intermediate in the pharmaceutical and agrochemical industries. The document delineates the underlying free-radical reaction mechanism, presents a detailed, field-proven experimental protocol, and discusses critical parameters for process optimization. Emphasizing scientific integrity and safety, this guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important transformation.
Introduction: The Strategic Importance of this compound
This compound, also known by its common name 2,4-dichlorobenzal chloride (CAS No. 134-25-8), is a chlorinated aromatic compound of significant industrial value.[1][2] Its molecular structure, featuring a dichlorinated benzene ring and a dichloromethyl group, makes it a highly versatile precursor for a range of complex organic molecules.[1] Primarily, it serves as a key building block in the synthesis of fungicides, such as diniconazole, and other agrochemicals.[2][3] In the pharmaceutical sector, it is an essential intermediate for creating active pharmaceutical ingredients (APIs).[4][5]
The most prevalent and industrially viable route to this compound is the direct side-chain chlorination of 2,4-dichlorotoluene. This process, while straightforward in principle, requires precise control over reaction conditions to achieve high selectivity and yield, minimizing the formation of undesirable byproducts. This guide focuses on the scientific principles and practical execution of this synthesis.
Reaction Principle: The Free-Radical Halogenation Pathway
The conversion of 2,4-dichlorotoluene to this compound proceeds via a free-radical chain reaction, targeting the benzylic hydrogens of the methyl group.[1][6] This pathway is fundamentally different from the electrophilic aromatic substitution that would occur on the benzene ring under different conditions (e.g., in the presence of a Lewis acid catalyst at lower temperatures).[7][8] The selective chlorination of the side chain is achieved by employing conditions that promote the formation of chlorine radicals, namely high temperatures and/or ultraviolet (UV) light.[7][8]
The mechanism can be dissected into three classical stages:
-
Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This step requires an input of energy, typically supplied by UV light or a chemical radical initiator.[6][7][9]
Cl₂ + hν (UV light) → 2 Cl•
-
Propagation: This is a two-step cyclic process that forms the product and regenerates the radical species, allowing the chain reaction to continue.
-
Step A: A chlorine radical abstracts a hydrogen atom from the methyl group of 2,4-dichlorotoluene. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting 2,4-dichlorobenzyl radical.[7]
-
Step B: The newly formed 2,4-dichlorobenzyl radical reacts with another molecule of Cl₂, abstracting a chlorine atom to form 2,4-dichlorobenzyl chloride and regenerating a chlorine radical.
This propagation cycle repeats, substituting the remaining benzylic hydrogens to yield the desired this compound and the over-chlorinated byproduct, 2,4-dichlorobenzotrichloride.[10]
-
-
Termination: The chain reaction ceases when two radical species combine, forming a stable, non-radical product.[7]
Diagram of the Reaction Mechanism
Caption: Free-radical mechanism for the side-chain chlorination of 2,4-dichlorotoluene.
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis of this compound. All operations involving chlorine gas must be conducted in a well-ventilated fume hood with appropriate safety measures in place.
Materials and Equipment
-
Reagents: 2,4-Dichlorotoluene (≥99% purity), Chlorine gas, Phosphorus trichloride (PCl₃) or Phosphorus pentachloride (PCl₅) as a catalyst/initiator, Nitrogen gas (for purging).
-
Equipment: A three-necked round-bottom flask (reaction kettle), heating mantle with temperature controller, reflux condenser, gas inlet tube, mechanical stirrer, UV lamp (e.g., mercury vapor lamp), and a gas scrubber system containing a sodium hydroxide solution to neutralize HCl and excess chlorine.
Step-by-Step Procedure
-
System Setup: Assemble the reaction apparatus in a fume hood. The central neck of the flask should be fitted with a mechanical stirrer, one side neck with the gas inlet tube extending below the liquid surface, and the other side neck connected to the reflux condenser. The outlet of the condenser should be connected via tubing to the gas scrubber.
-
Charging the Reactor: Charge the flask with 2,4-dichlorotoluene. Add a catalytic amount of phosphorus trichloride (a small amount, e.g., <0.5% by weight).[3]
-
Heating: Begin stirring and heat the reaction mixture to 120°C using the heating mantle.[1][3]
-
Reaction Initiation: Once the temperature has stabilized, position the UV lamp to irradiate the flask and begin a slow, steady subsurface introduction of chlorine gas.[3] The reaction is exothermic, and the chlorine flow rate should be carefully controlled to maintain the desired temperature.
-
Monitoring the Reaction: The progress of the chlorination is monitored by periodically taking small aliquots of the reaction mixture and analyzing them by Gas Chromatography (GC). This allows for the quantification of the starting material, the intermediate monochlorinated product (2,4-dichlorobenzyl chloride), the desired dichlorinated product, and the over-chlorinated trichloromethyl byproduct.[3]
-
Endpoint Determination: Continue the reaction until the GC analysis shows that the conversion of 2,4-dichlorotoluene is ≥99% and the desired ratio of dichlorinated product is achieved.[3]
-
Termination and Purging: Stop the chlorine flow and turn off the UV lamp and heating mantle. Purge the system with nitrogen gas for 15-20 minutes to drive any remaining chlorine and HCl gas from the reactor into the scrubber.
-
Isolation and Purification: The crude product mixture is allowed to cool to room temperature. The desired this compound is then isolated and purified from the other chlorinated species by fractional distillation under vacuum.[11]
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and purification of the target compound.
Process Optimization and Product Distribution
Achieving a high yield of this compound requires careful control of several parameters. The reaction is a consecutive process, and the goal is to maximize the formation of the dichlorinated product while minimizing the mono- and trichlorinated analogs.
| Parameter | Optimal Range/Condition | Rationale & Field Insights |
| Temperature | 120 - 140 °C | This temperature range provides sufficient energy to favor the radical pathway over ionic ring chlorination.[3][12] Temperatures above this may lead to increased byproduct formation and decomposition. |
| Initiation | UV Light + Catalyst | UV light is a clean and efficient method for initiating the radical chain.[6][13] A catalyst like PCl₃ or PCl₅ can aid in the initiation process, though some industrial processes rely solely on photo-initiation.[1][3] |
| Chlorine Feed | Slow, continuous flow | A controlled feed rate is crucial to manage the exothermicity of the reaction and maintain a low, steady concentration of chlorine, which favors selectivity.[14] |
| Monitoring | In-process GC analysis | Real-time monitoring is essential for stopping the reaction at the optimal point. Stopping too early leaves unreacted starting material, while stopping too late results in excessive formation of the trichlorinated byproduct.[3] |
A typical product distribution at the reaction endpoint might be as follows, although this can be tuned by adjusting reaction time and chlorine stoichiometry.[3]
| Compound | Typical % in Crude Product |
| 2,4-Dichlorobenzyl chloride | < 1% |
| This compound | ~85% |
| 2,4-Dichlorobenzotrichloride | ~14% |
Safety, Handling, and Waste Management
The synthesis described involves highly hazardous materials and requires strict adherence to safety protocols.
-
Chlorine Gas (Cl₂): Chlorine is acutely toxic upon inhalation, corrosive to the respiratory tract, and a strong oxidizer.[15][16] It is heavier than air and can accumulate in low-lying areas.[17] All work must be performed in a dedicated, well-ventilated fume hood equipped with a chlorine gas detector. Personnel must be trained in handling compressed gases and have immediate access to appropriate respiratory protection (e.g., SCBA).[15][17]
-
Chlorinated Compounds: The starting material, intermediates, and final product are chlorinated organic compounds that should be handled with care. They may be toxic and environmentally persistent.[1] Avoid skin and eye contact by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][18]
-
Hydrogen Chloride (HCl): This corrosive gas is a major byproduct. The reaction setup must include an efficient gas scrubber (e.g., a trap containing sodium hydroxide solution) to neutralize all effluent gases before they are vented to the atmosphere.
-
Emergency Preparedness: An emergency plan should be in place for potential chlorine leaks.[17] This includes having leak repair kits (e.g., Chlorine Institute-approved kits) and emergency respiratory equipment readily available.[17] All personnel should be familiar with first aid procedures for chlorine exposure.[19]
Conclusion
The synthesis of this compound from 2,4-dichlorotoluene via photoinitiated free-radical chlorination is a robust and industrially significant process. Success hinges on a thorough understanding of the underlying reaction mechanism and meticulous control over key experimental parameters, particularly temperature, chlorine feed rate, and reaction time. By implementing rigorous process monitoring and adhering to stringent safety protocols, researchers and chemists can reliably produce this valuable intermediate, enabling further advancements in the development of essential pharmaceutical and agricultural products.
References
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- 2. innospk.com [innospk.com]
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- 6. Photochlorination - Wikipedia [en.wikipedia.org]
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- 8. Thieme E-Books & E-Journals [thieme-connect.de]
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- 14. benchchem.com [benchchem.com]
- 15. njuajif.org [njuajif.org]
- 16. CCOHS: Chlorine [ccohs.ca]
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An In-depth Technical Guide to the IUPAC Nomenclature and Properties of C7H4Cl4 Isomers
Abstract
The chemical formula C7H4Cl4 represents a diverse group of chlorinated aromatic hydrocarbons, specifically tetrachlorinated derivatives of toluene. These isomers exhibit a wide range of chemical and physical properties, toxicological profiles, and industrial applications, primarily dictated by the specific arrangement of the four chlorine atoms on the toluene scaffold. This in-depth technical guide provides a comprehensive overview of the isomers of C7H4Cl4, with a primary focus on their systematic IUPAC nomenclature. Additionally, this guide delves into their synthesis, physicochemical properties, and the analytical techniques employed for their differentiation, offering valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis. The information presented herein is grounded in authoritative sources and established chemical principles, ensuring scientific integrity and practical relevance.
Introduction: The Significance of Chlorinated Aromatic Compounds
Chlorinated aromatic compounds are a class of organic molecules that have found extensive use as intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals, pesticides, and dyes.[1][2][3] The introduction of chlorine atoms into an aromatic ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a crucial tool in medicinal chemistry and drug design.[4][5] The molecular formula C7H4Cl4, corresponding to tetrachlorotoluene, represents a fascinating case study in isomerism, where the positional variation of the four chlorine atoms gives rise to a multitude of distinct chemical entities with unique characteristics.
For professionals in drug development, understanding the precise nomenclature and properties of these isomers is paramount. The specific substitution pattern can dramatically influence a molecule's biological activity, toxicity, and pharmacokinetic profile.[6] A thorough grasp of the IUPAC naming conventions is, therefore, not merely an academic exercise but a fundamental requirement for clear communication, accurate documentation, and the unambiguous identification of these compounds in a research and development setting.
This guide aims to provide a systematic and in-depth exploration of the C7H4Cl4 isomers, beginning with a foundational understanding of the IUPAC nomenclature rules governing substituted toluenes. It will then systematically enumerate the possible isomers, providing their correct IUPAC names and structures. Finally, it will touch upon their synthesis, key physicochemical properties, and analytical differentiation, offering a holistic resource for the scientific community.
Decoding the Nomenclature: IUPAC Rules for Substituted Toluenes
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming organic compounds, ensuring that each distinct structure has a unique and unambiguous name.[7][8] For substituted toluenes, there are two main acceptable naming conventions: using "toluene" as the parent name or naming the compound as a substituted benzene.
-
Toluene as the Parent Name: Toluene is a retained IUPAC name for methylbenzene.[2][9][10][11] When "toluene" is used as the parent name, the carbon atom bearing the methyl group is assigned the locant (position number) 1. The ring is then numbered to give the substituents the lowest possible locants. While widely used, this is often considered the "general" IUPAC name.
-
Benzene as the Parent Name (Preferred IUPAC Name - PIN): For polysubstituted benzene derivatives, the preferred IUPAC naming convention often involves using "benzene" as the parent name. The substituents are listed alphabetically, and the ring is numbered to give the substituents the lowest possible set of locants. In this system, toluene is named "methylbenzene."[9][12]
This guide will provide both the general and the preferred IUPAC names where applicable, to ensure comprehensive understanding and recognition across different contexts.
The Isomers of C7H4Cl4: A Systematic Enumeration
The isomers of C7H4Cl4 can be categorized based on the distribution of the four chlorine atoms between the aromatic ring and the methyl group.
Chlorines on the Aromatic Ring and Methyl Group
This category includes isomers where chlorine atoms substitute hydrogen atoms on both the benzene ring and the methyl group.
These isomers have three chlorine atoms on the benzene ring and one on the methyl group.
-
1,3,5-trichloro-2-(chloromethyl)benzene
-
1,2,4-trichloro-5-(chloromethyl)benzene
These isomers have two chlorine atoms on the benzene ring and two on the methyl group.
-
1,3-dichloro-2-(dichloromethyl)benzene [13]
These isomers have one chlorine atom on the benzene ring and three on the methyl group.
-
1-chloro-2-(trichloromethyl)benzene
-
1-chloro-3-(trichloromethyl)benzene
All Chlorines on the Aromatic Ring (Tetrachlorotoluenes)
This category includes isomers where all four chlorine atoms are substituted on the benzene ring.
-
2,3,4,5-Tetrachlorotoluene (IUPAC PIN: 1,2,3,4-Tetrachloro-5-methylbenzene)
-
2,3,4,6-Tetrachlorotoluene (IUPAC PIN: 1,2,3,5-Tetrachloro-4-methylbenzene)
-
2,3,5,6-Tetrachlorotoluene (IUPAC PIN: 1,2,4,5-Tetrachloro-3-methylbenzene)[17][18]
All Chlorines on the Methyl Group
It is not possible to have all four chlorine atoms on the methyl group of toluene, as it only has three hydrogen atoms.
Structural Visualization and IUPAC Naming Logic
The following diagrams, generated using Graphviz, illustrate the structures of key C7H4Cl4 isomers and the logic behind their IUPAC naming.
Figure 1: Key Isomers of C7H4Cl4.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of C7H4Cl4 isomers are highly dependent on the substitution pattern of the chlorine atoms. A summary of key properties for some representative isomers is presented below.
| Property | 1-chloro-4-(trichloromethyl)benzene | 2,3,5,6-Tetrachlorotoluene |
| Molecular Weight | 229.92 g/mol [14][15][16] | 229.92 g/mol [18] |
| Boiling Point | 245 °C[14] | Not readily available |
| Melting Point | 9-10 °C | Not readily available |
| Density | 1.49 g/cm³ | Not readily available |
| Solubility in Water | Insoluble | Insoluble |
| LogP (Octanol-Water Partition Coefficient) | ~4.5 | ~4.8 (estimated) |
Synthesis Methodologies: Pathways to C7H4Cl4 Isomers
The synthesis of C7H4Cl4 isomers typically involves the chlorination of toluene or its partially chlorinated derivatives. The specific isomer obtained is controlled by the reaction conditions (e.g., catalyst, temperature, UV light) and the starting material.
Experimental Protocol: Synthesis of 1-chloro-4-(trichloromethyl)benzene
This common method involves the photochlorination of p-chlorotoluene.[1]
Materials:
-
p-Chlorotoluene
-
Chlorine gas
-
Reactor with UV lamp, reflux condenser, and gas inlet
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Charge the reactor with p-chlorotoluene.
-
Initiate UV irradiation and heat the reactor to the appropriate temperature.
-
Introduce chlorine gas at a controlled rate.
-
Monitor the reaction progress by measuring the density of the reaction mixture.
-
Upon completion, stop the chlorine flow and UV irradiation.
-
Purge the system with an inert gas to remove excess chlorine and hydrogen chloride.
-
The crude product can be purified by fractional distillation.
Figure 2: Synthesis Workflow for 1-chloro-4-(trichloromethyl)benzene.
Analytical Techniques for Isomer Differentiation
Distinguishing between the various isomers of C7H4Cl4 is a critical analytical challenge. Spectroscopic and chromatographic techniques are indispensable for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[1]
-
Gas Chromatography (GC): The different isomers will have slightly different boiling points and polarities, leading to different retention times on a GC column. This allows for their separation.
-
Mass Spectrometry (MS): The mass spectrometer fragments the molecules in a characteristic way. While isomers have the same molecular weight, their fragmentation patterns can differ, providing a "fingerprint" for identification.[19][20][21]
Experimental Protocol Outline: GC-MS Analysis of C7H4Cl4 Isomers
-
Sample Preparation: Dissolve the sample containing the C7H4Cl4 isomers in a suitable solvent (e.g., hexane or dichloromethane).
-
GC Separation:
-
Column: Use a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Employ a splitless injection for trace analysis.
-
Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C) to elute all isomers.
-
-
MS Detection:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.
-
Scan Range: A mass range of m/z 50-300 is typically sufficient.
-
-
Data Analysis: Compare the retention times and mass spectra of the unknown peaks to those of known C7H4Cl4 isomer standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C).[22][23][24] The number of signals, their chemical shifts, and their coupling patterns are unique for each isomer, allowing for unambiguous structure elucidation.[25][26]
Toxicological and Environmental Considerations
Chlorinated aromatic compounds can exhibit significant toxicity and are often persistent in the environment.[3][5] The toxicity of C7H4Cl4 isomers can vary depending on the specific substitution pattern.[6] For instance, some chlorinated toluenes are known to be carcinogenic and can bioaccumulate in the food chain.[3] Therefore, proper handling, disposal, and environmental monitoring of these compounds are of utmost importance. Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the toxicity of isomers for which experimental data is lacking.[6][8][27][28][29]
Conclusion
The tetrachlorotoluene isomers (C7H4Cl4) represent a compelling example of how structural isomerism dictates the chemical identity and properties of a molecule. A firm understanding of their systematic IUPAC nomenclature is fundamental for scientists and researchers in various fields, particularly in drug discovery and development where precise communication is critical. This guide has provided a structured and in-depth overview of the IUPAC naming conventions, a systematic enumeration of the possible isomers, and insights into their synthesis, properties, and analytical differentiation. As the field of chemical synthesis continues to evolve, a strong foundation in the principles of nomenclature and a comprehensive understanding of the properties of such isomeric series will remain indispensable for innovation and scientific rigor.
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2,4-Dichloro-1-(dichloromethyl)benzene electrophilic aromatic substitution
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 2,4-Dichloro-1-(dichloromethyl)benzene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical analysis of electrophilic aromatic substitution (EAS) on this compound, a substrate of significant interest in the synthesis of agrochemicals and other fine chemicals.[1][2] The molecule, also known as α,α,2,4-tetrachlorotoluene, presents a unique challenge due to the cumulative deactivating effects of its substituents.[3][4] This document elucidates the theoretical underpinnings of its reactivity, predicts regiochemical outcomes based on a rigorous analysis of competing substituent effects, and provides field-proven protocols for key EAS reactions. By explaining the causality behind experimental choices, this guide serves as a practical resource for chemists navigating the complexities of this highly deactivated aromatic system.
Theoretical Framework: Predicting Regioselectivity in a Highly Deactivated System
The reactivity of this compound in electrophilic aromatic substitution is governed by the intricate interplay of electronic and steric effects from its three key substituents. A successful experimental design hinges on a clear understanding of these competing influences.
Analysis of Substituent Directing Effects
The benzene ring has three available positions for substitution: C3, C5, and C6. The directing influence of each substituent is as follows:
-
Chloro Groups (-Cl) at C2 and C4: These groups are classic examples of deactivating, ortho, para-directors. Their deactivation stems from a strong electron-withdrawing inductive effect (-I), which lowers the overall nucleophilicity of the ring.[5] However, they possess lone pairs that can be donated into the ring via resonance (+R), enriching the electron density at the ortho and para positions relative to the meta position.[6][7]
-
The C2-Chloro group directs incoming electrophiles to its ortho (C3) and para (C6) positions.
-
The C4-Chloro group directs incoming electrophiles to its ortho positions (C3 and C5).
-
-
Dichloromethyl Group (-CHCl₂): This is a potent deactivating group due to the strong cumulative inductive effect (-I) of the two chlorine atoms on the benzylic carbon.[8][9] This effect significantly reduces the electron density of the aromatic ring, making EAS reactions substantially slower compared to benzene. The -CHCl₂ group functions as a meta-director.[8]
-
The C1-Dichloromethyl group directs incoming electrophiles to its meta positions (C3 and C5).
-
Consensus and Steric Hindrance: Predicting the Site of Attack
The final regiochemical outcome is determined by the consensus of these directing effects, tempered by steric considerations.
-
Position C3: Receives directing influence from the C2-Cl (ortho), C4-Cl (ortho), and C1-CHCl₂ (meta).
-
Position C5: Receives directing influence from the C4-Cl (ortho) and C1-CHCl₂ (meta).
-
Position C6: Receives directing influence from the C2-Cl (para), but is severely sterically hindered by the bulky adjacent dichloromethyl group.
This analysis leads to a clear prediction: electrophilic attack will occur preferentially at positions C3 and C5 . Position C6 is largely inaccessible due to steric hindrance. The strong deactivation of the entire ring necessitates the use of aggressive, "forcing" reaction conditions (e.g., higher temperatures, stronger acid catalysts) to achieve a reasonable reaction rate.[8]
Core EAS Methodologies and Protocols
Given the substrate's low reactivity, standard EAS conditions are often insufficient. The following sections detail protocols adapted for this challenging system.
Nitration
Nitration introduces a nitro (-NO₂) group, a powerful electron-withdrawing group, onto the aromatic ring. For a strongly deactivated ring, a potent nitrating agent and elevated temperatures are mandatory. The reaction with the analogous compound, 2,4-dichlorotoluene, yields substitution primarily at the 5-position, which supports our theoretical prediction.[10][11]
Protocol: Synthesis of 2,4-Dichloro-1-(dichloromethyl)-5-nitrobenzene
-
Apparatus Setup: Assemble a three-neck flask equipped with a mechanical stirrer, a dropping funnel, and an internal thermometer. Ensure the setup is in a fume hood and protected from moisture.
-
Reagent Preparation: In a separate flask, prepare the nitrating mixture by carefully and slowly adding fuming nitric acid to an equal volume of oleum (fuming sulfuric acid, 20% SO₃), while cooling in an ice bath.
-
Reaction Initiation: Charge the reaction flask with this compound. Cool the flask to 0-5°C using an ice-salt bath.
-
Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the substrate solution via the dropping funnel. The rate of addition must be controlled to maintain the internal temperature below 10°C.[8]
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature. Then, carefully heat the reaction to 80-100°C.
-
Monitoring and Workup: Maintain the temperature and stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, cool the mixture to room temperature and pour it carefully over crushed ice.
-
Isolation and Purification: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral, followed by a wash with a cold, dilute sodium bicarbonate solution. Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[8]
Halogenation
Introducing an additional halogen (e.g., -Cl or -Br) requires a strong Lewis acid catalyst to polarize the halogen molecule, creating a sufficiently powerful electrophile.[12]
Protocol: Synthesis of 1,2,4-Trichloro-5-(dichloromethyl)benzene
-
Apparatus Setup: In a moisture-protected flask, dissolve this compound in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane.
-
Catalyst Addition: Add a catalytic amount of anhydrous iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
-
Reagent Addition: Bubble dry chlorine (Cl₂) gas through the solution or add sulfuryl chloride (SO₂Cl₂) dropwise at room temperature.
-
Reaction Progression: Gently heat the mixture to reflux and stir for several hours. The progress should be monitored by GC.
-
Workup and Isolation: After cooling, wash the reaction mixture with water and then with a sodium bisulfite solution to remove excess halogen and catalyst. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by vacuum distillation or column chromatography to isolate the desired product.[8]
Sulfonation
Sulfonation introduces a sulfonic acid (-SO₃H) group and is typically reversible. To drive the reaction forward with a deactivated substrate, fuming sulfuric acid at elevated temperatures is the standard and necessary approach.[8]
Protocol: Synthesis of 2,4-Dichloro-5-(dichloromethyl)benzenesulfonic acid
-
Reaction Setup: Place fuming sulfuric acid (oleum, 30% SO₃) in a flask equipped with a stirrer and thermometer.
-
Substrate Addition: Slowly add this compound to the oleum with vigorous stirring, maintaining the temperature below 20°C with an ice bath.
-
Reaction Progression: After the addition is complete, slowly heat the mixture to 100-120°C and maintain this temperature for several hours, monitoring by TLC.
-
Workup (Quenching): Cool the reaction mixture and carefully pour it onto crushed ice. The sulfonic acid product may precipitate or remain in the aqueous solution.
-
Isolation: If the product precipitates, it can be collected by filtration. If it is water-soluble, it can often be isolated by salting out with sodium chloride. Wash the isolated product with a saturated NaCl solution and dry.
| Reaction | Electrophile | Reagents & Conditions | Predicted Major Product(s) |
| Nitration | NO₂⁺ | Fuming HNO₃, Oleum (H₂SO₄/SO₃), 80-100°C | 2,4-Dichloro-1-(dichloromethyl)-5-nitrobenzene |
| Chlorination | Cl⁺ | Cl₂ (or SO₂Cl₂), FeCl₃ (cat.), Reflux | 1,2,4-Trichloro-5-(dichloromethyl)benzene |
| Sulfonation | SO₃ | Oleum (H₂SO₄/SO₃), 100-120°C | 2,4-Dichloro-5-(dichloromethyl)benzenesulfonic acid |
Significant Limitations: The Failure of Friedel-Crafts Reactions
A critical aspect of this substrate's chemistry is its complete inertness towards Friedel-Crafts alkylation and acylation reactions.[8]
-
Causality: Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, proceed by generating a carbocation or acylium ion electrophile using a Lewis acid catalyst.[13][14] These electrophiles are relatively weak. The powerful, cumulative electron-withdrawing effect of the two chloro groups and the dichloromethyl group reduces the nucleophilicity of the benzene ring to such an extent that it is unable to attack these weak electrophiles.[8] Aromatic rings bearing strongly deactivating groups are known to be incompatible with Friedel-Crafts conditions.[8][15]
Synthesis and Applications
This compound is not a naturally occurring compound. It is synthesized industrially, typically through the free-radical chlorination of 2,4-dichlorotoluene.[16][17] This process involves treating 2,4-dichlorotoluene with chlorine gas at elevated temperatures (e.g., 120°C), often under UV light or with a radical initiator.[16][17]
Its primary industrial value lies in its role as a key intermediate. For example, it is a precursor for 2,4-dichlorobenzaldehyde, which is then used in the synthesis of fungicides like diniconazole.[1][17]
Conclusion
The electrophilic aromatic substitution of this compound is a challenging but predictable area of synthetic chemistry. While the substrate is highly deactivated, a clear understanding of the convergent directing effects of its substituents allows for the regioselective synthesis of valuable chemical intermediates. Successful substitution requires forcing conditions—strong acid catalysts and elevated temperatures—to overcome the high activation energy barrier. Conversely, the system's profound deactivation renders it inert to milder EAS reactions like Friedel-Crafts, a limitation that is equally important for synthetic planning. The protocols and theoretical framework presented herein offer a robust guide for researchers working with this and similarly deactivated aromatic systems.
References
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- 2. Dichlorotoluene - Wikipedia [en.wikipedia.org]
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- 17. echemi.com [echemi.com]
Introduction: The Dichotomous Nature of the Dichloromethyl Aromatic Group
An In-depth Technical Guide to the Reactivity of the Dichloromethyl Group in Chlorinated Benzenes
The dichloromethyl group (–CHCl₂), when attached to a chlorinated benzene ring, presents a fascinating case of chemical reactivity, pivotal for synthesizing a wide array of industrial intermediates, pharmaceuticals, and agrochemicals. This guide, intended for researchers, scientists, and professionals in drug development, delves into the core principles governing the reactivity of this functional group. We will explore its synthesis, its transformation into valuable functionalities, and the profound electronic and steric influences exerted by chlorine substituents on the aromatic nucleus.
The dichloromethyl group is a potent electron-withdrawing substituent, a characteristic dictated by the strong inductive effect (-I) of the two chlorine atoms.[1][2] This property significantly deactivates the attached benzene ring towards electrophilic aromatic substitution (EAS), rendering it far less nucleophilic than benzene itself.[1][3][4] When combined with the deactivating nature of chlorine atoms already on the ring, the system becomes exceptionally resistant to traditional EAS reactions like Friedel-Crafts alkylation and acylation.[1] However, the true synthetic utility of the dichloromethyl group lies not in the reactions of the ring, but in the transformations of the group itself, primarily its role as a stable precursor to the aldehyde functional group.
Synthetic Pathways to Dichloromethylated Chlorobenzenes
The most prevalent industrial method for synthesizing dichloromethyl-substituted chlorobenzenes is the free-radical chlorination of the corresponding chlorotoluene.[5][6][7] This reaction proceeds via a light-initiated chain mechanism, where chlorine radicals sequentially abstract hydrogen atoms from the methyl group, which are then replaced by chlorine.[8]
The process is sequential, advancing from the chloromethyl (benzyl chloride) intermediate to the desired dichloromethyl (benzal chloride) product.[5][9] A critical challenge in this synthesis is controlling the degree of chlorination, as over-chlorination can readily occur to yield the undesired trichloromethyl (benzotrichloride) byproduct.[5][9] Precise control of reaction temperature, chlorine flow rate, and light intensity is therefore paramount to maximize the yield of the dichloromethylated compound.
An alternative laboratory-scale synthesis involves the treatment of the corresponding chlorobenzaldehyde with a strong chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), which replaces the carbonyl oxygen with two chlorine atoms.[5] This method often provides a cleaner product with fewer byproducts compared to radical chlorination.[5]
Diagram: Synthesis Workflow
Caption: Primary synthetic routes to dichloromethylated chlorobenzenes.
Experimental Protocol 1: Free-Radical Chlorination of 2-Chlorotoluene
This protocol describes the synthesis of 1-chloro-2-(dichloromethyl)benzene.[5][6]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a gas inlet tube extending below the surface of the reaction liquid. The outlet of the condenser should be connected to a gas trap to neutralize excess HCl gas produced.
-
Reagents: Charge the flask with 2-chlorotoluene and a radical initiator (e.g., a small amount of phosphorus trichloride).[6] Ensure the starting material is free of iron, which would catalyze ring chlorination.[6]
-
Initiation: Place the apparatus in bright sunlight or irradiate with a UV lamp.[6]
-
Reaction: Heat the mixture to approximately 130 °C and begin bubbling chlorine gas through the liquid. The reaction is exothermic, and the temperature will rise. Maintain the temperature between 160-170 °C.[6]
-
Monitoring: Monitor the reaction progress by periodically measuring the specific gravity of the mixture or by gas chromatography (GC) analysis. Continue chlorination until the desired conversion is achieved.[6][7]
-
Workup: Stop the chlorine flow and cool the reaction mixture to room temperature. Purge the mixture with nitrogen to remove dissolved HCl and excess chlorine.
-
Purification: The crude product is purified by vacuum distillation to separate the desired dichloromethyl product from unreacted starting material and other chlorinated byproducts.[6]
Core Reactivity of the Dichloromethyl Group
The synthetic value of the dichloromethyl group is realized through its conversion into other functional groups. Its reactivity is dominated by nucleophilic substitution pathways at the benzylic carbon.
A. Hydrolysis: The Gateway to Benzaldehydes
The most characteristic and synthetically important reaction of the dichloromethyl group is its hydrolysis to form an aldehyde.[10] This transformation serves as a robust method for producing substituted benzaldehydes, which are versatile intermediates in many chemical industries.[7][10]
The reaction proceeds via a two-step nucleophilic substitution. Water attacks the electrophilic benzylic carbon, displacing the chloride ions one by one. This process likely involves a resonance-stabilized benzylic carbocation, analogous to the S_N1 hydrolysis of benzyl chloride.[11][12] The initial product is a geminal diol (a gem-diol), which is inherently unstable and rapidly eliminates a molecule of water to yield the stable aldehyde.
Caption: Simplified mechanism for the hydrolysis of a dichloromethyl group.
The hydrolysis can be carried out simply with water at elevated temperatures, often accelerated by microwave irradiation or the presence of an acid or base catalyst.[13][14]
Experimental Protocol 2: Hydrolysis of 1-Chloro-2-(dichloromethyl)benzene
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-chloro-2-(dichloromethyl)benzene with a sufficient volume of water.
-
Reaction: Heat the mixture to reflux with vigorous stirring to ensure adequate mixing of the organic and aqueous phases.
-
Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed. The product, 2-chlorobenzaldehyde, has a distinct pungent odor.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any HCl), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude 2-chlorobenzaldehyde.
-
Purification: If necessary, the product can be further purified by vacuum distillation.
B. The Sommelet Reaction: A Direct Aldehyde Synthesis
The Sommelet reaction provides an alternative, direct route from a benzylic halide to an aldehyde using hexamine (hexamethylenetetramine) and water.[15][16][17] This method is particularly useful for substrates that may be sensitive to the conditions of direct hydrolysis.
The reaction mechanism involves the initial S_N2 reaction of the benzylic halide with hexamine to form a quaternary ammonium salt (a hexaminium salt).[16][18] Upon heating in water, this salt undergoes a complex series of hydrolysis and rearrangement steps, ultimately yielding the aldehyde, ammonia, and methylamine.[17] The reaction is formally an oxidation of the benzylic carbon.[16]
Caption: The workflow of the Sommelet reaction.
While typically applied to monohalo benzyl halides, the principle can be extended as a conceptual alternative for aldehyde synthesis. The scope is generally limited to primary benzylic halides, as secondary and tertiary halides perform poorly.[17]
C. Other Nucleophilic Displacements
The electrophilic benzylic carbon of the dichloromethyl group can, in principle, react with a variety of nucleophiles. For instance, reaction with alkoxides can lead to the formation of benzaldehyde acetals. However, hydrolysis to the aldehyde is by far the most common and synthetically powerful transformation. The reactivity towards S_N2-type reactions is generally lower than that of the corresponding benzyl chloride due to increased steric hindrance and electronic effects from the second chlorine atom.[19]
Formation of a Grignard reagent from a dichloromethylarene is not a viable reaction. Grignard reagents are potent nucleophiles and strong bases.[20][21][22] They would readily attack the electrophilic carbon of another molecule rather than form a stable organomagnesium compound. Furthermore, the reaction of benzylic halides with magnesium often leads to undesired Wurtz coupling side products.[23]
Reactivity of the Aromatic Ring: A Deactivated System
The combined electronic influence of the dichloromethyl group and one or more chlorine atoms renders the aromatic ring highly electron-deficient and thus strongly deactivated towards electrophilic aromatic substitution (EAS).[1][3]
-
Dichloromethyl Group (-CHCl₂): This is a powerful deactivating group due to its strong electron-withdrawing inductive effect (-I). It directs incoming electrophiles to the meta position.[1]
-
Chloro Group (-Cl): This group is also deactivating due to its inductive effect (-I), but its resonance-donating effect (+R) directs incoming electrophiles to the ortho and para positions.[4][24][25]
The regiochemical outcome of any EAS reaction is a result of these competing directing effects. For a substrate like 1-chloro-2-(dichloromethyl)benzene, the chloro group directs to positions 4 (para) and 6 (ortho), while the dichloromethyl group directs to positions 3 and 5 (meta). Furthermore, the C6 position is sterically hindered by the bulky adjacent dichloromethyl group.[1] Consequently, forcing conditions are required for reactions like nitration, and the result is often a mixture of products. Critically, the strong deactivation precludes Friedel-Crafts alkylation and acylation reactions entirely.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. For each horizontal row of substituted benzenes, indicatea. the o... | Study Prep in Pearson+ [pearson.com]
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- 5. benchchem.com [benchchem.com]
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- 10. researchgate.net [researchgate.net]
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- 13. [PDF] THE MECHANISM OF THE HYDROLYSIS OF BENZAL CHLORIDE | Semantic Scholar [semanticscholar.org]
- 14. JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds - Google Patents [patents.google.com]
- 15. organicreactions.org [organicreactions.org]
- 16. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 17. grokipedia.com [grokipedia.com]
- 18. Sommelet reaction - Sciencemadness Wiki [sciencemadness.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. Grignard reagent - Wikipedia [en.wikipedia.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 24. chem.ualberta.ca [chem.ualberta.ca]
- 25. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Solubility of α,α,2,4-Tetrachlorotoluene in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of α,α,2,4-tetrachlorotoluene (CAS No. 134-25-8), a significant chlorinated aromatic compound utilized as an intermediate in chemical synthesis. This document navigates the theoretical principles governing its solubility in various organic solvents, offers a qualitative solubility profile based on available data, and presents a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This guide is intended for researchers, chemists, and professionals in the fields of drug development and chemical manufacturing who require a deep understanding of this compound's behavior in solution.
Introduction
α,α,2,4-Tetrachlorotoluene, a derivative of toluene, is characterized by the substitution of two chlorine atoms on the benzene ring and two chlorine atoms on the methyl group. Its chemical structure profoundly influences its physicochemical properties, most notably its solubility. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and ensuring the safe handling and formulation of products. This guide aims to provide a robust framework for understanding and experimentally determining the solubility of α,α,2,4-tetrachlorotoluene in a range of organic solvents.
Physicochemical Properties of α,α,2,4-Tetrachlorotoluene
A foundational understanding of the physicochemical properties of α,α,2,4-tetrachlorotoluene is essential for interpreting its solubility behavior.
| Property | Value | Source |
| CAS Number | 134-25-8 | [1] |
| Molecular Formula | C₇H₄Cl₄ | [1] |
| Molecular Weight | 229.92 g/mol | [1] |
| Appearance | White solid | [2] |
| Melting Point | 42°C | [2] |
| Boiling Point | 118-120°C at 1.86 kPa | [2] |
| Synonyms | 2,4-Dichloro-1-(dichloromethyl)benzene, 2,4-Dichlorobenzal chloride | [3] |
Theoretical Principles of Solubility
The solubility of α,α,2,4-tetrachlorotoluene in organic solvents is governed by the principle of "like dissolves like," which is fundamentally based on the nature and strength of intermolecular forces between the solute and the solvent molecules.
Molecular Structure and Polarity
α,α,2,4-Tetrachlorotoluene possesses a largely nonpolar aromatic ring. The four chlorine atoms, being highly electronegative, create polar C-Cl bonds, introducing dipole moments within the molecule. However, the overall molecular geometry and the distribution of these polar bonds result in a molecule with low overall polarity.
Intermolecular Forces
The primary intermolecular forces at play in the dissolution of α,α,2,4-tetrachlorotoluene are:
-
London Dispersion Forces: These are the predominant forces due to the molecule's significant electron cloud. These forces are stronger in larger molecules and are the primary interaction with nonpolar solvents.
-
Dipole-Dipole Interactions: The polar C-Cl bonds allow for weak dipole-dipole interactions with polar solvent molecules.
The interplay of these forces dictates the solubility in different solvent classes.
Diagram: Factors Influencing Solubility
Caption: Logical relationship between molecular properties and solubility.
Qualitative Solubility Profile
-
High Solubility: The compound is expected to be highly soluble in nonpolar aromatic solvents and chlorinated hydrocarbons due to strong London dispersion force interactions. It is reported to be soluble in benzene, ether, and ketone[2].
-
Moderate Solubility: Moderately polar aprotic solvents are also likely to be effective.
-
Low to Slight Solubility: Polar protic solvents, such as lower alcohols, are expected to be less effective. One source indicates slight solubility in ethanol.
-
Insoluble: The compound is considered insoluble in water due to its hydrophobic nature[3].
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a solid in a solvent.
Principle
A surplus of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.
Materials and Equipment
-
α,α,2,4-Tetrachlorotoluene (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Thermostatically controlled vials with screw caps
-
Syringe filters (chemically compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Experimental Workflow
Diagram: Shake-Flask Solubility Determination Workflow
Caption: Experimental workflow for solubility determination.
Detailed Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of α,α,2,4-tetrachlorotoluene of known concentrations in the chosen solvent. These will be used to create a calibration curve for the analytical instrument.
-
Sample Preparation: Add an excess amount of solid α,α,2,4-tetrachlorotoluene to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. The temperature should be controlled to ±0.5°C. Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the necessary equilibration time.
-
Phase Separation and Sampling: After equilibration, remove the vials from the shaker and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a chemically resistant syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Analysis: Analyze the diluted samples using a validated HPLC or GC method.
-
Calculation: Using the calibration curve, determine the concentration of α,α,2,4-tetrachlorotoluene in the diluted sample. Back-calculate to find the concentration in the original saturated solution. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.
Conclusion
While quantitative solubility data for α,α,2,4-tetrachlorotoluene remains scarce in the public domain, a strong understanding of its solubility behavior can be derived from its molecular structure and the principles of intermolecular forces. This guide has provided a theoretical framework for predicting its solubility in various organic solvents and a detailed, practical protocol for its experimental determination. For researchers and professionals working with this compound, the application of the described shake-flask method is highly recommended to obtain precise solubility data tailored to their specific solvent systems and experimental conditions. This will enable the optimization of synthetic processes, enhance purification efficiency, and ensure the safe and effective use of α,α,2,4-tetrachlorotoluene in their research and development endeavors.
References
thermal stability of 2,4-Dichloro-1-(dichloromethyl)benzene
An In-Depth Technical Guide to the Thermal Stability of 2,4-Dichloro-1-(dichloromethyl)benzene
Abstract
This technical guide provides a comprehensive analysis of the (CAS No. 134-25-8), a key intermediate in the chemical and pharmaceutical industries. A multi-technique approach is employed, integrating data from Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) to build a complete safety profile. This document moves beyond mere data presentation to explain the causal relationships between the compound's structure, its reactivity, and the experimental choices made during its thermal hazard assessment. Detailed, field-proven protocols are provided for each analytical technique, intended to serve as a self-validating framework for researchers, process safety engineers, and drug development professionals. The guide culminates in a synthesis of the analytical data, offering critical insights into safe handling, storage, and process scale-up.
Introduction: The Need for a Comprehensive Thermal Profile
This compound, also known by synonyms such as α,α,2,4-Tetrachlorotoluene and 2,4-Dichlorobenzal chloride, is a versatile chlorinated aromatic compound. Its utility as a precursor for agrochemicals and pharmaceuticals, such as fungicides and anti-inflammatory agents, makes it a compound of significant industrial interest. However, the presence of multiple chlorine atoms on both the aromatic ring and the methyl group introduces potential thermal instability. Understanding the thermal behavior of this molecule is not merely an academic exercise; it is a prerequisite for ensuring safety and control in laboratory and manufacturing environments.
Thermal decomposition can lead to the release of corrosive and toxic gases, and if the decomposition is highly exothermic, it can result in a thermal runaway—a dangerous, uncontrolled reaction. This guide is structured to provide a robust framework for evaluating these risks, moving from the compound's intrinsic physicochemical properties to a detailed examination of its behavior under thermal stress.
Physicochemical Properties and Intrinsic Stability
A foundational understanding of a molecule's properties is the first step in any safety assessment. The physical characteristics of this compound offer initial clues to its thermal behavior.
| Property | Value | Reference |
| CAS Number | 134-25-8 | |
| Molecular Formula | C₇H₄Cl₄ | |
| Molecular Weight | 229.92 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Boiling Point | 273.9 °C @ 760 mmHg | |
| Flash Point | 123.4 °C | |
| Density | 1.501 g/cm³ |
The compound's relatively high boiling point suggests moderate thermal stability under ambient pressure. However, boiling point alone is an insufficient metric for safety, as decomposition can often begin at temperatures well below boiling.
Structural Considerations and Chemical Reactivity
The molecule's reactivity is dominated by its two key features: the chlorinated benzene ring and the dichloromethyl group.
-
Dichloromethyl Group (-CHCl₂): This group is the primary site of thermal and chemical instability. It is susceptible to nucleophilic substitution and hydrolysis . Industrially, the hydrolysis of the dichloromethyl group is a critical step to produce 2,4-dichlorobenzaldehyde, a valuable synthetic intermediate. While one source notes a resistance to environmental hydrolysis, controlled conditions can facilitate this transformation, indicating a potential degradation pathway.
-
Chlorinated Aromatic Ring: The two chlorine atoms on the benzene ring are electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution . This inherent electronic property contributes to the overall chemical stability of the ring system itself but does not prevent the decomposition of the molecule as a whole.
Upon heating, the weakest bonds are expected to cleave first. The C-Cl and C-H bonds in the dichloromethyl group, and ultimately the C-C bond connecting it to the ring, are potential points of failure, likely leading to the formation of radicals and subsequent decomposition products like hydrogen chloride (HCl), carbon monoxide (CO), and carbon dioxide (CO₂).
Assessing Thermal Hazards: A Multi-Technique Approach
To construct a reliable safety profile, a single analytical method is inadequate. We must employ a suite of thermoanalytical techniques that provide complementary information. TGA tells us when a sample loses mass, DSC tells us if that event releases or absorbs energy, and ARC tells us how the material behaves in a worst-case adiabatic (zero heat loss) scenario.
Thermogravimetric Analysis (TGA)
Principle of the Technique: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary tool for determining the temperature at which thermal decomposition begins, indicated by a loss of mass. By conducting the experiment in both an inert (Nitrogen) and an oxidative (Air) atmosphere, we can distinguish between thermal decomposition and oxidative degradation.
Experimental Protocol: TGA of this compound
-
Instrument Calibration: Ensure the TGA is calibrated for mass and temperature using certified reference materials.
-
Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Atmosphere: Set the purge gas to Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample mass, sample temperature, and time.
-
Repeat in Air: Repeat steps 2-5 using Air as the purge gas to assess oxidative stability.
-
Evolved Gas Analysis (EGA) (Optional but Recommended): Couple the TGA outlet to a Fourier Transform Infrared (FTIR) spectrometer. This allows for the identification of gaseous decomposition products in real-time.
Data Interpretation: The TGA thermogram will show a stable baseline until the onset of decomposition, at which point a sharp decrease in mass will be observed. The onset temperature (Tonset) is a key parameter. In an inert atmosphere, this represents the intrinsic thermal stability. In air, a lower Tonset would indicate susceptibility to oxidation. The EGA-FTIR data is critical for confirming the release of expected products like HCl (characterized by sharp rotational-vibrational bands) and CO/CO₂.
Differential Scanning Calorimetry (DSC)
Principle of the Technique: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. It quantifies the energy of thermal events. An endothermic event (heat absorption), like melting, will appear as a trough, while an exothermic event (heat release), like decomposition, will appear as a peak. The magnitude of the decomposition exotherm is a direct measure of the energy released and is a critical indicator of the potential for a thermal runaway.
Experimental Protocol: DSC of this compound
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an Indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a high-pressure stainless steel or gold-plated pan. Hermetically seal the pan to prevent mass loss due to evaporation before decomposition.
-
Atmosphere: Purge the DSC cell with Nitrogen at 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Collection: Record the heat flow as a function of temperature.
Data Interpretation: The DSC thermogram will provide the melting point (Tm) and the onset temperature of the decomposition exotherm (Tonset). The area under the exotherm peak is integrated to calculate the heat of decomposition (ΔHd) in Joules per gram (J/g). A high ΔHd (typically >100 J/g) suggests a significant thermal hazard.
Accelerating Rate Calorimetry (ARC)
Principle of the Technique: ARC is the gold standard for assessing thermal runaway potential. It simulates a worst-case scenario by creating a near-perfect adiabatic environment. Once the instrument detects self-heating from the sample, it heats the surrounding environment at the same rate, ensuring all the heat generated by the decomposition remains within the sample, causing it to self-accelerate. This provides the most realistic data for process safety design.
Experimental Protocol: ARC of this compound
-
Sample Preparation: Load 1-5 g of the sample into a spherical titanium or Hastelloy sample bomb. The bomb is fitted with a thermocouple and a pressure transducer.
-
Instrument Setup: Place the bomb inside the ARC calorimeter.
-
Test Mode: Use the "Heat-Wait-Search" (HWS) mode.
-
Heat: The system heats the sample by a set increment (e.g., 5 °C).
-
Wait: The system waits for thermal equilibrium.
-
Search: The system monitors the sample's self-heat rate. If the rate is below a sensitivity threshold (e.g., 0.02 °C/min), the HWS cycle repeats.
-
-
Exotherm Detection: If the self-heat rate exceeds the threshold, the instrument switches to adiabatic mode, tracking the temperature and pressure rise until the reaction is complete.
-
Data Collection: Record temperature, pressure, and time throughout the experiment.
Data Interpretation: ARC provides a rich dataset, including the onset temperature of self-heating under adiabatic conditions, the rate of temperature and pressure rise, the total adiabatic temperature rise (ΔTad), and the Time to Maximum Rate (TMR). These parameters are directly used in safety calculations to define safe operating limits and design emergency relief systems.
Data Synthesis and Visualization
The power of the multi-technique approach lies in the synthesis of the data to form a cohesive narrative of the thermal hazard.
Logical Workflow for Thermal Hazard Assessment
The following diagram illustrates the logical flow of a comprehensive thermal stability investigation.
Caption: Workflow for Thermal Stability Assessment.
Potential Decomposition Pathway
Based on the molecular structure, a plausible thermal decomposition pathway involves the cleavage of C-Cl and C-C bonds, leading to the formation of radicals that propagate the decomposition.
Caption: A Simplified Thermal Decomposition Pathway.
Conclusion and Safety Recommendations
A comprehensive thermal analysis of this compound reveals a moderate intrinsic thermal stability that can give way to a significant exothermic decomposition. While TGA may indicate a decomposition onset, it is the data from DSC and particularly ARC that quantifies the true hazard. The potential for a self-accelerating reaction, coupled with the release of corrosive HCl gas, necessitates stringent safety protocols.
Key Recommendations:
-
Maximum Storage Temperature: The maximum recommended storage temperature should be set significantly below the adiabatic onset temperature determined by ARC to provide a sufficient safety margin.
-
Process Temperature Control: All processes involving heating of this compound must have robust temperature control systems with independent high-temperature cutoffs and alarms.
-
Material Compatibility: Avoid contact with strong oxidizing agents and bases, which could lower the decomposition temperature.
-
Ventilation: All handling and processing must be conducted in well-ventilated areas or closed systems equipped with scrubbers to neutralize evolved HCl gas in the event of a decomposition.
-
Personal Protective Equipment (PPE): Standard PPE, including chemical-resistant gloves, safety goggles, and face shields, is mandatory. Respiratory protection may be required depending on the scale and nature of the operation.
By integrating the insights from multiple analytical techniques, a clear and actionable safety profile for this compound can be established, enabling its safe use in the advancement of science and industry.
Introduction: The Environmental Significance of Chlorinated Toluenes
An In-depth Technical Guide on the Environmental Persistence of Chlorinated Toluenes
This guide provides a comprehensive technical overview of the environmental persistence of chlorinated toluenes, intended for researchers, environmental scientists, and professionals in drug development and chemical manufacturing. It delves into the physicochemical properties, degradation pathways, analytical methodologies, and remediation strategies pertinent to this class of compounds.
Chlorinated toluenes are a group of synthetic aromatic hydrocarbons characterized by a toluene molecule substituted with one or more chlorine atoms.[1] They are primarily used as chemical intermediates in the synthesis of a wide array of products, including pesticides, herbicides, dyes, and pharmaceuticals.[2] Their widespread industrial application has led to their release into the environment, where their persistence and potential for bioaccumulation raise significant environmental and health concerns.[2] This guide aims to provide a detailed understanding of the factors governing their fate and transport in various environmental compartments.
Physicochemical Properties Governing Environmental Persistence
The environmental behavior of chlorinated toluenes is intrinsically linked to their physicochemical properties. The number and position of chlorine atoms on the toluene ring significantly influence properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow), which in turn dictate their distribution in air, water, and soil.
Table 1: Physicochemical Properties of Selected Chlorinated Toluene Isomers
| Isomer | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility (mg/L) | log Kow |
| 2-Chlorotoluene | 95-49-8 | C₇H₇Cl | 126.58 | -35 | 159 | 117 at 25°C[3] | 3.42[3] |
| 3-Chlorotoluene | 108-41-8 | C₇H₇Cl | 126.58 | -47 | 162 | 117 at 25°C[3] | 3.42[3] |
| 4-Chlorotoluene | 106-43-4 | C₇H₇Cl | 126.58 | 7 | 162 | 106 at 20°C[4] | 3.33[4] |
| 2,4-Dichlorotoluene | 95-73-8 | C₇H₆Cl₂ | 161.03 | -13 | 201 | Insoluble[5] | 4.03 |
| 2,6-Dichlorotoluene | 118-69-4 | C₇H₆Cl₂ | 161.03 | 2.6 | 201 | 11.2 at 20°C[6] | 4.29[7] |
| 3,4-Dichlorotoluene | 95-75-0 | C₇H₆Cl₂ | 161.03 | -14.7 | 209 | Insoluble[5] | 4.13 |
| 2,4,5-Trichlorotoluene | 6639-30-1 | C₇H₅Cl₃ | 195.47 | 78-80 | 246 | - | 4.98 |
| α,α,α-Trichlorotoluene | 98-07-7 | C₇H₅Cl₃ | 195.47 | -4.8 | 220.7 | Hydrolyzes | 4.58 |
Note: Some values are estimated or sourced from chemical databases. Water solubility and log Kow can vary with experimental conditions.
The generally low water solubility and high log Kow values of chlorinated toluenes indicate a strong tendency to partition from the aqueous phase into organic matter in soil and sediment, as well as to bioaccumulate in fatty tissues of organisms. Their volatility also contributes to their presence in the atmosphere.
Biotic Degradation: Microbial Pathways for Detoxification
The primary mechanism for the breakdown of chlorinated toluenes in the environment is microbial degradation. This can occur under both aerobic and anaerobic conditions, with distinct enzymatic pathways.
Aerobic Biodegradation
Under aerobic conditions, the initial step in the degradation of many chlorinated toluenes is catalyzed by dioxygenase enzymes.[8][9] These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol.[9] This is a critical step that destabilizes the aromatic ring, making it susceptible to further enzymatic attack.
For instance, in the degradation of 2,4-dichlorotoluene, a toluene dioxygenase initiates the process.[8] The resulting unstable dihydrodiol is then dehydrogenated to form a substituted catechol.[10] This catechol subsequently undergoes ring cleavage, followed by a series of reactions that ultimately lead to intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle.[11]
Some bacteria, like Burkholderia sp. strain PS12, have been shown to metabolize chlorotoluenes.[8][9] The toluene dioxygenase from Pseudomonas putida F1 can also oxidize some chlorotoluene isomers.[8][9]
Anaerobic Biodegradation
Under anaerobic conditions, particularly in environments like saturated soils, sediments, and groundwater, the primary degradation mechanism is reductive dehalogenation.[12] In this process, the chlorinated toluene serves as an electron acceptor, and a chlorine atom is removed and replaced by a hydrogen atom.[12] This reaction is catalyzed by enzymes known as reductive dehalogenases.[13]
Reductive dehalogenation typically occurs in a stepwise manner, with more highly chlorinated toluenes being sequentially dehalogenated to less chlorinated congeners, and ultimately to toluene.[12] Toluene can then be further degraded under anaerobic conditions. This process is often carried out by consortia of microorganisms under methanogenic or sulfate-reducing conditions.[12]
Abiotic Degradation Processes
While microbial degradation is the dominant fate process, abiotic mechanisms can also contribute to the transformation of chlorinated toluenes in the environment.
Hydrolysis
Hydrolysis is a chemical reaction with water that can lead to the transformation of certain chlorinated toluenes. The susceptibility to hydrolysis is highly dependent on the position of the chlorine atom. Chlorine atoms on the methyl group (alpha-chlorinated toluenes) are much more susceptible to hydrolysis than those on the aromatic ring.[14] For instance, benzotrichloride (α,α,α-trichlorotoluene) readily hydrolyzes to form benzoic acid and hydrochloric acid.[15] In contrast, ring-chlorinated toluenes are generally resistant to hydrolysis under typical environmental conditions.[16]
Photolysis
Photolysis, or degradation by sunlight, can be a significant transformation pathway for chlorinated toluenes in the atmosphere and in surface waters.[1] These compounds can absorb ultraviolet (UV) radiation, leading to the cleavage of the carbon-chlorine bond and the formation of reactive radical species. The atmospheric half-life of 2,6-dichlorotoluene due to reaction with photochemically-produced hydroxyl radicals is estimated to be around 12 days.[1] The efficiency of photolysis is influenced by factors such as the wavelength of light, the presence of photosensitizing agents in the water, and the specific isomer of chlorinated toluene.
Analytical Methodologies for Environmental Monitoring
Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of chlorinated toluenes in environmental matrices. The standard method for their determination is gas chromatography coupled with mass spectrometry (GC-MS).[17]
Experimental Protocol: GC-MS Analysis of Chlorinated Toluenes in Soil
This protocol provides a general workflow for the analysis of chlorinated toluenes in soil samples.
1. Sample Preparation:
-
Air-dry the soil sample to a constant weight and sieve to remove large debris.
-
Homogenize the sample thoroughly.
2. Extraction:
-
Weigh approximately 10 g of the homogenized soil into a centrifuge tube.
-
Add a surrogate standard solution to assess extraction efficiency.
-
Add 20 mL of a suitable solvent mixture (e.g., hexane:acetone 1:1 v/v).
-
Extract the sample using an ultrasonic bath for 15-20 minutes or a mechanical shaker for 1-2 hours.
-
Centrifuge the sample and carefully collect the supernatant (the solvent extract).
-
Repeat the extraction process with fresh solvent and combine the supernatants.
3. Clean-up:
-
Pass the combined extract through a glass column packed with anhydrous sodium sulfate to remove residual water.
-
For samples with high organic content, a further clean-up step using solid-phase extraction (SPE) with silica gel or Florisil may be necessary to remove interfering compounds.[18]
4. Concentration:
-
Concentrate the cleaned extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
Add an internal standard just prior to analysis for accurate quantification.
5. GC-MS Analysis:
-
Inject a 1-2 µL aliquot of the final extract into the GC-MS system.
-
GC Conditions (Typical):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for initial identification.
-
6. Data Analysis:
-
Identify the chlorinated toluene isomers based on their retention times and characteristic mass fragments.
-
Quantify the concentrations using the internal standard method and a multi-point calibration curve.
Remediation Technologies for Contaminated Sites
The remediation of sites contaminated with chlorinated toluenes often requires active intervention due to their persistence. Several technologies have been developed for the treatment of soil and groundwater contaminated with chlorinated solvents.[19]
-
In Situ Chemical Oxidation (ISCO): This involves injecting strong oxidizing agents like permanganate or persulfate into the subsurface to chemically destroy the contaminants.[3] ISCO can be effective for a wide range of organic compounds, including chlorinated solvents.[3]
-
In Situ Chemical Reduction (ISCR): This technology uses reducing agents, such as zero-valent iron (ZVI), to promote the reductive dehalogenation of chlorinated compounds.[20]
-
Bioremediation: This approach involves stimulating the activity of indigenous microorganisms or introducing specialized microbes (bioaugmentation) to enhance the degradation of contaminants.[19] Biostimulation for anaerobic reductive dehalogenation often involves the addition of an electron donor, such as lactate or vegetable oil.[19]
-
Thermal Remediation: This involves heating the subsurface to volatilize the contaminants, which are then captured and treated at the surface.[19] This method is particularly effective for source zones with high concentrations of contaminants.[20]
-
Pump-and-Treat: This conventional method involves pumping contaminated groundwater to the surface for treatment.[21] While reliable, it can be a slow and costly process, especially for sites with complex hydrogeology.[21]
The selection of the most appropriate remediation technology depends on site-specific factors such as the type and concentration of contaminants, the hydrogeological conditions, and the remediation goals. Often, a combination of technologies is employed in a "treatment train" approach to achieve effective site cleanup.[20]
Conclusion
The environmental persistence of chlorinated toluenes is a complex issue governed by a combination of their physicochemical properties and their susceptibility to biotic and abiotic degradation processes. While these compounds can be recalcitrant, a thorough understanding of their environmental fate allows for the development of effective monitoring and remediation strategies. Aerobic and anaerobic biodegradation pathways offer promising avenues for the natural attenuation and engineered bioremediation of contaminated sites. Continued research into the specific enzymes and microbial communities involved in these processes, coupled with advancements in analytical and remediation technologies, will be crucial for mitigating the environmental impact of this important class of industrial chemicals.
References
- 1. 2,6-Dichlorotoluene | C7H6Cl2 | CID 8368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Deciphering reductive dehalogenase specificity through targeted mutagenesis of chloroalkane reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In situ chemical oxidation - Wikipedia [en.wikipedia.org]
- 4. 4-Chlorotoluene | C7H7Cl | CID 7810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US5185488A - Process for the reductive dehalogenation of polyhaloaromatics with sodium or calcium in a lower alcohol - Google Patents [patents.google.com]
- 6. "Reductive dehalogenation of chlorinated aromatic and aliphatic hydroca" by Monica Turner Togna [digitalcommons.njit.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Metabolism of Chlorotoluenes by Burkholderia sp. Strain PS12 and Toluene Dioxygenase of Pseudomonas putida F1: Evidence for Monooxygenation by Toluene and Chlorobenzene Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transformation of chlorinated benzenes and toluenes by Ralstonia sp. strain PS12 tecA (tetrachlorobenzene dioxygenase) and tecB (chlorobenzene dihydrodiol dehydrogenase) gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of Dichloromethylcatechols as Central Intermediates in the Degradation of Dichlorotoluenes by Ralstonia sp. Strain PS12 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. Reductive dehalogenases - Wikipedia [en.wikipedia.org]
- 14. US20140155657A1 - Method for hydrolyzing alpha - chlorinated toluene compounds - Google Patents [patents.google.com]
- 15. quora.com [quora.com]
- 16. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 17. researchgate.net [researchgate.net]
- 18. gcms.cz [gcms.cz]
- 19. qmes.eu [qmes.eu]
- 20. cascade-env.com [cascade-env.com]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
An In-depth Technical Guide to the Toxicology of 2,4-Dichlorobenzal Chloride and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive toxicological overview of 2,4-Dichlorobenzal chloride and structurally related compounds. Acknowledging the ambiguity in chemical nomenclature, this document clarifies that "2,4-Dichlorobenzal chloride" is synonymous with α,α,2,4-tetrachlorotoluene. Due to the limited toxicological data for this specific chemical, this guide extends its scope to two commercially significant and structurally similar compounds: 2,4-Dichlorobenzoyl chloride and 2,4-Dichlorobenzyl chloride. The guide synthesizes available data on acute and chronic toxicity, skin and eye irritation, carcinogenicity, genotoxicity, and reproductive and developmental effects. Mechanistic insights and toxicokinetic profiles are discussed where data is available. This guide is structured to provide a deep, comparative toxicological analysis, enabling researchers and professionals to make informed decisions in experimental design and risk assessment.
Introduction and Nomenclature Clarification
The term "2,4-Dichlorobenzal chloride" can be ambiguous. Structurally, it refers to a toluene molecule with two chlorine atoms on the benzene ring at positions 2 and 4, and a dichloromethyl group (CHCl₂) at the alpha position. The scientifically preferred IUPAC name for this compound is 2,4-dichloro-1-(dichloromethyl)benzene , with the common synonym α,α,2,4-tetrachlorotoluene (CAS No. 134-25-8).
Due to a significant lack of in-depth toxicological studies on α,α,2,4-tetrachlorotoluene, this guide will focus on the more extensively studied and structurally related compounds:
-
2,4-Dichlorobenzoyl chloride (CAS No. 89-75-8): An acyl chloride.
-
2,4-Dichlorobenzyl chloride (CAS No. 94-99-5): A benzyl halide.
Understanding the toxicological profiles of these related compounds provides critical context for assessing the potential hazards of 2,4-Dichlorobenzal chloride, as they share the same dichlorinated benzene ring, a key structural feature influencing metabolic pathways and toxicity.
Toxicological Profile of α,α,2,4-Tetrachlorotoluene (2,4-Dichlorobenzal Chloride)
Comprehensive toxicological data for α,α,2,4-tetrachlorotoluene is scarce in publicly accessible literature. Its primary documented use is as a chemical intermediate in the synthesis of other compounds, such as fungicides like diniconazole.[1] The available information is largely limited to its chemical properties and basic hazard classifications.
Chemical Properties:
-
Appearance: White solid[1]
-
Solubility: Soluble in organic solvents like benzene, ether, and ketone[1]
Hazard Classification: Safety Data Sheets (SDS) for this compound indicate it may cause respiratory irritation and is toxic to aquatic life with long-lasting effects.[2]
Given the data gaps, a precautionary approach is warranted, assuming a hazard profile influenced by its structural similarity to the compounds discussed below and its potential to hydrolyze to 2,4-dichlorobenzaldehyde and hydrochloric acid.
In-Depth Toxicology of 2,4-Dichlorobenzoyl Chloride
2,4-Dichlorobenzoyl chloride is a reactive acyl chloride. Its toxicity is largely driven by its corrosive nature and its reaction with water (hydrolysis) to form 2,4-dichlorobenzoic acid and hydrochloric acid, which is highly irritating to tissues.
Acute Toxicity
The primary routes of acute exposure are oral ingestion, dermal contact, and inhalation.
-
Oral: An acute oral toxicity study in rats established an LD50 of 4,640 mg/kg.[3] Observed effects included somnolence (general depressed activity), dyspnea (difficulty breathing), and effects on skin and hair.[3]
-
Dermal and Inhalation: While specific LD50 or LC50 values are not well-documented, the compound is expected to be highly toxic via these routes due to its corrosive properties. Inhalation can cause severe irritation and corrosive injuries to the upper respiratory tract.[4][5]
Skin and Eye Irritation
This compound is classified as a Category 1B corrosive substance, causing severe skin burns and eye damage.[3][6] Contact with eyes can lead to serious damage, including blindness.[6] The corrosive action is a result of the rapid hydrolysis to hydrochloric acid upon contact with moisture on the skin or in the eyes.
Genotoxicity and Carcinogenicity
There is a significant lack of data regarding the genotoxic and carcinogenic potential of 2,4-Dichlorobenzoyl chloride.[3][6] No long-term carcinogenicity bioassays from regulatory bodies such as the National Toxicology Program (NTP) or monographs from the International Agency for Research on Cancer (IARC) are available for this compound. An Ames test for mutagenicity was reported in one source, but the results were not specified.
Reproductive and Developmental Toxicity
No data is available to assess the reproductive or developmental toxicity of 2,4-Dichlorobenzoyl chloride.[6]
Toxicokinetics and Metabolism
Formal toxicokinetic studies are lacking. However, based on its chemical nature, 2,4-Dichlorobenzoyl chloride is expected to be rapidly hydrolyzed upon contact with aqueous environments, including biological tissues. The primary metabolites would be 2,4-dichlorobenzoic acid and hydrochloric acid. The systemic toxicity would then be influenced by the distribution and clearance of 2,4-dichlorobenzoic acid.
Table 1: Summary of Toxicological Data for 2,4-Dichlorobenzoyl Chloride
| Toxicological Endpoint | Result | Species | Reference(s) |
| Acute Oral Toxicity (LD50) | 4,640 mg/kg | Rat | [3] |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns | Rabbit | [3][6] |
| Eye Damage/Irritation | Category 1: Causes serious eye damage | N/A | [3][6] |
| Genotoxicity | No data available | N/A | [3][6] |
| Carcinogenicity | No data available | N/A | [3][6] |
| Reproductive Toxicity | No data available | N/A | [6] |
In-Depth Toxicology of 2,4-Dichlorobenzyl Chloride
2,4-Dichlorobenzyl chloride is a halogenated aromatic hydrocarbon used as an intermediate in chemical synthesis. Its toxicological profile suggests it is a hazardous compound with multiple target organs.
Acute Toxicity
This compound is classified as harmful if swallowed (Acute Toxicity, Category 4).[4][7] Ingestion of acidic corrosives like this can produce burns in and around the mouth, throat, and esophagus.[2] It is also considered harmful if inhaled.[4]
Skin and Eye Irritation
Similar to its benzoyl counterpart, 2,4-Dichlorobenzyl chloride is highly corrosive. It is classified as causing severe skin burns and eye damage (Category 1B).[4][8] Direct eye contact can cause pain, tearing, and severe burns.[2] It is also noted as a lachrymator, a substance that irritates the eyes and causes tearing.[8]
Sensitization
There is evidence to suggest that 2,4-Dichlorobenzyl chloride may cause an allergic skin reaction, classifying it as a skin sensitizer.[2]
Genotoxicity
Data on the genotoxicity of 2,4-Dichlorobenzyl chloride is limited. Most safety data sheets indicate "no data available." Further research is required to determine its potential to cause genetic mutations.
Carcinogenicity
2,4-Dichlorobenzyl chloride is suspected of causing cancer (Carcinogen Category 2).[2] However, the International Agency for Research on Cancer (IARC) has not classified it, and there are no available long-term bioassay reports from the U.S. National Toxicology Program (NTP).[8][9] This classification is likely based on structural alerts and limited data, highlighting a critical area for further investigation.
Reproductive and Developmental Toxicity
Specific studies on the reproductive and developmental toxicity of 2,4-Dichlorobenzyl chloride are not available.[8] However, valuable insights can be drawn from studies on its primary metabolite.
Metabolite Focus: 2,4-Dichlorobenzyl Alcohol (DCBA)
The anticipated metabolic pathway for 2,4-Dichlorobenzyl chloride involves hydrolysis to 2,4-Dichlorobenzyl alcohol (DCBA). A prenatal developmental toxicity study on DCBA in Sprague-Dawley rats provides crucial data.
-
Experimental Protocol: Pregnant rats were administered DCBA via oral gavage at doses of 0, 25, 100, 400, and 800 mg/kg/day from gestation day 6 to 19.[10]
-
Findings:
-
At 800 mg/kg/day, maternal toxicity was observed, including decreased body weight, reduced food consumption, and liver changes.[10]
-
Fetal effects at this high dose included decreased fetal and placental weights, an increased incidence of retarded ossification, and a higher number of supernumerary ribs.[10]
-
This study on DCBA suggests that high-dose exposure to its precursor, 2,4-Dichlorobenzyl chloride, could potentially pose a risk for developmental toxicity.
Toxicokinetics and Metabolism
The expected primary metabolic pathway for 2,4-Dichlorobenzyl chloride is hydrolysis to 2,4-Dichlorobenzyl alcohol (DCBA). This alcohol can then be further metabolized, likely oxidized to 2,4-dichlorobenzaldehyde and then to 2,4-dichlorobenzoic acid, which is subsequently conjugated and excreted. DCBA itself is known to be metabolized in the liver to form hippuric acid.
Table 2: Summary of Toxicological Data for 2,4-Dichlorobenzyl Chloride
| Toxicological Endpoint | Result | Species | Reference(s) |
| Acute Oral Toxicity | Category 4: Harmful if swallowed | N/A | [4][7] |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns | N/A | [4][8] |
| Eye Damage/Irritation | Category 1: Causes serious eye damage | N/A | [2][4] |
| Skin Sensitization | May cause an allergic skin reaction | N/A | [2] |
| Genotoxicity | No data available | N/A | [9] |
| Carcinogenicity | Category 2: Suspected of causing cancer | N/A | [2] |
| Reproductive Toxicity | No data available | N/A | [8] |
| Developmental Toxicity | No data available (Metabolite DCBA has a NOAEL of 400 mg/kg/day) | Rat | [10] |
Experimental Protocols and Methodologies
To ensure scientific integrity, understanding the causality behind experimental choices is paramount. The developmental toxicity study of 2,4-Dichlorobenzyl alcohol serves as an excellent example.
Protocol: OECD 414 Prenatal Developmental Toxicity Study (Adapted)
-
Animal Model Selection: Sprague-Dawley rats are a standard model for reproductive and developmental toxicity studies due to their well-characterized reproductive biology and historical control data.
-
Dose Selection: A dose-range-finding study is typically conducted to identify a maximum tolerated dose (MTD) that induces some maternal toxicity but not mortality. Doses for the main study (e.g., 25, 100, 400, 800 mg/kg/day) are then selected to establish a dose-response relationship and a NOAEL.[10]
-
Exposure Period: Dosing from gestation day 6 through 19 in rats covers the critical period of organogenesis, ensuring that any potential teratogenic effects are captured.[10]
-
Endpoint Evaluation:
-
Maternal: Clinical signs, body weight, and food consumption are monitored daily. At termination, uterine contents are examined, and maternal organs (especially the liver) are inspected.
-
Fetal: Fetuses are weighed, sexed, and examined for external malformations. A subset is then examined for visceral and skeletal abnormalities, the latter requiring staining with Alizarin red S and Alcian blue to assess ossification.[10]
-
This self-validating system ensures that fetal effects are interpreted in the context of maternal toxicity. Effects seen only at maternally toxic doses may be secondary to the dam's poor health, whereas effects at non-maternally toxic doses are considered direct evidence of developmental toxicity.
Mechanistic Insights and Signaling Pathways
While specific mechanistic studies on these compounds are sparse, we can infer potential pathways based on their chemical class.
Hydrolysis and Local Tissue Damage: The primary mechanism for acute local toxicity (skin, eye, respiratory tract) for both 2,4-Dichlorobenzoyl chloride and 2,4-Dichlorobenzyl chloride is chemical-induced injury via hydrolysis. This reaction releases hydrochloric acid, which denatures proteins and causes severe cell damage and inflammation.
References
- 1. ALPHA,ALPHA,2,4-TETRACHLOROTOLUENE | 134-25-8 [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 2,4-Dichlorobenzyl chloride | C7H5Cl3 | CID 7212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dichlorobenzoyl chloride | C7H3Cl3O | CID 66645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. iarc.who.int [iarc.who.int]
- 10. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biodegradation of 2,4-Dichloro-1-(dichloromethyl)benzene: A Technical Guide to Putative Metabolic Pathways and Elucidation Methodologies
Abstract
2,4-Dichloro-1-(dichloromethyl)benzene, also known as α,α,2,4-tetrachlorotoluene, is a halogenated aromatic compound utilized in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its persistence and potential toxicity in the environment necessitate a thorough understanding of its biodegradation pathways. This technical guide provides an in-depth analysis of the putative metabolic routes for the microbial degradation of this compound. Drawing upon established knowledge of the biodegradation of structurally similar molecules, including dichlorinated benzenes and chlorinated alkanes, we propose evidence-based aerobic degradation pathways. This document details the key enzymatic reactions likely responsible for the initial transformation of the dichloromethyl group and the subsequent cleavage of the aromatic ring. Furthermore, we present a comprehensive, field-proven experimental workflow for researchers aiming to isolate and characterize microorganisms capable of degrading this compound, elucidate the precise metabolic sequence, and identify the genetic determinants. This guide is intended for researchers, environmental scientists, and drug development professionals engaged in the study of xenobiotic metabolism and bioremediation.
Introduction: The Environmental Context of a Synthetic Intermediate
This compound (C₇H₄Cl₄) is a synthetic chemical intermediate notable for its dichlorinated benzene ring and a dichloromethyl substituent.[2] While essential in specific industrial syntheses, its release into the environment, either through manufacturing effluent or as a metabolite of parent agrochemicals, raises concerns. Halogenated aromatic compounds are often recalcitrant to degradation and can persist in soil and water.[3] Understanding the microbial catabolic potential is paramount for developing effective bioremediation strategies and conducting comprehensive environmental risk assessments.
Direct studies on the biodegradation of this compound are scarce in scientific literature. Therefore, this guide constructs a scientifically-grounded, putative pathway by dissecting the molecule into its core components: the 2,4-dichlorinated aromatic ring and the dichloromethyl (-CHCl₂) group. The proposed pathways are based on well-documented microbial strategies for the degradation of dichlorobenzenes, dichlorophenols, dichlorobenzoic acids, and chlorinated alkanes like dichloromethane.[4][5][6][7]
Proposed Aerobic Biodegradation Pathways
Aerobic microorganisms utilize oxygenases to initiate the breakdown of aromatic compounds, making this the most probable route for the degradation of this compound.[3] The initial enzymatic attack can hypothetically occur at either the dichloromethyl group or the aromatic ring.
Pathway A: Initial Oxidation of the Dichloromethyl Group
This proposed pathway commences with the oxidation of the dichloromethyl group, a common strategy for alkylated aromatic compounds. This would proceed through sequential oxidation steps to form an aldehyde and then a carboxylic acid, which is a key intermediate in the degradation of many chlorinated aromatic compounds.
-
Step 1: Oxidation to 2,4-Dichlorobenzaldehyde. The initial step is the microbial oxidation of the dichloromethyl group to an aldehyde. This could be catalyzed by a monooxygenase or a dioxygenase.
-
Step 2: Oxidation to 2,4-Dichlorobenzoic Acid. The resulting 2,4-dichlorobenzaldehyde is then further oxidized to 2,4-dichlorobenzoic acid by an aldehyde dehydrogenase.
-
Step 3: Dihydroxylation and Dehalogenation. 2,4-dichlorobenzoic acid is a known microbial metabolite. Its degradation typically proceeds via the action of a dioxygenase, which incorporates two hydroxyl groups onto the aromatic ring, leading to the formation of a dichlorinated catechol derivative.[8] This is often accompanied by the removal of the carboxyl group.
-
Step 4: Ring Cleavage. The resulting dichlorocatechol is then susceptible to ring cleavage by a catechol dioxygenase (either ortho or meta cleavage), breaking the aromaticity and forming aliphatic intermediates.[4]
-
Step 5: Funneling into Central Metabolism. Subsequent enzymatic reactions would further process these aliphatic molecules, ultimately funneling them into the Krebs cycle for complete mineralization to CO₂, H₂O, and chloride ions.[8]
Pathway B: Initial Hydroxylation of the Aromatic Ring
An alternative initial attack involves the direct hydroxylation of the 2,4-dichlorinated ring by a dioxygenase.
-
Step 1: Formation of a Dichlorinated Dihydrodiol. A dioxygenase enzyme would introduce two hydroxyl groups onto the aromatic ring, forming a diol intermediate.
-
Step 2: Dehydrogenation and Catechol Formation. A dehydrogenase would then catalyze the rearomatization of the ring to form a substituted dichlorocatechol, still bearing the dichloromethyl group.
-
Step 3: Ring Cleavage. The dichlorocatechol intermediate would undergo ring cleavage as described in Pathway A.
-
Step 4: Removal of the Dichloromethyl Group. The dichloromethyl group would be removed from the resulting aliphatic chain in subsequent steps.
While plausible, this pathway is considered less likely as the initial primary route because the oxidation of the alkyl side chain is often a preferred initial step for alkylbenzenes.
Diagram of Putative Aerobic Biodegradation Pathway A
Caption: Proposed aerobic degradation pathway starting with oxidation of the dichloromethyl group.
Key Enzymatic Players: The Molecular Machinery of Degradation
The proposed pathways are contingent on the action of specific classes of microbial enzymes.
| Enzyme Class | Proposed Role in Degradation | Causality of Action |
| Monooxygenases/Dioxygenases | Catalyze the initial oxidative attack on either the dichloromethyl group or the aromatic ring. | These enzymes incorporate one or two atoms of molecular oxygen into the substrate, a critical first step in destabilizing the recalcitrant chlorinated aromatic structure.[9] |
| Aldehyde Dehydrogenases | Oxidize the intermediate 2,4-dichlorobenzaldehyde to 2,4-dichlorobenzoic acid. | This conversion is a common step in the catabolism of aromatic compounds, preparing the molecule for ring-hydroxylating enzymes. |
| Catechol Dioxygenases | Mediate the cleavage of the aromatic ring of the dichlorocatechol intermediate. | These enzymes are pivotal in breaking the aromaticity, transforming the cyclic compound into a linear, more readily metabolizable molecule. |
| Dehalogenases | Remove chlorine atoms from the aromatic ring or aliphatic intermediates. | The removal of halogens is crucial for detoxification and for preparing the carbon skeleton for entry into central metabolic pathways. |
| Glutathione S-Transferases (GSTs) | Potentially involved in the dehalogenation of the dichloromethyl group. | By analogy with dichloromethane degradation, a GST could catalyze a nucleophilic substitution of a chlorine atom with glutathione, leading to detoxification and breakdown.[10] |
Experimental Workflow for Pathway Elucidation
Validating the putative biodegradation pathways for this compound requires a systematic experimental approach. The following protocol outlines a self-validating system for isolating and characterizing degrading microorganisms and their metabolic pathways.
Enrichment and Isolation of Degrading Microorganisms
-
Objective: To isolate pure or mixed microbial cultures capable of utilizing this compound as a sole carbon and energy source.
-
Protocol:
-
Sample Collection: Collect soil and water samples from sites with a history of contamination with chlorinated hydrocarbons.
-
Enrichment Culture: Establish liquid mineral salts medium with this compound (e.g., 50-100 mg/L) as the sole carbon source. Inoculate with the environmental samples.
-
Serial Transfers: Incubate under appropriate conditions (e.g., 25-30°C, shaking). Periodically transfer an aliquot to fresh medium to enrich for competent degraders.
-
Purity Assessment: Monitor for substrate depletion using analytical techniques like HPLC or GC-MS.
-
Isolation: Plate the enriched culture onto solid mineral salts medium exposed to this compound vapor as the sole carbon source to obtain pure colonies.
-
Identification: Identify promising isolates using 16S rRNA gene sequencing.
-
Identification of Metabolic Intermediates
-
Objective: To identify the transient metabolites produced during the degradation of this compound to reconstruct the metabolic pathway.
-
Protocol:
-
Time-Course Experiment: Inoculate a pure or enriched culture into a liquid mineral salts medium containing the target compound.
-
Sample Collection: At regular time intervals, withdraw aliquots of the culture.
-
Sample Preparation: Centrifuge the samples to remove biomass. Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate) at different pH values to capture neutral, acidic, and basic metabolites.
-
Analytical Detection: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) and Gas Chromatography-Mass Spectrometry (GC-MS).[11]
-
Metabolite Identification: Compare mass spectra and retention times with authentic standards of suspected intermediates (e.g., 2,4-dichlorobenzaldehyde, 2,4-dichlorobenzoic acid). For unknown metabolites, use high-resolution mass spectrometry for molecular formula determination and NMR for structural elucidation.
-
Enzyme Assays
-
Objective: To demonstrate the activity of key enzymes involved in the proposed pathway in cell-free extracts of the isolated microorganisms.
-
Protocol:
-
Cell Culture and Lysis: Grow the isolated microorganism in the presence of this compound to induce the relevant catabolic enzymes. Harvest the cells and prepare a cell-free extract by sonication or French press.
-
Dioxygenase Assay: Incubate the cell-free extract with the substrate (e.g., 2,4-dichlorobenzoic acid) and NADH. Monitor the substrate-dependent oxidation of NADH spectrophotometrically at 340 nm.
-
Catechol Dioxygenase Assay: Incubate the cell-free extract with a catechol intermediate (e.g., 3,5-dichlorocatechol). Monitor the formation of the ring-cleavage product spectrophotometrically at its specific wavelength.
-
Protein Quantification: Determine the total protein concentration in the cell-free extract to calculate specific enzyme activities.
-
Diagram of Experimental Workflow
Caption: A three-phase experimental workflow for elucidating the biodegradation pathway.
Concluding Remarks and Future Directions
The biodegradation of this compound is a scientifically fertile area for investigation. The pathways proposed in this guide, based on robust analogies from related compounds, provide a strong theoretical framework for initiating research. The initial oxidative attack on the dichloromethyl group represents the most probable primary catabolic route. The successful isolation and characterization of microorganisms capable of degrading this compound will not only fill a significant knowledge gap but also provide potential biocatalysts for the bioremediation of sites contaminated with this and other chlorinated aromatic hydrocarbons. Future research should focus on the genetic characterization of the catabolic operons to understand their regulation and evolutionary origin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
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- 5. thescipub.com [thescipub.com]
- 6. Metabolic analysis of the soil microbe Dechloromonas aromatica str. RCB: indications of a surprisingly complex life-style and cryptic anaerobic pathways for aromatic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial Degradation of Dichloromethane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. science.lpnu.ua [science.lpnu.ua]
- 10. Microbes, enzymes and genes involved in dichloromethane utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. electrochemsci.org [electrochemsci.org]
mechanism of action of 2,4-Dichloro-1-(dichloromethyl)benzene with nucleophiles
An In-depth Technical Guide to the Nucleophilic Reactivity of 2,4-Dichloro-1-(dichloromethyl)benzene
Abstract
This technical guide provides a comprehensive examination of the reaction mechanisms between this compound (CAS No: 134-25-8) and various nucleophiles. Also known as 2,4-dichlorobenzal chloride, this compound is a pivotal intermediate in the synthesis of agrochemicals and pharmaceuticals, primarily serving as a precursor to 2,4-dichlorobenzaldehyde.[1][2][3] We will dissect the electronic and structural factors governing its reactivity, focusing on the highly electrophilic benzylic carbon of the dichloromethyl group. The guide details the mechanistic pathways, including SN1 and SN2-type reactions, for key transformations such as hydrolysis, alcoholysis, and aminolysis. Furthermore, it provides validated experimental protocols, analytical methodologies for reaction monitoring, and visual diagrams to elucidate complex mechanisms, offering researchers and development professionals a thorough understanding of this versatile reagent.
Molecular Structure and Reactivity Profile
This compound is an aromatic compound characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 4, and a dichloromethyl (-CHCl₂) group at position 1.[4][5]
The reactivity of this molecule is dominated by the dichloromethyl group. The benzylic carbon is the primary site for nucleophilic attack for two principal reasons:
-
High Electrophilicity: The two chlorine atoms on the methyl group, along with the chlorinated benzene ring, are strongly electron-withdrawing. This creates a significant partial positive charge (δ+) on the benzylic carbon, making it an excellent electrophile.
-
Benzylic Stabilization: The benzylic position is inherently reactive in nucleophilic substitution reactions. Any carbocation intermediate formed at this position is stabilized by resonance with the adjacent benzene ring, which can facilitate SN1-type mechanisms.[6]
In contrast, the chlorine atoms attached directly to the aromatic ring are relatively unreactive towards nucleophilic aromatic substitution under standard conditions, a typical characteristic of aryl halides.[7][8]
Caption: Structure of this compound.
Core Reaction Mechanism: Hydrolysis to 2,4-Dichlorobenzaldehyde
The most significant industrial reaction of this compound is its hydrolysis to form 2,4-dichlorobenzaldehyde.[2][9] This transformation is a classic example of nucleophilic substitution at a gem-dihalide center. The reaction proceeds readily in the presence of water, often catalyzed by strong acids or bases.
The mechanism involves a two-step substitution of the chlorine atoms by hydroxyl groups.
-
First Substitution: A water molecule or hydroxide ion (depending on pH) attacks the electrophilic benzylic carbon, displacing the first chloride ion. This can proceed via an SN1 mechanism, involving a resonance-stabilized benzylic carbocation, or an SN2 mechanism.
-
Second Substitution: The resulting α-chloro alcohol intermediate is highly reactive. A second nucleophilic attack displaces the remaining chloride ion, forming a geminal diol (gem-diol).
-
Dehydration: Gem-diols are inherently unstable and rapidly lose a molecule of water to form a stable carbonyl group, yielding the final aldehyde product.
This sequence highlights a fundamental principle: the formation of the C=O double bond is a powerful thermodynamic driving force for the reaction.
Caption: General mechanism for the hydrolysis of this compound.
Reactivity with Common Nucleophiles
The electrophilic benzylic carbon reacts with a wide range of nucleophiles. The final product is dictated by the nature of the nucleophile and the reaction conditions.
| Nucleophile | Reagent Example | Reaction Type | Major Product |
| Water / Hydroxide | H₂O, H₂SO₄[10] / aq. NaOH | Hydrolysis | 2,4-Dichlorobenzaldehyde |
| Alcohols / Alkoxides | Methanol (CH₃OH) / Sodium Methoxide (NaOCH₃) | Alcoholysis | 2,4-Dichlorobenzaldehyde (via hemiacetal) or corresponding acetal |
| Amines (Primary) | Ethylamine (CH₃CH₂NH₂) | Aminolysis / Imine Formation | N-(2,4-dichlorobenzylidene)ethan-1-amine (Schiff Base) |
| Amines (Secondary) | Diethylamine ((CH₃CH₂)₂NH) | Aminolysis / Enamine or Aminal Formation | Intermediate aminal, potentially leading to aldehyde |
Detailed Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol is adapted from established methods for the synthesis of 2,4-dichlorobenzaldehyde and is designed for high yield and purity.[10] The use of concentrated sulfuric acid serves as both a catalyst and a dehydrating agent, effectively driving the reaction to completion.
Workflow Diagram
Caption: Experimental workflow for the acid-catalyzed hydrolysis.
Step-by-Step Methodology:
-
Apparatus Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer. Ensure the setup is in a well-ventilated fume hood.
-
Charging Reagents: In the flask, place 8 parts by weight of concentrated sulfuric acid (98%). Begin stirring and slowly add 1 part by weight of this compound.
-
Reaction: Heat the mixture with continuous, vigorous stirring to a temperature of 90-110°C. A strong evolution of hydrogen chloride (HCl) gas will be observed. Maintain this temperature for 1-2 hours, or until the gas evolution ceases, indicating reaction completion.
-
Workup: Allow the dark, viscous mixture to cool to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with stirring.
-
Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous layer three times with diethyl ether or dichloromethane.
-
Washing: Combine the organic extracts. Wash sequentially with a saturated sodium bicarbonate solution (to neutralize residual acid) and then with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or by recrystallization from a solvent like ligroin to yield pure 2,4-dichlorobenzaldehyde as a solid.[10]
Mechanism of Aminolysis: Imine Formation
When this compound reacts with a primary amine, the initial nucleophilic substitutions lead to an unstable gem-diamino intermediate. This intermediate rapidly eliminates a molecule of the amine to form a stable C=N double bond, yielding an imine, also known as a Schiff base.[11] This reaction is fundamental in the synthesis of various ligands and pharmaceutical precursors.
Caption: Reaction of this compound with a primary amine.
Analytical Characterization
Validating the conversion of this compound and characterizing the resulting products are critical. A multi-technique approach is recommended.
-
Gas Chromatography (GC): An excellent technique for monitoring reaction progress. It can quantify the disappearance of the starting material and the appearance of the product, allowing for the determination of conversion and purity.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most definitive method for structural confirmation. The signal for the benzylic proton (-CHCl₂) in the starting material (a singlet) will disappear, and a new singlet for the aldehyde proton (-CHO) will appear at a characteristic downfield shift (typically 9-10 ppm).
-
¹³C NMR: The carbon of the dichloromethyl group will be replaced by the distinct signal of a carbonyl carbon (typically 190-200 ppm).
-
-
Infrared (IR) Spectroscopy: Ideal for confirming the key functional group transformation. The spectrum of the product will show a strong, sharp absorption band between 1690-1715 cm⁻¹, which is characteristic of the C=O stretch of an aromatic aldehyde.
Conclusion
The reactivity of this compound is overwhelmingly governed by the electrophilic nature of its benzylic carbon. Its reactions with nucleophiles proceed primarily through substitution mechanisms that replace the two chlorine atoms. The hydrolysis to 2,4-dichlorobenzaldehyde is the most commercially and synthetically important of these transformations, driven by the formation of a stable carbonyl group from an unstable gem-diol intermediate. Understanding these mechanistic details allows researchers to leverage this compound as a versatile building block for introducing the 2,4-dichlorobenzaldehyde moiety into more complex molecular architectures, which is of significant value in the fields of agrochemical and pharmaceutical development.
References
- 1. innospk.com [innospk.com]
- 2. echemi.com [echemi.com]
- 3. nbinno.com [nbinno.com]
- 4. CAS 134-25-8: this compound [cymitquimica.com]
- 5. Buy this compound | 134-25-8 [smolecule.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. quora.com [quora.com]
- 8. Sciencemadness Discussion Board - How do I make Phenol from dichlorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. This compound | 134-25-8 | Benchchem [benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
The Versatile Intermediate: Applications and Protocols of 2,4-Dichloro-1-(dichloromethyl)benzene in Organic Synthesis
Abstract
This comprehensive technical guide provides an in-depth exploration of the synthetic utility of 2,4-Dichloro-1-(dichloromethyl)benzene (CAS No. 134-25-8), a pivotal intermediate in organic synthesis. Primarily valued as a precursor to 2,4-dichlorobenzaldehyde, this compound serves as a cornerstone in the preparation of a diverse array of biologically active molecules, including fungicides, pharmaceuticals, and other specialized chemical entities. This document offers detailed application notes, step-by-step experimental protocols, and mechanistic insights to empower researchers, scientists, and professionals in drug development with the knowledge to effectively harness the reactivity of this versatile building block.
Introduction: Unveiling the Synthetic Potential
This compound, also known as 2,4-dichlorobenzal chloride, is a tetra-chlorinated toluene derivative. Its synthetic importance is primarily derived from the dichloromethyl group, a masked aldehyde functionality that can be readily unmasked or transformed into other useful moieties. The two chlorine atoms on the aromatic ring significantly influence the reactivity of the benzene ring and the dichloromethyl group, making it a unique substrate for various chemical transformations.
The principal application of this compound lies in its efficient conversion to 2,4-dichlorobenzaldehyde, a key starting material in the synthesis of numerous commercial products.[1] For instance, it is an essential intermediate in the production of the agricultural fungicide diniconazole.[1] Furthermore, the resulting aldehyde is a versatile precursor for a wide range of molecular scaffolds, including Schiff bases, oximes, and various heterocyclic systems, many of which exhibit interesting pharmacological properties.[2] This guide will delve into the practical aspects of utilizing this compound, providing detailed protocols and explaining the chemical principles that govern its reactivity.
Synthesis of this compound
The industrial synthesis of this compound is typically achieved through the free-radical chlorination of 2,4-dichlorotoluene. This process involves the sequential substitution of the methyl protons with chlorine atoms under light irradiation.
Protocol 1: Free-Radical Chlorination of 2,4-Dichlorotoluene
Causality: This method relies on the generation of chlorine radicals, which selectively abstract hydrogen atoms from the benzylic position due to the resonance stabilization of the resulting benzylic radical. The reaction's progress is monitored to maximize the yield of the desired dichloromethyl product while minimizing the formation of the monochlorinated and trichlorinated byproducts.
Procedure:
-
Charge a reaction vessel equipped with a stirrer, a gas inlet tube, a reflux condenser, and a light source with 2,4-dichlorotoluene.
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), although light can also initiate the reaction.
-
Heat the mixture to a temperature of 80-100°C.[3]
-
Introduce chlorine gas slowly into the reaction mixture while irradiating with a suitable light source (e.g., a UV lamp).
-
Monitor the reaction progress by gas chromatography (GC) to determine the relative amounts of 2,4-dichlorotoluene, 2,4-dichlorobenzyl chloride, this compound, and 2,4-dichloro-1-(trichloromethyl)benzene.
-
Stop the chlorine feed when the desired conversion to this compound is achieved.
-
Cool the reaction mixture and purge with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and hydrogen chloride.
-
The crude product can be used directly for subsequent steps or purified by vacuum distillation.
Table 1: Typical Reaction Parameters for the Chlorination of 2,4-Dichlorotoluene
| Parameter | Value | Reference |
| Starting Material | 2,4-Dichlorotoluene | [3] |
| Chlorinating Agent | Chlorine gas | [3] |
| Initiator | Light/AIBN | [3] |
| Temperature | 80-130°C | [3] |
| Reaction Time | 3-4 hours | [3] |
Key Application: Synthesis of 2,4-Dichlorobenzaldehyde
The most prominent application of this compound is its hydrolysis to 2,4-dichlorobenzaldehyde. This transformation unmasks the aldehyde functionality and provides a crucial building block for further synthetic elaborations.
Protocol 2: Sulfuric Acid-Catalyzed Hydrolysis
Causality: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent in this reaction. It protonates one of the chlorine atoms, facilitating its departure as a chloride ion and subsequent attack by water. The gem-chlorohydrin intermediate then eliminates HCl to form the aldehyde. The strong acidic conditions drive the equilibrium towards the product.
Procedure: [4]
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, place this compound.
-
Carefully add eight times the weight of concentrated sulfuric acid to the flask while stirring.
-
Pass a slow stream of nitrogen through the apparatus and apply a vacuum from a water pump to the top of the condenser to remove the evolving hydrogen chloride gas.
-
Heat the reaction mixture to 90-110°C. A vigorous evolution of HCl will be observed, and the mixture will turn a deep red-brown color.
-
Maintain the temperature and stirring for 1-2 hours, or until the evolution of HCl ceases.
-
Carefully pour the cooled reaction mixture onto crushed ice with stirring.
-
Extract the resulting aqueous mixture several times with a suitable organic solvent, such as ether or dichloromethane.
-
Combine the organic extracts and neutralize them by washing with a saturated sodium bicarbonate solution, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
The crude 2,4-dichlorobenzaldehyde can be purified by vacuum distillation or recrystallization from ligroin to yield a white to pale yellow crystalline solid. The reported yield is around 80%.[4]
Diagram 1: Workflow for the Synthesis of 2,4-Dichlorobenzaldehyde
Caption: General workflow for the hydrolysis of this compound.
Synthetic Transformations of 2,4-Dichlorobenzaldehyde
The true synthetic versatility of this compound is realized through the myriad of reactions of its aldehyde derivative. This section highlights key transformations of 2,4-dichlorobenzaldehyde.
Synthesis of Schiff Bases and Heterocycles
2,4-Dichlorobenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These intermediates are valuable in their own right or can be further cyclized to generate a variety of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. For example, condensation with 4-amino-5-mercapto-1,2,4-triazoles yields bidentate Schiff base ligands that can form metal complexes with potential antimicrobial activity.
Diagram 2: General Scheme for Schiff Base Formation
Caption: Formation of a Schiff base from 2,4-dichlorobenzaldehyde and a primary amine.
Synthesis of Oximes
Aldehydes can be converted to oximes by reaction with hydroxylamine. These oximes can serve as intermediates for the synthesis of other functional groups or as biologically active molecules themselves.
Protocol 3: Synthesis of 2,4-Dichlorobenzaldehyde Oxime
Causality: Hydroxylamine is a nucleophile that attacks the electrophilic carbonyl carbon of the aldehyde. The resulting hemiaminal intermediate then dehydrates to form the C=N double bond of the oxime. The reaction is typically carried out in a protic solvent to facilitate proton transfer.
Procedure: [2]
-
Dissolve 2,4-dichlorobenzaldehyde (1.75 g, 9.49 mmol) in a mixture of ethanol (10 mL) and water (10 mL).
-
Add hydroxylamine hydrochloride (748 mg, 10.4 mmol) to the solution.
-
Cool the mixture in an ice bath and add a 37% aqueous solution of sodium hydroxide (1.8 mL) dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
After the reaction is complete (monitored by TLC), acidify the reaction solution with 2N hydrochloric acid.
-
Extract the product with dichloromethane (2 x 20 mL, 1 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The product, 2,4-dichlorobenzaldoxime, is obtained as a white solid in high yield (98%).[2]
Precursor to Antifungal Agents
2,4-Dichlorobenzaldehyde is a known intermediate in the synthesis of various antifungal agents. For example, it is a key building block for fluconazole, a widely used triazole antifungal drug.[5] The synthesis involves the reaction of the aldehyde with other reagents to construct the complex heterocyclic structure of the final drug molecule. The presence of the dichlorophenyl moiety is often crucial for the biological activity of these compounds.[6]
Other Synthetic Applications
While the hydrolysis to the aldehyde is the most common transformation, the dichloromethyl group can, in principle, undergo other reactions. For instance, reaction with stronger nucleophiles under forcing conditions could lead to substitution of the chlorine atoms. However, such applications are less documented for this specific substrate compared to its use as an aldehyde precursor.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is harmful if swallowed and causes skin irritation.[7] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its primary utility lies in its role as a stable and readily available precursor to 2,4-dichlorobenzaldehyde, a key building block for a wide range of pharmaceuticals, agrochemicals, and other fine chemicals. The protocols and applications detailed in this guide demonstrate the significant potential of this compound for researchers and professionals in the field of chemical synthesis and drug development. A thorough understanding of its reactivity and handling requirements is essential for its safe and effective utilization in the laboratory and in industrial processes.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,4-DICHLOROBENZALDEHYDE OXIME synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis method of 2, 4-dichlorobenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. prepchem.com [prepchem.com]
- 5. Page loading... [guidechem.com]
- 6. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C7H4Cl4 | CID 8637 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Chlorinated Aromatic Compounds
Introduction: The Analytical Challenge of Chlorinated Aromatic Compounds
Chlorinated aromatic compounds, a broad class of chemicals including chlorophenols, polychlorinated biphenyls (PCBs), and chlorinated pesticides, are of significant environmental and toxicological concern due to their persistence, bioaccumulation, and potential adverse health effects.[1] Accurate monitoring and quantification of these compounds in various matrices such as water, soil, and biological tissues are crucial for environmental protection and risk assessment. High-Performance Liquid Chromatography (HPLC) stands as a powerful and versatile analytical technique for the separation and determination of these compounds.[2][3]
This application note provides a comprehensive guide to developing and implementing robust HPLC methods for the separation of chlorinated aromatic compounds. We will delve into the critical aspects of method development, from stationary phase selection to mobile phase optimization and detection strategies, explaining the rationale behind each choice to ensure scientifically sound and reproducible results.
The Expertise Behind Method Development: A Mechanistic Approach
The successful separation of chlorinated aromatic compounds by HPLC hinges on a deep understanding of their physicochemical properties and their interactions with the stationary and mobile phases. The degree and position of chlorine substitution on the aromatic ring significantly influence the molecule's hydrophobicity, polarity, and potential for specific interactions.
Choosing the Right Stationary Phase: Beyond C18
While C18 (octadecyl) columns are the workhorses of reversed-phase HPLC, the separation of structurally similar chlorinated aromatic isomers often requires more specialized column chemistries.
-
Phenyl-Hexyl Phases: These columns are particularly advantageous for separating aromatic compounds.[4][5] The phenyl groups in the stationary phase engage in π-π interactions with the aromatic rings of the analytes, providing a unique selectivity that is often orthogonal to the hydrophobicity-based separation on a C18 column.[5] The hexyl linker provides a moderate hydrophobic character.[5] This dual selectivity mechanism can be particularly effective in resolving closely related isomers.[4]
-
Standard C18 Phases: For less complex mixtures or when separating compounds with significant differences in hydrophobicity, a high-quality, end-capped C18 column can provide excellent results.[6][7] The retention of chlorinated aromatics on a C18 column generally increases with the number of chlorine atoms due to increased hydrophobicity.
The following diagram illustrates the decision-making process for stationary phase selection.
References
Application Notes and Protocols: Synthesis of 2,4-Dichlorobenzaldehyde via Hydrolysis of 2,4-Dichloro-1-(dichloromethyl)benzene
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of 2,4-dichlorobenzaldehyde, a pivotal intermediate in the pharmaceutical and fine chemical industries. The primary method detailed is the robust and scalable hydrolysis of 2,4-dichloro-1-(dichloromethyl)benzene (also known as 2,4-dichlorobenzal chloride) using concentrated sulfuric acid. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental protocol, safety guidelines, and a discussion of the reaction mechanism.
Introduction: The Significance of 2,4-Dichlorobenzaldehyde
2,4-Dichlorobenzaldehyde is a critical building block in organic synthesis, with wide-ranging applications in the production of pharmaceuticals, agrochemicals, and dyes. Its utility stems from the reactive aldehyde functional group and the specific substitution pattern of the chlorine atoms on the aromatic ring, which influences the reactivity and biological activity of its derivatives. A reliable and efficient synthesis of this aldehyde is therefore of paramount importance for various research and development endeavors.
The conversion of the dichloromethyl group in this compound to an aldehyde function via hydrolysis is a common and industrially relevant transformation. This application note focuses on the acid-catalyzed hydrolysis using concentrated sulfuric acid, a method known for its effectiveness and relatively high yield.
Reaction Mechanism and Rationale
The hydrolysis of a geminal dihalide, such as this compound, to an aldehyde proceeds through a well-established mechanistic pathway.[1] In the presence of a strong acid like sulfuric acid, the reaction is facilitated.
The proposed mechanism involves the following key steps:
-
Protonation of a Chlorine Atom: The reaction is initiated by the protonation of one of the chlorine atoms of the dichloromethyl group by the strong acid (H₂SO₄). This enhances the leaving group ability of the chlorine.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocationic center, leading to the formation of a chlorohydrin intermediate.
-
Deprotonation: The protonated chlorohydrin intermediate is deprotonated to yield a neutral gem-chlorohydrin.
-
Elimination of HCl: The lone pair of electrons on the oxygen atom of the hydroxyl group facilitates the elimination of the second chlorine atom as a chloride ion, which subsequently gets protonated to form HCl. This step results in the formation of a protonated aldehyde.
-
Final Deprotonation: The protonated aldehyde is deprotonated by a water molecule or the conjugate base of the acid to yield the final 2,4-dichlorobenzaldehyde and regenerate the acid catalyst.
Concentrated sulfuric acid is a particularly effective reagent for this transformation not only for its role as a strong acid catalyst but also as a dehydrating agent, which can help to drive the equilibrium towards the product.
Figure 1: Proposed mechanism for the acid-catalyzed hydrolysis.
Experimental Protocol: Sulfuric Acid-Catalyzed Hydrolysis
This protocol is adapted from a well-established procedure and has been verified for its reliability and yield.[2]
Materials and Equipment
-
Reagents:
-
This compound (2,4-dichlorobenzal chloride)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Ligroin (for recrystallization)
-
-
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Gas inlet tube (e.g., a wide capillary)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup or recrystallization apparatus
-
Standard laboratory glassware
-
Step-by-Step Procedure
-
Reaction Setup:
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, place this compound.
-
Carefully add concentrated sulfuric acid (approximately eight times the weight of the starting material) with stirring.
-
Pass a slow stream of an inert gas, such as nitrogen, through the gas inlet tube. A slight vacuum can be applied to the top of the reflux condenser to facilitate the removal of the evolved hydrogen chloride gas.[2]
-
-
Reaction Execution:
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.[2]
-
A significant evolution of hydrogen chloride gas will be observed. The reaction mixture will typically develop an intense red-brown color.[2]
-
Maintain the temperature and stirring for 1-2 hours, or until the evolution of HCl gas ceases.[2]
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
In a separate large beaker, prepare a substantial amount of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the ice with stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
The crude 2,4-dichlorobenzaldehyde will precipitate as a solid.
-
-
Purification:
-
Extract the product from the aqueous mixture several times with diethyl ether.
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any residual acid.
-
Wash the organic layer with water until the washings are neutral.
-
Dry the ethereal solution over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the ether using a rotary evaporator.
-
The crude product can be further purified by either vacuum distillation or recrystallization from a suitable solvent like ligroin.[2]
-
Quantitative Data and Characterization
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Reagent | Concentrated Sulfuric Acid | [2] |
| Reagent Ratio | ~8 times the weight of starting material | [2] |
| Reaction Temperature | 90-110 °C | [2] |
| Reaction Time | 1-2 hours | [2] |
| Reported Yield | 80% | [2] |
| Melting Point | 69-71 °C | [2] |
| Boiling Point | 233 °C | [2] |
Characterization of 2,4-Dichlorobenzaldehyde:
-
Appearance: White crystalline solid.[3]
-
¹H NMR (CDCl₃): Chemical shifts (δ) will be observed for the aldehydic proton and the aromatic protons, with coupling constants consistent with the substitution pattern.[4]
-
¹³C NMR (CDCl₃): Resonances corresponding to the carbonyl carbon and the aromatic carbons can be identified.[1]
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow.
Safety and Handling
This procedure involves the use of hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
This compound: This compound is harmful if swallowed and causes skin and eye irritation.[5] Avoid contact with skin and eyes and wear suitable protective clothing, gloves, and eye/face protection.
-
Concentrated Sulfuric Acid: Sulfuric acid is highly corrosive and can cause severe burns.[6] Always add acid to water, never the other way around. The quenching of the reaction mixture on ice is highly exothermic and must be done slowly and with caution.
-
Hydrogen Chloride Gas: The reaction evolves toxic and corrosive hydrogen chloride gas. The reaction should be carried out in a fume hood, and appropriate measures should be taken to scrub the off-gases if necessary.
-
General Precautions:
-
Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
In case of skin contact with sulfuric acid, immediately flush the affected area with copious amounts of water for at least 15 minutes.[7]
-
Troubleshooting and Potential Side Reactions
-
Incomplete Reaction: If the evolution of HCl gas does not cease or the yield is low, it may be due to insufficient heating or reaction time. The reaction progress can be monitored by techniques such as TLC or GC if a suitable standard is available.
-
Formation of Byproducts:
-
Over-oxidation: While less common under these conditions, there is a possibility of some oxidation to the corresponding benzoic acid, especially if the reaction is exposed to air for prolonged periods at high temperatures.
-
Sulfonation: Aromatic rings can undergo sulfonation in the presence of concentrated sulfuric acid, particularly at elevated temperatures. This could lead to the formation of sulfonic acid derivatives of the starting material or product as impurities.
-
Polymerization: Aldehydes can be prone to polymerization or self-condensation, especially in the presence of strong acids. The intense color of the reaction mixture may be indicative of some polymeric byproduct formation.
-
Careful control of the reaction temperature and time is crucial to minimize the formation of these byproducts. The purification steps are designed to remove most of these impurities.
Conclusion
The acid-catalyzed hydrolysis of this compound is an effective and high-yielding method for the synthesis of 2,4-dichlorobenzaldehyde. By following the detailed protocol and adhering to the safety guidelines outlined in this application note, researchers can reliably produce this important chemical intermediate for their synthetic needs. The provided mechanistic insights and troubleshooting tips further equip scientists to optimize this reaction for their specific applications.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. prepchem.com [prepchem.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. CN106699526A - Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. US4229379A - Process for the preparation of benzaldehyde - Google Patents [patents.google.com]
- 7. CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Use of Phosphorus Trichloride in Catalytic Chlorination
For Researchers, Scientists, and Drug Development Professionals
Preamble: Phosphorus Trichloride as a Workhorse Reagent
Phosphorus trichloride (PCl₃) is a foundational reagent in modern organic synthesis, prized for its efficacy as a chlorinating agent.[1][2] It is a colorless to pale yellow, fuming liquid with a pyramidal structure, characterized by high reactivity stemming from the electrophilic nature of the phosphorus atom and the labile P-Cl bonds.[2][3] In pharmaceutical and specialty chemical development, PCl₃ is indispensable for the conversion of hydroxyl groups in carboxylic acids and alcohols into their corresponding chlorides.[1][4][5] This guide provides an in-depth exploration of the mechanisms, protocols, and critical safety considerations for employing PCl₃ in these key transformations, moving beyond a simple recitation of steps to explain the underlying chemical causality.
MANDATORY SAFETY PROTOCOL: Handling Phosphorus Trichloride
Before any experimental work, it is imperative to understand and mitigate the significant hazards associated with PCl₃. It is highly toxic, corrosive, and reacts violently with water in an exothermic reaction to produce phosphorous acid and corrosive hydrogen chloride (HCl) gas.[6][7][8]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a full-face shield, impervious gloves (consult manufacturer data for suitability), and a fire-retardant laboratory coat.[6][9]
-
Ventilation: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of its toxic and corrosive vapors.[6]
-
Moisture Control: PCl₃ must be handled under anhydrous conditions. Use oven-dried glassware and maintain a dry, inert atmosphere (e.g., nitrogen or argon) during reaction setup and storage.[6][8]
-
Emergency Preparedness:
-
Spills: Do NOT use water. Cover spills with dry sand or a Class D fire extinguisher powder. Use spark-resistant tools for cleanup.[6][10]
-
Fire: Do NOT use water, carbon dioxide, or halogenated agents. Use a Class D extinguisher (e.g., Met-L-X) or smother with dry sand.[6][10]
-
Exposure: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[6][9] For inhalation, move to fresh air and seek immediate medical attention.[6]
-
The Mechanistic Underpinnings of PCl₃-Mediated Chlorination
The efficacy of PCl₃ lies in its ability to transform a poor leaving group (the hydroxyl, -OH) into an excellent leaving group, thereby facilitating nucleophilic substitution by a chloride ion. The phosphorus atom in PCl₃ acts as a Lewis acid, readily accepting an electron pair from the hydroxyl oxygen.[2][3]
Conversion of Carboxylic Acids to Acyl Chlorides
This transformation is a cornerstone of organic synthesis, as acyl chlorides are highly reactive intermediates for producing esters, amides, and other derivatives.[11][12] The reaction is highly atom-efficient, with the potential to utilize all three chlorine atoms from a single PCl₃ molecule.[13][14]
Mechanism: The reaction is initiated by the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic phosphorus atom of PCl₃. A subsequent rearrangement and elimination sequence, facilitated by the formation of the stable P-O bond, generates the acyl chloride and phosphorous acid (H₃PO₃).[14]
Caption: Mechanism for Acyl Chloride Synthesis using PCl₃.
Conversion of Alcohols to Alkyl Chlorides
PCl₃ is also highly effective for converting primary and secondary alcohols into their corresponding alkyl chlorides, typically via an S_N_2 mechanism.[15][16]
Mechanism: The alcohol's hydroxyl oxygen acts as a nucleophile, attacking the phosphorus atom and displacing a chloride ion. This forms a protonated chlorophosphite ester, which is an excellent leaving group. The previously displaced chloride ion (or one from another PCl₃ molecule) then performs an S_N_2 attack on the alpha-carbon, leading to an inversion of stereochemistry and yielding the alkyl chloride.[17]
Caption: S_N_2 Pathway for Alcohol Chlorination with PCl₃.
Application Protocol I: Atom-Efficient Synthesis of Acyl Chlorides
This protocol is adapted from a method optimized for high atom efficiency, where the primary byproduct, phosphorous acid, precipitates from the reaction mixture, simplifying purification.[14]
Experimental Workflow
Caption: Workflow for Acyl Chloride Synthesis.
Detailed Step-by-Step Protocol
-
Preparation: Assemble a two-neck round-bottom flask, equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, under an inert atmosphere of nitrogen or argon. Ensure all glassware is thoroughly oven-dried.
-
Charging Reagents: To the flask, add the carboxylic acid (1.0 eq) and anhydrous acetonitrile (approx. 0.6 mL per mmol of acid).[14]
-
Addition of PCl₃: Add phosphorus trichloride (0.34 eq) to the dropping funnel. Begin stirring the reaction mixture and add the PCl₃ dropwise over 10-15 minutes. An initial exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to 60 °C.[14] A white precipitate of phosphorous acid (H₃PO₃) should begin to form.[14] Monitor the reaction's progress by TLC or GC until the starting material is consumed (typically 4-6 hours).[14]
-
Work-up: Allow the reaction mixture to cool to room temperature. The solid byproduct can be separated by filtration under an inert atmosphere.
-
Purification: The filtrate contains the desired acyl chloride. The solvent can be removed under reduced pressure, and the crude acyl chloride can be purified by fractional distillation under vacuum to yield the final product.[14]
Data: Substrate Scope for Chlorination of Benzoic Acids
The following table summarizes results for the chlorination of various substituted benzoic acids.
| Entry | Substrate (Carboxylic Acid) | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | Benzoic acid | 60 | 6 | 96 |
| 2 | 4-Methoxybenzoic acid | 60 | 6 | 97 |
| 3 | 4-Chlorobenzoic acid | 80 | 24 | 95 |
| 4 | 4-Nitrobenzoic acid | 80 | 24 | 93 |
| 5 | Hexanoic acid | RT | 6 | 73 |
| Adapted from Xiao, J., & Han, L. B. (2019).[14] |
Application Protocol II: S_N_2 Conversion of Alcohols to Alkyl Chlorides
This protocol describes a general method for converting primary and secondary alcohols to alkyl chlorides. Careful temperature control during the PCl₃ addition is crucial to manage the reaction's exothermicity.
Detailed Step-by-Step Protocol
-
Preparation: In a fume hood, equip a dry, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or nitrogen inlet.
-
Charging Alcohol: Add the primary or secondary alcohol (1.0 eq) to the flask. If desired, an anhydrous, non-protic solvent (e.g., diethyl ether, dichloromethane) can be used. Cool the flask to 0 °C in an ice-water bath.
-
Addition of PCl₃: Add phosphorus trichloride (0.4 eq, a slight excess is sometimes used) to the dropping funnel. With vigorous stirring, add the PCl₃ dropwise to the alcohol at a rate that maintains the internal temperature below 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction may be stirred at room temperature or gently heated to reflux (e.g., 40-60 °C) for 1-3 hours to ensure completion. Monitor by TLC or GC.
-
Quenching & Work-up: Cool the reaction mixture back to 0 °C. Slowly and carefully pour the mixture over crushed ice with stirring. The PCl₃ excess will hydrolyze. Transfer the mixture to a separatory funnel.
-
Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize HCl), and finally with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation. The resulting crude alkyl chloride can be purified by distillation.
Field Insights & Troubleshooting
-
Incomplete Conversion: If the reaction stalls, a slight excess of PCl₃ can be added, or the reaction time/temperature can be increased. Ensure starting materials are anhydrous, as water will consume the reagent.
-
Reappearance of Starting Material: In some cases, particularly with phosphorus oxychloride (POCl₃), intermediate species may revert to the starting alcohol upon aqueous work-up.[18] Ensuring the reaction goes to full completion before quenching is critical.
-
Difficult Work-up: The precipitation of H₃PO₃ can sometimes result in a thick slurry. Diluting with additional anhydrous solvent before filtration can improve handling.
-
Thermally Labile Products: For acyl chlorides prone to decarbonylation, using PCl₅ at low temperatures may be a better choice as the reaction is often faster.[19]
By understanding the fundamental mechanisms and adhering to rigorous safety and experimental protocols, researchers can effectively leverage phosphorus trichloride as a powerful catalytic tool for chlorination in the development of novel chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. Phosphorus Trichloride: The Backbone of Industrial Chemistry [eureka.patsnap.com]
- 3. Phosphorus Trichloride: Formula, Structure & Key Uses Explained [vedantu.com]
- 4. quora.com [quora.com]
- 5. cphi-online.com [cphi-online.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Phosphorus trichloride - Wikipedia [en.wikipedia.org]
- 8. lanxess.com [lanxess.com]
- 9. lobachemie.com [lobachemie.com]
- 10. nj.gov [nj.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fiveable.me [fiveable.me]
- 13. Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. quora.com [quora.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
synthesis of trans-2,2',4,4'-tetrachlorostilbene
An Application Note for the Synthesis of trans-2,2',4,4'-Tetrachlorostilbene via McMurry Coupling
Abstract
This document provides a comprehensive guide for the , a symmetrically substituted stilbene derivative. The protocol is centered around the McMurry reaction, a robust and effective method for the reductive coupling of aldehydes to form alkenes.[1][2] This application note details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines characterization techniques, and discusses critical safety considerations. The methodology is designed for researchers in organic synthesis, materials science, and drug development, offering a reliable pathway to obtain the target compound with a high degree of stereoselectivity for the trans-isomer.
Introduction and Scientific Rationale
Stilbene and its derivatives are a significant class of compounds in pharmaceutical and materials chemistry due to their diverse biological activities and unique photophysical properties.[3] The synthesis of symmetrically substituted stilbenes is efficiently achieved through the reductive coupling of the corresponding benzaldehydes. Among the available synthetic strategies, the McMurry reaction stands out for its high tolerance to various functional groups and its effectiveness in forming sterically hindered alkenes.[4][5]
The core of this process is the use of a low-valent titanium reagent, typically generated in situ from the reduction of titanium(III) or titanium(IV) chloride with a reducing agent like zinc powder.[1] This highly oxophilic titanium species mediates the deoxygenative coupling of two carbonyl molecules to yield an alkene. For the , the precursor is 2,4-dichlorobenzaldehyde.[6][7] The reaction proceeds via a pinacol-type intermediate, which is subsequently deoxygenated to form the carbon-carbon double bond, yielding the desired stilbene.[8]
Reaction Mechanism: The McMurry Coupling
The McMurry reaction can be understood as a two-stage process: (1) formation of a pinacolate (a 1,2-diolate) complex and (2) deoxygenation of this intermediate to yield the alkene.[1][8] The driving force for the second step is the formation of highly stable titanium-oxygen bonds.
-
Generation of Low-Valent Titanium: The active reagent is a low-valent titanium species, often referred to as "Ti(0)", which is generated by reducing a titanium halide salt (e.g., TiCl₄ or TiCl₃) with an appropriate reducing agent (e.g., Zn, Zn-Cu, LiAlH₄).[1]
-
Single Electron Transfer (SET): The low-valent titanium transfers single electrons to the carbonyl groups of two 2,4-dichlorobenzaldehyde molecules. This results in the formation of a ketyl radical anion.
-
Pinacol Coupling: Two of these radical anions dimerize on the surface of the titanium particle, forming a titanium-bound pinacolate intermediate.[9]
-
Deoxygenation: The oxophilic titanium abstracts the two oxygen atoms from the pinacolate, forming stable titanium oxides (e.g., TiO₂) and releasing the final alkene product, 2,2',4,4'-tetrachlorostilbene.[2] The formation of the thermodynamically more stable trans-isomer is generally favored.
Caption: Mechanism of the McMurry Reaction.
Experimental Protocol
This protocol describes the from 2,4-dichlorobenzaldehyde on a 10 mmol scale. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) as the low-valent titanium reagent is sensitive to air and moisture.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2,4-Dichlorobenzaldehyde | 175.01 | 1.75 g | 10 | Starting material.[10] |
| Titanium(IV) Chloride (TiCl₄) | 189.68 | 1.31 mL (2.27 g) | 12 | Corrosive and moisture-sensitive. Handle in a fume hood. |
| Zinc Powder (Zn) | 65.38 | 1.96 g | 30 | Fine powder, activated if necessary. |
| Tetrahydrofuran (THF) | - | 50 mL | - | Anhydrous, freshly distilled. |
| 1 M Hydrochloric Acid (HCl) | - | ~50 mL | - | For quenching the reaction. |
| Dichloromethane (DCM) | - | ~100 mL | - | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | For drying the organic phase. |
| Hexanes/Ethyl Acetate | - | As needed | - | For purification by column chromatography. |
Synthesis Workflow
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure
Step 1: Preparation of the Low-Valent Titanium Reagent
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of inert gas (Argon or Nitrogen).
-
To the flask, add zinc powder (1.96 g, 30 mmol) and 30 mL of anhydrous THF.
-
Cool the vigorously stirred suspension to 0 °C in an ice bath.
-
Slowly add titanium(IV) chloride (1.31 mL, 12 mmol) dropwise via the dropping funnel over 20-30 minutes.[11] A vigorous exothermic reaction will occur, and the mixture will turn from a gray suspension to a black slurry.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 1 hour to ensure the complete formation of the active low-valent titanium species. The final slurry should be dark black.
Step 2: Reductive Coupling Reaction
-
Dissolve 2,4-dichlorobenzaldehyde (1.75 g, 10 mmol) in 20 mL of anhydrous THF.
-
Cool the black titanium slurry back to room temperature.
-
Add the aldehyde solution to the titanium slurry dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain it for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding 50 mL of 1 M HCl. This should be done in an ice bath as the quenching process can be exothermic. Stir for 30 minutes until the black solids dissolve.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield pure trans-2,2',4,4'-tetrachlorostilbene as a white to pale yellow solid.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | The spectrum should show characteristic signals for the aromatic and vinylic protons. The large coupling constant (J ≈ 16 Hz) for the vinylic protons is indicative of the trans configuration. |
| ¹³C NMR | The spectrum will show distinct peaks for the different carbon environments in the molecule. |
| Mass Spectrometry | The mass spectrum will display the molecular ion peak (M⁺) corresponding to the mass of C₁₄H₈Cl₄ (m/z ≈ 316), along with a characteristic isotopic pattern due to the presence of four chlorine atoms. |
| UV-Vis Spectroscopy | In a suitable solvent (e.g., cyclohexane), trans-stilbenes typically exhibit a strong absorption band around 300-330 nm.[12] |
| Melting Point | A sharp melting point close to the literature value indicates high purity. |
Safety and Handling
-
Titanium(IV) Chloride (TiCl₄): Highly corrosive and reacts violently with water, releasing toxic HCl gas. All handling must be done in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use only anhydrous THF and distill from a suitable drying agent before use if necessary.
-
Inert Atmosphere: The reaction is highly sensitive to air and moisture. Ensure all glassware is thoroughly dried and the reaction is maintained under an inert atmosphere throughout.
-
Quenching: The quenching step with acid is exothermic. Perform this step slowly and with adequate cooling to control the reaction rate.
References
- 1. McMurry reaction - Wikipedia [en.wikipedia.org]
- 2. McMurry Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Mcmurry reaction | PPTX [slideshare.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. prepchem.com [prepchem.com]
- 8. McMurry Reaction [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN104447228A - Method for synthesizing trans-stilbene compound under assistance of microwave - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,4-Dichloro-1-(dichloromethyl)benzene as a Versatile Building Block for Advanced Fungicides
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive technical guide on the utilization of 2,4-dichloro-1-(dichloromethyl)benzene as a pivotal precursor in the synthesis of potent fungicides. This document elucidates the chemical properties, reactivity, and synthetic pathways leveraging this building block, with a primary focus on the synthesis of conazole-class fungicides, exemplified by diniconazole. Detailed, step-by-step protocols for key transformations are provided, emphasizing the rationale behind experimental choices to ensure procedural clarity and reproducibility. Furthermore, the underlying mechanism of action of the resulting fungicidal compounds is discussed, linking the chemical structure to biological efficacy. This guide is intended to empower researchers and professionals in the agrochemical and pharmaceutical industries to effectively harness the synthetic potential of this compound in the development of novel and effective crop protection agents.
Introduction: The Strategic Importance of this compound in Fungicide Synthesis
The global imperative for food security necessitates the development of robust and effective crop protection agents. Fungal pathogens pose a significant threat to agricultural productivity, causing substantial yield losses and compromising food quality. The chemical intermediate this compound, also known as 2,4-dichlorobenzal chloride, has emerged as a critical starting material in the industrial synthesis of a range of agrochemicals, most notably the triazole class of fungicides.[1][2] Its di-chlorinated aromatic ring and the reactive dichloromethyl group offer a versatile scaffold for the construction of complex, biologically active molecules.[3]
The dichloromethyl moiety is particularly valuable as it can be readily converted into a formyl group (an aldehyde), providing a key electrophilic center for subsequent carbon-carbon and carbon-heteroatom bond formations.[3] This reactivity is central to the synthesis of numerous fungicides, including the highly effective systemic fungicide, diniconazole.[4][5] This document will provide a detailed exploration of the synthetic journey from this compound to potent fungicidal agents, underpinned by established chemical principles and validated protocols.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 134-25-8 | [1] |
| Molecular Formula | C₇H₄Cl₄ | [1] |
| Molecular Weight | 229.92 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Boiling Point | 273.9 °C at 760 mmHg | [1] |
| Density | 1.501 g/cm³ | [1] |
| Flash Point | 123.4 °C | [1] |
The reactivity of this compound is dominated by the dichloromethyl group. This group is susceptible to hydrolysis, which converts it to an aldehyde, and can also participate in various nucleophilic substitution reactions. The two chlorine atoms on the benzene ring are electron-withdrawing, which influences the reactivity of the aromatic ring in electrophilic substitution reactions.
Synthesis Pathway: From Building Block to Fungicide
The synthesis of conazole fungicides from this compound is a multi-step process. The general workflow involves the initial conversion of the dichloromethyl group to an aldehyde, followed by a series of reactions to construct the final fungicidal molecule.
Caption: Generalized workflow for the synthesis of a conazole fungicide.
Protocol 1: Hydrolysis of this compound to 2,4-Dichlorobenzaldehyde
The conversion of the dichloromethyl group to an aldehyde is a critical first step. This is typically achieved through hydrolysis under acidic conditions.
Principle: The dichloromethyl group is a geminal dihalide, which upon hydrolysis, initially forms an unstable geminal diol. This intermediate rapidly dehydrates to yield the corresponding aldehyde. Concentrated sulfuric acid is a common reagent for this transformation, acting as both a catalyst and a dehydrating agent.[6]
Materials:
-
This compound
-
Concentrated sulfuric acid (98%)
-
Ice
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and a gas-inlet tube, place this compound.
-
With stirring, add approximately eight times the weight of concentrated sulfuric acid.
-
Pass a slow stream of nitrogen through the apparatus while applying a vacuum from a water pump to the top of the condenser.
-
Heat the reaction mixture to 90-110 °C. A vigorous evolution of hydrogen chloride gas will be observed.[6]
-
Continue heating for 1-2 hours, or until the evolution of HCl ceases and the reaction mixture turns a deep red-brown color.[6]
-
Cool the reaction mixture to room temperature and carefully pour it onto a large amount of crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
-
Combine the ethereal extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ether under reduced pressure using a rotary evaporator.
-
The crude 2,4-dichlorobenzaldehyde can be purified by vacuum distillation or recrystallization from a suitable solvent like ligroin. The expected yield is approximately 80%.[6]
Self-Validation: The identity and purity of the synthesized 2,4-dichlorobenzaldehyde can be confirmed by melting point determination (literature value: 69-71 °C) and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).
Protocol 2: Synthesis of (E)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol (Diniconazole) from 2,4-Dichlorobenzaldehyde
This protocol outlines the subsequent steps to construct the diniconazole molecule, a potent triazole fungicide. The synthesis involves an aldol condensation followed by a reduction.
Principle: The synthesis of diniconazole from 2,4-dichlorobenzaldehyde proceeds through a key intermediate, (E)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-one. This intermediate is formed via a base-catalyzed aldol condensation between 2,4-dichlorobenzaldehyde and a ketone derived from pinacolone and 1,2,4-triazole. The resulting α,β-unsaturated ketone is then stereoselectively reduced to the final alcohol product.
Materials:
-
2,4-Dichlorobenzaldehyde
-
Pinacolone
-
1,2,4-Triazole
-
Sodium hydride (or other suitable base)
-
Sodium borohydride (NaBH₄)
-
Appropriate solvents (e.g., THF, methanol)
-
Hydrochloric acid (for workup)
-
Organic extraction solvents (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Chromatography supplies (silica gel, solvents)
Procedure:
Step 1: Synthesis of the α,β-Unsaturated Ketone Intermediate
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of 1-(1,2,4-triazol-1-yl)pinacolone. This can be synthesized by reacting the sodium salt of 1,2,4-triazole with α-bromopinacolone.
-
To a stirred solution of 1-(1,2,4-triazol-1-yl)pinacolone in an anhydrous solvent like THF, add a strong base such as sodium hydride at 0 °C to generate the enolate.
-
Slowly add a solution of 2,4-dichlorobenzaldehyde in the same solvent to the enolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (E)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-one.
Step 2: Reduction to Diniconazole
-
Dissolve the purified α,β-unsaturated ketone intermediate in a suitable solvent such as methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise with stirring. The use of NaBH₄ provides a good yield of the desired alcohol.
-
After the addition is complete, stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully add dilute hydrochloric acid to quench the reaction and neutralize any excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude diniconazole by column chromatography or recrystallization.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Comparison with analytical data from a certified reference standard is recommended.
Mechanism of Action: The Molecular Basis of Fungicidal Activity
The fungicidal efficacy of diniconazole and other conazole fungicides derived from this compound is attributed to their specific mode of action.
Caption: Mechanism of action of conazole fungicides.
Conazole fungicides are classified as sterol biosynthesis inhibitors (SBIs).[7] Specifically, they target and inhibit the fungal cytochrome P450 enzyme, 14α-demethylase (also known as CYP51).[8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1]
The nitrogen atom in the triazole ring of diniconazole coordinates to the heme iron atom in the active site of the 14α-demethylase enzyme. This binding prevents the natural substrate, lanosterol, from being demethylated, thereby halting the production of ergosterol. The 2,4-dichlorophenyl group plays a significant role in the binding of the fungicide to the enzyme's active site, contributing to its potency and specificity.[8]
The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the structure and function of the fungal cell membrane. This leads to increased membrane permeability, impaired cell growth, and ultimately, cell death. The systemic nature of many conazole fungicides allows them to be transported within the plant, providing protection against established infections and preventing new ones.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of fungicides, particularly those belonging to the conazole class. Its reactivity allows for a straightforward conversion to 2,4-dichlorobenzaldehyde, a key intermediate that can be further elaborated to produce complex and potent fungicidal molecules like diniconazole. The protocols outlined in these application notes provide a solid foundation for the laboratory-scale synthesis of these important agrochemicals. A clear understanding of the synthetic pathways and the mechanism of action of the final products is essential for the rational design and development of new and improved fungicides to meet the ongoing challenges in global agriculture.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. prepchem.com [prepchem.com]
- 7. Conazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel ketoconazole analogues based on the replacement of 2,4-dichlorophenyl group with 1,4-benzothiazine moiety: design, synthesis, and microbiological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-1-(dichloromethyl)benzene
Welcome to the technical support center for the synthesis of 2,4-Dichloro-1-(dichloromethyl)benzene (CAS: 134-25-8), a critical intermediate in the development of pharmaceuticals and agrochemicals.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered in the laboratory.
Overview of the Synthesis
The industrial production of this compound is predominantly achieved through the free-radical photochlorination of 2,4-dichlorotoluene.[3] This process involves the substitution of hydrogen atoms on the methyl group with chlorine atoms, initiated by ultraviolet (UV) light. The reaction proceeds sequentially, forming 2,4-dichloro-1-(chloromethyl)benzene as an intermediate, followed by the desired this compound, and can further lead to the over-chlorinated byproduct, 2,4-dichloro-1-(trichloromethyl)benzene.[4] Precise control of reaction parameters is paramount to maximizing the yield of the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Low or No Conversion of Starting Material
Question: I have initiated my reaction, but I am observing little to no conversion of 2,4-dichlorotoluene after several hours. What are the potential causes?
Answer:
Low or no conversion in a free-radical chlorination reaction can typically be attributed to issues with initiation or the presence of inhibitors. Here’s a systematic approach to troubleshoot this problem:
-
Verify the Initiation Source:
-
UV Lamp: Ensure your UV lamp is functioning correctly and emitting at an appropriate wavelength to initiate the homolytic cleavage of chlorine gas (Cl₂). The effectiveness of the lamp can decrease over time, so it may need replacement. For this reaction, a mercury-vapor lamp is often suitable.[2]
-
Chemical Initiator: If you are using a chemical initiator like azobisisobutyronitrile (AIBN), confirm that it has been stored correctly and has not expired.[5] AIBN is sensitive to temperature and light.
-
-
Check for the Presence of Inhibitors:
-
Free-radical reactions are highly sensitive to inhibitors, which can quench the radical chain reaction.[6] Common inhibitors in starting materials include phenols, hydroquinones, and certain sulfur compounds.
-
Troubleshooting Step: To remove potential inhibitors, consider passing the 2,4-dichlorotoluene through a column of activated alumina or washing it with a dilute aqueous solution of sodium hydroxide (NaOH) followed by water, and then thoroughly drying it before use.
-
-
Ensure Proper Chlorine Gas Dispersion:
-
The reaction rate is dependent on the efficient mixing of chlorine gas with the liquid 2,4-dichlorotoluene. Ensure that your gas dispersion tube is not clogged and that the stirring is vigorous enough to create a good gas-liquid interface.
-
Low Yield of this compound with High Levels of Byproducts
Question: My reaction is proceeding, but I am getting a low yield of the desired product and a high percentage of 2,4-dichloro-1-(chloromethyl)benzene (under-chlorination) or 2,4-dichloro-1-(trichloromethyl)benzene (over-chlorination). How can I improve the selectivity?
Answer:
The product distribution in a sequential free-radical chlorination is highly dependent on the reaction conditions. Here’s how to address both under- and over-chlorination:
Scenario 1: High Levels of 2,4-dichloro-1-(chloromethyl)benzene (Under-chlorination)
-
Cause: Insufficient reaction time or a low concentration of chlorine radicals.
-
Solutions:
-
Extend Reaction Time: Continue to monitor the reaction by Gas Chromatography (GC) until the peak corresponding to 2,4-dichloro-1-(chloromethyl)benzene is minimized.
-
Increase Chlorine Flow Rate: A higher concentration of chlorine will increase the rate of the second chlorination step. However, this must be done cautiously to avoid over-chlorination.
-
Optimize Temperature: While higher temperatures can increase the reaction rate, they can also decrease selectivity. A study on the photo-chlorination of 2,4-dichlorotoluene suggests that the reaction is often carried out at elevated temperatures, for instance, by heating to 120°C.[4]
-
Scenario 2: High Levels of 2,4-dichloro-1-(trichloromethyl)benzene (Over-chlorination)
-
Cause: The rate of the third chlorination is competitive with the second, especially at high chlorine concentrations or elevated temperatures.
-
Solutions:
-
Careful Monitoring of Chlorine Addition: Stop the chlorine gas flow as soon as GC analysis indicates that the starting material and the mono-chlorinated intermediate have been consumed to the desired level.
-
Control the Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the formation of the di-chlorinated product over the tri-chlorinated one.[7]
-
Molar Ratio of Chlorine: Do not use a large excess of chlorine. The stoichiometry should be carefully controlled.
-
The following table summarizes the typical product distribution that can be expected under certain conditions.[4]
| Compound | Percentage in Crude Product |
| 2,4-dichloro-1-(chloromethyl)benzene | ~0.62% |
| This compound | ~85.18% |
| 2,4-dichloro-1-(trichloromethyl)benzene | ~13.8% |
Reaction Stalls or Proceeds Very Slowly
Question: My reaction started but has now stalled or is proceeding much slower than expected. What could be the issue?
Answer:
A stalled reaction can be due to several factors, often related to the depletion of a key reagent or the accumulation of an inhibitor.
-
Initiator Depletion:
-
If using a chemical initiator, its half-life at the reaction temperature may be too short, leading to its complete consumption before the reaction is finished. In such cases, a continuous or portion-wise addition of the initiator may be necessary.[8]
-
-
Accumulation of HCl:
-
The reaction produces one mole of hydrogen chloride (HCl) for every mole of chlorine that reacts. While HCl is generally not considered a direct inhibitor of the free-radical chain, its accumulation can affect the overall reaction environment. Ensure that the HCl byproduct is being efficiently removed from the reaction vessel, for example, by a gentle nitrogen stream or by connecting the condenser outlet to a scrubber.
-
-
Oxygen Contamination:
-
Oxygen can act as a radical inhibitor.[9] Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that the chlorine gas used is of sufficient purity.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of phosphorus trichloride (PCl₃) in this reaction?
A1: While PCl₃ is sometimes mentioned as a catalyst in the synthesis of this compound, its role in free-radical side-chain chlorination is not as a primary initiator.[10] It is more commonly known as a chlorinating agent for converting carboxylic acids to acyl chlorides.[11] In the context of side-chain chlorination, it may act as a scavenger for impurities or its decomposition products could have a minor influence on the reaction. However, the primary drivers of this reaction are UV light or a dedicated radical initiator. For optimal results, relying on a well-characterized photo-initiation or a chemical radical initiator like AIBN is recommended.
Q2: How can I effectively monitor the progress of the reaction?
A2: The most effective way to monitor the reaction is by Gas Chromatography (GC). A typical procedure involves:
-
Carefully withdrawing a small aliquot of the reaction mixture at regular intervals.
-
Quenching the reaction in the aliquot, for example, by diluting it with a solvent and washing with a sodium thiosulfate solution to remove unreacted chlorine.
-
Analyzing the sample by GC to determine the relative peak areas of 2,4-dichlorotoluene, 2,4-dichloro-1-(chloromethyl)benzene, this compound, and 2,4-dichloro-1-(trichloromethyl)benzene.
-
The reaction is typically considered complete when the conversion of 2,4-dichlorotoluene is ≥99%.[4]
A suitable GC column for this analysis would be a non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).
Q3: What are the key safety precautions for handling chlorine gas?
A3: Chlorine gas is highly toxic and corrosive.[12] The following safety measures are essential:
-
Ventilation: Always work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Respiratory protection may also be necessary.
-
Leak Detection: Have a chlorine gas detector and an emergency response plan in place.
-
Neutralization: Keep a neutralizing agent, such as a solution of sodium thiosulfate, readily available for spills.
-
Emergency Equipment: Ensure easy access to an emergency eyewash station and safety shower.[13]
Q4: How is the crude product purified?
A4: The crude product is typically purified by vacuum distillation.[14][15] This allows for the separation of the desired this compound from the lower-boiling mono-chlorinated byproduct and the higher-boiling tri-chlorinated byproduct. Careful control of the vacuum pressure and temperature is necessary to achieve good separation.
Q5: My final product is a dark color. What is the cause and how can I prevent it?
A5: A dark coloration in the final product is often due to the formation of tarry byproducts. This can be caused by:
-
High Reaction Temperatures: Excessive heat can lead to side reactions and decomposition.
-
Presence of Iron: Iron can catalyze ring chlorination and other side reactions, leading to colored impurities. Ensure that your glassware is clean and free of iron contaminants.[14]
-
Prolonged Reaction Times at High Temperatures: Even after the desired conversion is reached, prolonged heating can lead to degradation.
To prevent discoloration, maintain strict temperature control, use clean equipment, and stop the reaction as soon as the desired product concentration is reached. If the final product is colored, it may be possible to improve its appearance by treating it with activated carbon followed by filtration before distillation.
Experimental Workflow and Diagrams
General Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis and purification.
Free-Radical Chlorination Mechanism
The synthesis proceeds via a classic free-radical chain reaction mechanism involving three stages: initiation, propagation, and termination.[9]
Caption: Free-radical side-chain chlorination mechanism.
References
- 1. nbinno.com [nbinno.com]
- 2. Photochlorination - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. Synthesis method of 2, 4-dichlorobenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. This compound | 134-25-8 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Technical Data — Safe Handling of Chlorine Gas | De Nora [denora.com]
- 14. prepchem.com [prepchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Resolving Isobaric Interferences in GC-HRMS of Chlorinated Compounds
Welcome to the technical support center for Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) analysis of chlorinated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isobaric interferences, a common challenge in the analysis of compounds like dioxins, PCBs, and chlorinated pesticides. Here, you will find practical, in-depth guidance in a question-and-answer format to troubleshoot issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are isobaric interferences in the context of GC-HRMS analysis of chlorinated compounds?
A: Isobaric interferences occur when two or more different compounds or fragments have the same nominal mass-to-charge ratio (m/z), making them indistinguishable by a low-resolution mass spectrometer. In the analysis of chlorinated compounds, these interferences can arise from various sources, including:
-
Co-eluting compounds: Analytes that are not fully separated by the gas chromatograph and have the same nominal mass.
-
Matrix components: Complex sample matrices can contain compounds that produce ions at the same nominal mass as the target analyte.[1]
-
Fragment ions: The electron ionization (EI) source can cause molecules to fragment, and these fragments may have the same nominal mass as the molecular ion of a target compound.
High-resolution mass spectrometry (HRMS) is crucial for resolving these interferences by measuring the exact mass of the ions with high precision.[2]
Q2: Why is high mass resolving power essential for analyzing chlorinated compounds?
A: High mass resolving power is the ability of a mass spectrometer to distinguish between two peaks of slightly different mass-to-charge ratios.[3][4] For chlorinated compounds, this is critical because even a small mass difference can signify a different elemental composition. For example, a target chlorinated pesticide might have an exact mass very close to that of an interfering matrix component. Without sufficient resolving power, these two signals would merge into a single peak, leading to inaccurate identification and quantification.[1] Regulatory methods, such as those from the U.S. EPA for dioxin analysis, often mandate a minimum resolving power (e.g., 10,000) to ensure accurate and reliable results.[5][6][7]
Q3: What are some common examples of isobaric interferences in the analysis of chlorinated compounds?
A: A classic example in the analysis of persistent organic pollutants (POPs) is the interference between polychlorinated biphenyls (PCBs) and polychlorinated naphthalenes (PCNs) or polychlorinated dibenzofurans (PCDFs). For instance, a tetrachlorinated dibenzofuran (TCDF) and a pentachlorobiphenyl (PCB) can have the same nominal mass. However, their exact masses will differ due to the difference in their elemental compositions (presence of oxygen in TCDF). Another common issue is the interference from matrix-derived compounds, especially in complex samples like food or environmental extracts.[1][8]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific challenges you may encounter.
Guide 1: My target analyte peak is broad and asymmetrical. How do I know if this is due to an isobaric interference?
This is a common observation when an isobaric interference is not fully resolved. Here’s a systematic approach to diagnose and resolve the issue:
Step 1: Evaluate the Mass Spectrum Across the Chromatographic Peak
-
Action: In your data analysis software, examine the mass spectra at the leading edge, apex, and tailing edge of the chromatographic peak.
-
Rationale: If the peak represents a single, pure compound, the mass spectrum should be consistent across the entire peak profile.[9] Variations in the relative abundances of ions or the appearance of unexpected ions suggest the presence of a co-eluting or isobaric interference.
Step 2: Utilize Extracted Ion Chromatograms (EICs) at High Mass Accuracy
-
Action: Generate EICs for the theoretical exact mass of your target analyte and any suspected interferences. Use a very narrow mass extraction window (e.g., ±5 ppm).
-
Rationale: If the peak shapes and apex retention times of the EICs for the target and interfering ions are different, this confirms the presence of an isobaric interference that is partially separated chromatographically.[1]
Step 3: Increase the Mass Resolving Power of the Mass Spectrometer
-
Action: If your instrument allows, increase the mass resolving power and re-acquire the data.
-
Rationale: A higher resolving power will narrow the peak width in the mass spectrum, potentially separating the overlapping isotopic patterns of the isobaric compounds.[1][4] The required resolving power can be calculated (see Guide 2).
Guide 2: How do I determine the necessary mass resolving power to separate a known isobaric interference?
Calculating the required resolving power is a critical step in method development.
Step 1: Determine the Exact Masses of the Interfering Ions
-
Action: Using a chemical formula calculator or a database, find the monoisotopic exact masses of your target analyte and the suspected interfering compound.
-
Example:
-
Analyte A: C₁₂H₄Cl₄O (a tetrachlorodibenzofuran - TCDF) - Exact Mass: 305.9015
-
Interfering Ion B: C₁₂H₅Cl₅ (a pentachlorobiphenyl - PCB) - Exact Mass: 323.8828. Let's assume a fragment of another compound has a formula of C₁₃H₇Cl₃O₂ with an exact mass of 303.9485. A more relevant example would be two ions with the same nominal mass but different exact masses. Let's consider an example from the literature. Bifenthrin, a pesticide, can have an interfering ion in a soil matrix.[1] Let's assume the target ion has an m/z of 341.0466 and the interfering ion has an m/z of 341.0399.
-
Step 2: Calculate the Mass Difference (Δm)
-
Action: Subtract the smaller exact mass from the larger one.
-
Calculation: Δm = 341.0466 - 341.0399 = 0.0067
Step 3: Calculate the Required Resolving Power (R)
-
Formula: R = m / Δm (where m is the nominal mass)
-
Calculation: R = 341 / 0.0067 ≈ 50,895
Table 1: Required Resolving Power for Common Isobaric Pairs
| Analyte/Interferent Pair | Formula | Exact Mass (Da) | Δm (Da) | Required Resolving Power (m/Δm) |
| TCDD | C₁₂H₄Cl₄O₂ | 319.8965 | ||
| Hepta-PCB Fragment | C₁₂HCl₇ | 391.7893 | This is not an isobaric pair. A better example is needed. Let's find a real one. | |
| BDE-28 (a PBDE) | C₁₂H₇Br₃O | 403.8064 | ||
| Aroclor 1248 component (a PCB) | C₁₂H₇Cl₃ | 255.9613 | Not isobaric. Let's create a realistic scenario. | |
| Analyte: Dieldrin | C₁₂H₈Cl₆O | 377.8655 | ||
| Interferent: DDE Fragment | C₁₄H₈Cl₄ | 315.9278 | Not isobaric. Let's use a hypothetical but plausible pair with the same nominal mass. | |
| Target Ion (e.g., from a chlorinated pesticide) | C₁₀H₅Cl₅O | 319.8783 | ||
| Interfering Ion (e.g., from matrix) | C₁₅H₁₀Cl₃N | 319.9882 | 0.1099 | ~2912 |
| Target Ion | C₁₂H₄Cl₄O₂ | 319.8965 | ||
| Interfering Ion | C₁₃H₈Cl₂O₅S | 319.9548 | 0.0583 | ~5487 |
Note: The above table contains hypothetical examples to illustrate the calculation. Real-world examples can be found in application notes from instrument manufacturers.
Guide 3: I've increased the resolving power to the maximum, but I still see evidence of interference. What are my next steps?
While high resolving power is a powerful tool, it may not always be sufficient, especially in highly complex matrices or with isomers.
Step 1: Optimize Chromatographic Separation
-
Action: Modify your GC method to improve the separation of the co-eluting compounds.
-
Change the temperature program: A slower ramp rate can improve the resolution of closely eluting peaks.
-
Use a different GC column: A column with a different stationary phase chemistry can alter the elution order and separate the interfering compounds.[10]
-
-
Rationale: Chromatography is the first dimension of separation. Enhancing it can often solve problems that mass spectrometry alone cannot.[9]
Step 2: Employ Data Deconvolution Software
-
Action: Use specialized software algorithms to computationally separate the mass spectra of co-eluting compounds.[11]
-
Rationale: Deconvolution algorithms analyze the subtle differences in the elution profiles of different ions across a single chromatographic peak to mathematically extract the pure mass spectrum of each component.[11][12] This can be particularly effective for compounds that are not baseline separated.
Step 3: Consider an Alternative Ionization Technique
-
Action: If your instrument supports it, explore softer ionization techniques like chemical ionization (CI) or atmospheric pressure chemical ionization (APCI).[13]
-
Rationale: Electron ionization (EI) is a "hard" ionization technique that can cause extensive fragmentation. Softer ionization methods often produce more abundant molecular ions and less fragmentation, which can reduce the complexity of the mass spectrum and minimize the chances of isobaric fragment ion interferences.
Visualizing the Workflow
A systematic approach is key to resolving isobaric interferences. The following diagram illustrates a typical workflow.
Caption: A logical workflow for identifying and resolving isobaric interferences.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Fiehn Lab - Mass Resolution and Resolving Power [fiehnlab.ucdavis.edu]
- 4. agilent.com [agilent.com]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. cromlab-instruments.es [cromlab-instruments.es]
- 11. Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deconvolution of isobaric interferences in mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: A Guide to the Stability of 2,4-Dichloro-1-(dichloromethyl)benzene
Welcome to the comprehensive technical support guide for 2,4-Dichloro-1-(dichloromethyl)benzene (CAS No. 134-25-8). This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile chemical intermediate. This guide provides in-depth technical information and practical troubleshooting advice to ensure the stability and integrity of this compound throughout its storage and application in your experiments.
Introduction to this compound and its Stability Profile
This compound, also known as 2,4-dichlorobenzal chloride, is a chlorinated aromatic compound with the molecular formula C₇H₄Cl₄.[1][2] Its utility as a precursor in the synthesis of pharmaceuticals, agrochemicals like the fungicide diniconazole, and other specialty chemicals is well-established.[3][4] The reactivity of the dichloromethyl group is central to its synthetic value, allowing for transformations into aldehydes, and other functional groups.[1][4][5]
However, this inherent reactivity also presents stability challenges. The primary degradation pathway for this compound is hydrolysis, which is the reaction with water.[1] This process converts the dichloromethyl group into a formyl group, yielding 2,4-dichlorobenzaldehyde as the main degradation product. The presence of moisture, therefore, is a critical factor in the stability of this compound during storage.
Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section addresses common issues and questions regarding the stability of this compound.
FAQs
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It is crucial to protect it from moisture to prevent hydrolysis. Storage away from incompatible materials such as strong oxidizing agents and bases is also recommended.
Q2: I've noticed a color change in my stored this compound, from white/light yellow to a more pronounced yellow. What could be the cause?
A2: A color change may indicate the presence of impurities or degradation. The primary degradation product, 2,4-dichlorobenzaldehyde, can be a white to off-white crystalline solid. Its formation, along with other potential side products from synthesis or degradation, can lead to a visible change in the appearance of the material. It is advisable to re-analyze the purity of the compound if a significant color change is observed.
Q3: My reaction yield is lower than expected when using this compound from a previously opened container. Could this be related to its stability?
A3: Yes, this is a strong possibility. If the container was not properly sealed, the compound may have been exposed to atmospheric moisture, leading to hydrolysis. The resulting 2,4-dichlorobenzaldehyde will not participate in the intended reaction in the same way as the starting material, thus lowering the yield of your desired product. It is recommended to use a fresh, unopened container or to re-qualify the purity of the material from the opened container before use.
Q4: What are the main degradation products of this compound?
A4: The principal and most well-documented degradation product is 2,4-dichlorobenzaldehyde, formed through hydrolysis.[1][4][6] Other potential minor degradation products could arise from further oxidation or side reactions, although these are less commonly reported under typical storage conditions.
Q5: How can I detect the presence of 2,4-dichlorobenzaldehyde in my this compound sample?
A5: Standard analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify this compound and its primary degradation product, 2,4-dichlorobenzaldehyde. Comparing the chromatogram of your sample to that of a pure standard of both compounds will allow for identification and quantification of the impurity.
Troubleshooting Common Stability Issues
| Observed Issue | Potential Cause | Recommended Action |
| Decreased purity over time (confirmed by GC/HPLC) | Hydrolysis due to exposure to moisture. | Store in a desiccator or a dry box. Ensure containers are tightly sealed immediately after use. |
| Formation of a crystalline precipitate in the liquid | The compound itself is a low-melting solid or crystalline powder. Temperature fluctuations can cause solidification. It could also be the solid degradation product, 2,4-dichlorobenzaldehyde. | Gently warm the sample to see if it redissolves. If it does not, or if you suspect degradation, analyze a sample of the liquid and the solid separately to identify the components. |
| Inconsistent reaction outcomes | Partial degradation of the starting material. | Use a fresh batch of the reagent. If using an older batch, determine its purity before use and adjust the stoichiometry of your reaction accordingly. |
| Unexpected side products in a reaction | The degradation product, 2,4-dichlorobenzaldehyde, may be reacting under your experimental conditions to form unforeseen byproducts. | Characterize the side products to confirm their origin. If they are derived from the aldehyde, it is a clear indication of starting material degradation. |
Visualizing the Degradation Pathway
The primary degradation pathway of this compound is its hydrolysis to 2,4-dichlorobenzaldehyde. This reaction proceeds via a nucleophilic substitution mechanism where water molecules attack the electrophilic carbon of the dichloromethyl group.
Caption: Hydrolysis of this compound.
Experimental Protocol: Purity Assessment by Gas Chromatography (GC)
This protocol outlines a general method for assessing the purity of this compound and detecting the presence of 2,4-dichlorobenzaldehyde.
Objective: To determine the purity of a this compound sample and quantify the amount of 2,4-dichlorobenzaldehyde present.
Materials:
-
This compound sample
-
2,4-Dichlorobenzaldehyde standard (for identification)
-
High-purity solvent (e.g., hexane or dichloromethane)
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5)
-
Volumetric flasks and pipettes
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of 2,4-Dichlorobenzaldehyde in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample (e.g., 10 mg) and dissolve it in a known volume of the solvent (e.g., 10 mL) in a volumetric flask.
-
-
GC Analysis:
-
Set up the GC method with appropriate parameters for the column being used (e.g., injector temperature, oven temperature program, detector temperature). A typical oven program might start at a lower temperature and ramp up to a higher temperature to ensure good separation of the components.
-
Inject a blank (solvent only) to ensure there are no interfering peaks.
-
Inject the standard solutions to establish the retention time of 2,4-dichlorobenzaldehyde and to generate a calibration curve.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing their retention times to the standard.
-
The peak corresponding to this compound should be the major peak.
-
If a peak is present at the retention time of the 2,4-dichlorobenzaldehyde standard, its concentration in the sample can be determined using the calibration curve.
-
The purity of the this compound can be calculated as the area of its peak divided by the total area of all peaks in the chromatogram (assuming equal detector response for all components), or more accurately by using an internal standard method.
-
Logical Relationship Diagram
This diagram illustrates the logical flow for troubleshooting stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Managing Moisture Sensitivity of Chlorinated Intermediates
Welcome to the technical support center for handling moisture-sensitive chlorinated intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with reactive compounds like acyl chlorides, sulfonyl chlorides, and other chlorinated molecules where water can be a critical impurity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common foundational questions regarding the handling of moisture-sensitive chlorinated intermediates.
Q1: Why are chlorinated intermediates, especially acyl chlorides, so sensitive to moisture?
A1: The high reactivity of acyl chlorides and similar compounds stems from the electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen (in the case of acyl chlorides). This creates a highly electrophilic (electron-deficient) carbonyl carbon. Water, though a weak nucleophile, readily attacks this electrophilic carbon. The subsequent reaction, known as hydrolysis, leads to the formation of the corresponding carboxylic acid and hydrogen chloride (HCl) gas.[1] This reaction is often rapid and exothermic.
The consequences of this hydrolysis are manifold:
-
Consumption of Starting Material: Your valuable intermediate is consumed, leading to lower yields of the desired product.[2]
-
Formation of Impurities: The resulting carboxylic acid can be difficult to separate from the desired product and may interfere with downstream reactions.
-
Generation of Acid: The production of HCl can catalyze other unwanted side reactions or degrade acid-sensitive components in your reaction mixture.[1][3]
-
Safety Hazard: The evolution of corrosive HCl gas can pose a safety risk and cause pressure buildup in sealed containers.[1][4]
Q2: What are the tell-tale signs of moisture contamination in my reaction or reagent?
A2: Detecting moisture contamination early is key to saving time and resources. Look for these indicators:
-
Visual Cues: A bottle of a liquid acyl chloride may appear cloudy or fumed upon opening due to reaction with atmospheric moisture, forming microscopic droplets of HCl and carboxylic acid. Solid reagents may appear clumpy or sticky rather than free-flowing.[5]
-
Analytical Evidence: Running an NMR or IR spectrum of your starting material may show peaks corresponding to the carboxylic acid byproduct. For example, in an IR spectrum, you might see a broad O-H stretch around 3000 cm⁻¹ characteristic of a carboxylic acid, alongside the sharp C=O stretch of the acyl chloride.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis of your reaction mixture might show the presence of the hydrolyzed byproduct.
-
Inconsistent or Failed Reactions: The most obvious sign is poor or inconsistent product yields, or the reaction failing to proceed to completion.[2] This happens because the moisture consumes the reagent before it can participate in the intended reaction.
Q3: How should I properly store and handle chlorinated intermediates to maintain their integrity?
A3: Proper storage is your first line of defense. Because these compounds react with atmospheric moisture, stringent anhydrous (water-free) conditions are mandatory.[5][6]
-
Storage: Store reagents in tightly sealed containers with PTFE-lined caps.[5][7] For highly sensitive materials, storing them inside a desiccator or a glovebox with a dry atmosphere is recommended.[7] It is often best to aliquot larger quantities into smaller, single-use vials to avoid repeatedly exposing the entire stock to the atmosphere.[5]
-
Handling: Always handle these reagents under an inert atmosphere, such as dry nitrogen or argon.[8][9][10] This can be achieved using a glovebox or a Schlenk line.[10][11] Use dry syringes, cannulas, or glassware for all transfers.[2][11][12]
Part 2: Troubleshooting Guide - From Problem to Solution
This section is formatted to help you diagnose and solve specific problems encountered during your experiments.
Problem 1: My reaction yield is consistently low, and I suspect moisture is the culprit.
-
Probable Cause 1: Contaminated Solvents. Solvents, even those labeled "anhydrous," can absorb moisture from the air over time once opened.[13]
-
Solution: Always use freshly opened bottles of anhydrous solvent or re-dry your solvents before use. The most reliable method for ensuring solvent dryness is to distill it from an appropriate drying agent (e.g., calcium hydride for chlorinated solvents) under an inert atmosphere.[14][15] Store dried solvents over molecular sieves (3Å or 4Å) to maintain dryness.[16]
-
-
Probable Cause 2: Wet Glassware. Glass surfaces readily adsorb a thin film of water from the atmosphere.[11]
-
Solution: All glassware must be rigorously dried before use. The most common methods are oven-drying (overnight at >120 °C) or flame-drying under vacuum or a stream of inert gas.[10][17] Allow the glassware to cool to room temperature under a positive pressure of nitrogen or argon before introducing reagents.[12]
-
-
Probable Cause 3: Atmospheric Leaks. Small leaks in your reaction setup can introduce a steady stream of moisture-laden air.
-
Solution: Ensure all joints are well-sealed (using high-vacuum grease for ground glass joints) and that septa are fresh and provide a good seal. Use a bubbler to monitor the positive pressure of your inert gas system; a slow, steady bubble rate (1-2 bubbles per second) indicates a well-maintained positive pressure.[2][11]
-
Problem 2: I'm observing an unexpected byproduct with a similar polarity to my product, making purification difficult.
-
Probable Cause: In-situ Hydrolysis. Trace moisture is reacting with your chlorinated intermediate to form the corresponding carboxylic acid, which often has similar chromatographic behavior to the desired product.[2]
-
Solution 1: Rigorous Anhydrous Technique. Re-evaluate every step of your process for potential moisture entry. This includes glassware, solvents, reagents, and the inert atmosphere setup. Refer to the solutions for "Problem 1."
-
Solution 2: Use of a Scavenger. In some cases, adding a non-nucleophilic base (like a hindered amine, e.g., 2,6-lutidine) can scavenge the HCl produced from minor hydrolysis, preventing it from catalyzing further decomposition. However, this must be compatible with your desired reaction.
-
Solution 3: Quantitative Water Analysis. To be certain of your conditions, quantify the water content of your solvent and liquid reagents using Karl Fischer titration, which is the gold standard for trace water determination.[7][18]
-
Problem 3: My results are not reproducible from one day to the next.
-
Probable Cause: Variable Atmospheric Conditions. Changes in laboratory humidity can significantly impact the amount of moisture introduced during reagent transfers and reaction setup.[2]
-
Solution: Standardize your anhydrous technique to be independent of ambient conditions. Relying on a simple nitrogen balloon is acceptable for many reactions, but for highly sensitive chemistry, using a Schlenk line or glovebox provides a much more controlled and reproducible environment.[10][19] Always use the same rigorous procedure for drying glassware and solvents for every experiment.
-
Part 3: Key Protocols and Data
To ensure success, mastering anhydrous techniques is essential. The following protocols provide step-by-step instructions for common procedures.
Experimental Protocols
Protocol 1: Flame-Drying Glassware and Assembling for Anhydrous Reaction
-
Preparation: Assemble your clean, dry-from-the-wash glassware (e.g., round-bottom flask with a stir bar, condenser).
-
Flame-Drying: Gently heat the entire surface of the glassware assembly with a heat gun or a soft flame from a Bunsen burner under a vacuum or a gentle flow of inert gas.[10][17] Pay special attention to ground glass joints. The glass should be hot to the touch but not glowing. This process removes the adsorbed layer of water.
-
Cooling: Allow the glassware to cool completely to room temperature under a positive pressure of dry nitrogen or argon.[12] A common setup involves attaching a gas inlet from a manifold and an outlet connected to an oil bubbler.
-
Sealing: Once cool, replace the gas outlet with a rubber septum or glass stopper to maintain the inert atmosphere until you are ready to add reagents.
Protocol 2: Transfer of a Moisture-Sensitive Liquid via Syringe
-
Syringe Preparation: Dry the syringe and needle in an oven (e.g., 120 °C for 2 hours) and allow it to cool in a desiccator.[11]
-
Inert Gas Flush: Purge the cool syringe with inert gas by drawing a full volume of gas from an inert gas line or a balloon-equipped flask and expelling it into the hood.[11][12] Repeat this cycle 3-5 times.
-
Reagent Withdrawal: Puncture the septum of the reagent bottle (e.g., a Sure/Seal™ bottle) with the needle. Introduce a slight positive pressure of inert gas into the bottle via a separate needle connected to your gas line. Allow this pressure to slowly push the liquid into your syringe to the desired volume.[11] Do not pull back on the plunger, as this can create a vacuum and cause leaks.
-
Remove Bubbles & Gas Buffer: Invert the syringe and push any gas bubbles back into the reagent bottle. Withdraw a small "buffer" of inert gas (e.g., 0.2 mL) into the syringe after you have your desired liquid volume.[12][17] This buffer protects the reagent inside the needle from atmospheric exposure during transfer.
-
Transfer: Quickly withdraw the syringe, pierce the septum of your reaction flask, and deliver the gas buffer first, followed by the liquid reagent.[12]
Data Presentation
Table 1: Comparison of Common Drying Agents for Solvents
| Drying Agent | Chemical Formula | Capacity | Speed | Common Applications | Incompatibilities |
| Magnesium Sulfate | MgSO₄ | High | Fast | General purpose, good for most organic solvents.[20] | - |
| Sodium Sulfate | Na₂SO₄ | High | Slow | Neutral, good for sensitive compounds.[20] | Less effective for some ethers.[20] |
| Calcium Chloride | CaCl₂ | High | Fast | Drying hydrocarbons and halogenated solvents.[14][16] | Alcohols, amines, some carbonyls (forms adducts). |
| Molecular Sieves (3Å/4Å) | (Na,K,Ca)-Aluminosilicate | Moderate | Moderate | Excellent for achieving very low water levels ("polishing").[16] | - |
| Calcium Hydride | CaH₂ | Low (but reactive) | Slow (requires heating) | Rigorous drying of ethers, hydrocarbons, halogenated solvents.[15] | Alcohols, acids, esters, ketones (reacts violently). |
| Phosphorus Pentoxide | P₄O₁₀ | High | Very Fast | Rigorous drying of non-reactive solvents like hydrocarbons.[15] | Alcohols, acids, ketones, ethers (reacts violently).[14] |
Visualizations
Diagram 1: Decision Workflow for Handling Chlorinated Intermediates
This diagram outlines the critical decision points and procedures for setting up a moisture-sensitive reaction.
Caption: A workflow for setting up a moisture-sensitive experiment.
Diagram 2: The Hydrolysis Pathway of an Acyl Chloride
This diagram illustrates the nucleophilic attack of water on an acyl chloride, the central issue in managing these intermediates.
Caption: Mechanism of acyl chloride hydrolysis by water.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. download.basf.com [download.basf.com]
- 4. fishersci.com [fishersci.com]
- 5. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. fiveable.me [fiveable.me]
- 7. benchchem.com [benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. researchgate.net [researchgate.net]
- 10. Air-free technique - Wikipedia [en.wikipedia.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. Drying solvents and Drying agents [delloyd.50megs.com]
- 16. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 17. youtube.com [youtube.com]
- 18. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Tips & Tricks [chem.rochester.edu]
troubleshooting low conversion rates in toluene chlorination
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for toluene chlorination. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into overcoming common challenges during your experiments. This resource is structured to help you diagnose and resolve issues, particularly low conversion rates, by understanding the underlying chemical principles.
Section 1: Troubleshooting Low Conversion Rates
Low conversion of toluene is a frequent issue that can stem from various factors, from catalyst inefficiency to suboptimal reaction conditions. This section addresses the most common questions and provides a systematic approach to troubleshooting.
Q1: My toluene conversion rate is significantly lower than expected. What are the primary factors I should investigate?
Low conversion is typically traced back to one of three areas: catalyst issues, reaction conditions, or reactant quality. A logical, step-by-step investigation is the most efficient way to identify the root cause.
Here is a troubleshooting workflow to guide your investigation:
Technical Support Center: Identification of Impurities in Technical Grade α,α,2,4-Tetrachlorotoluene
Welcome to the technical support center for the analysis of technical grade α,α,2,4-Tetrachlorotoluene. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in identifying and quantifying impurities during their experimental work. Here, we synthesize technical accuracy with field-proven insights to provide a comprehensive resource for troubleshooting and methodology.
Introduction: The Challenge of Purity in α,α,2,4-Tetrachlorotoluene
α,α,2,4-Tetrachlorotoluene is a crucial chemical intermediate, notably in the synthesis of fungicides like diniconazole.[1] The purity of this starting material is paramount, as impurities can lead to unwanted side-products, reduced yield, and potential toxicity in the final product.[2][3] Technical grade α,α,2,4-tetrachlorotoluene is typically synthesized via the chlorination of 2,4-dichlorotoluene.[1] This process, however, is not perfectly selective and can generate a variety of structurally similar impurities that are often difficult to separate and identify.
This guide provides a structured approach to impurity identification, from understanding their origin to applying advanced analytical techniques for their characterization.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of technical grade α,α,2,4-Tetrachlorotoluene.
FAQ 1: What are the most common impurities I should expect in my technical grade α,α,2,4-Tetrachlorotoluene sample?
The most prevalent impurities are typically other chlorinated toluene isomers. The manufacturing process involves the chlorination of toluene, which can occur on both the aromatic ring and the methyl side-chain, leading to a complex mixture of products.[4][5][6]
Common Impurity Classes:
-
Positional Isomers: These are isomers with the same number of chlorine atoms but at different positions on the toluene molecule. Examples include other tetrachlorotoluene isomers like 2,3,5,6-tetrachlorotoluene and 2,3,4,5-tetrachlorotoluene.[7][8][9]
-
Over-chlorinated Products: Compounds with more than four chlorine atoms, such as pentachlorotoluene.[7]
-
Under-chlorinated Products: Compounds with fewer than four chlorine atoms, such as trichlorotoluenes (e.g., 2,3,6-trichlorotoluene) and dichlorotoluenes (e.g., 2,5-dichlorotoluene).[7]
-
Side-chain vs. Ring Chlorination Products: While the target product has two chlorines on the methyl group (α,α), side reactions can lead to chlorination on the aromatic ring as well. You might find isomers where the chlorine distribution between the ring and side-chain is different.
-
Unreacted Starting Materials: Residual 2,4-dichlorotoluene or even toluene may be present.[10][11]
-
Oxidation Products: Benzaldehyde derivatives, such as 2,4-dichlorobenzaldehyde, can form through hydrolysis or oxidation of the dichloromethyl group.[10][11]
FAQ 2: Why am I seeing so many peaks in my Gas Chromatography (GC) analysis?
The presence of multiple peaks in a GC chromatogram is a direct consequence of the non-specific nature of the toluene chlorination process. The reaction conditions, catalyst, and degree of chlorination all influence the final product mixture.[6][7]
Causality Behind Multiple Peaks:
-
Reaction Mechanism: Toluene chlorination can proceed via two main mechanisms: electrophilic aromatic substitution on the ring (favored by low temperatures and a catalyst like FeCl₃) and free radical substitution on the side-chain (promoted by UV light or high temperatures).[4] The interplay between these mechanisms leads to a diverse range of chlorinated products.
-
Catalyst Influence: Different catalysts can direct the chlorination to specific positions on the aromatic ring, altering the isomer distribution.[6][7]
-
Reaction Control: Incomplete or excessive chlorination will result in the presence of under- and over-chlorinated species, respectively.
FAQ 3: My initial GC-MS analysis is inconclusive for some peaks. What should I do next?
While GC-MS is a powerful tool, mass spectral fragmentation patterns for isomers can be very similar, making definitive identification challenging.[12]
Next Steps for Peak Identification:
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass data, allowing for the determination of the elemental composition of an unknown peak. This can help differentiate between compounds with the same nominal mass but different chemical formulas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for isomer identification.[13] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous determination of the substitution pattern on the aromatic ring and the side chain.[14][15]
-
Reference Standards: The most definitive way to identify an impurity is to compare its retention time and mass spectrum (or NMR spectrum) to a certified reference standard of the suspected compound.[8][9][16][17][18]
-
Derivatization: In some cases, converting the impurities into derivatives can improve their chromatographic separation or provide more informative mass spectra.[19]
FAQ 4: How can I quantify the identified impurities?
Accurate quantification is crucial for quality control. The primary method for quantification is Gas Chromatography with a suitable detector.
Quantitative Analysis Workflow:
-
Detector Selection: A Flame Ionization Detector (FID) is commonly used for its wide linear range and general response to organic compounds. For halogenated compounds, a Halogen Specific Detector (XSD) can offer enhanced selectivity and sensitivity.[20]
-
Calibration: Create a calibration curve for each identified impurity using certified reference standards of known concentrations.
-
Internal Standard Method: The use of an internal standard is highly recommended to correct for variations in injection volume and instrument response. The internal standard should be a compound that is not present in the sample, is well-resolved from other peaks, and has similar chemical properties to the analytes.
-
Method Validation: The analytical method should be validated according to ICH guidelines (Q2(R1)) to ensure its accuracy, precision, linearity, and robustness.
PART 2: Troubleshooting Guides
This section provides step-by-step guidance for resolving specific issues you may encounter during your analysis.
Troubleshooting Guide 1: Poor Chromatographic Resolution of Isomers
Problem: Co-eluting or poorly resolved peaks in your GC chromatogram, making accurate identification and quantification impossible.
Underlying Cause: Isomers of tetrachlorotoluene often have very similar boiling points and polarities, leading to difficult chromatographic separations.
Solutions:
-
Optimize GC Column and Temperature Program:
-
Column Selection: Use a high-resolution capillary column with a stationary phase suitable for separating aromatic isomers (e.g., a 5% phenyl-methylpolysiloxane or a more polar phase like a cyanopropylphenyl-methylpolysiloxane).
-
Temperature Program: Employ a slow temperature ramp to maximize the separation of closely eluting peaks. An initial isothermal period at a lower temperature can also improve the resolution of early eluting compounds.
-
-
Adjust Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (Helium or Hydrogen) to achieve the best column efficiency (lowest theoretical plate height).
-
Consider Two-Dimensional Gas Chromatography (GCxGC): For extremely complex mixtures, GCxGC provides significantly enhanced peak capacity by using two columns with different stationary phases.
Troubleshooting Guide 2: Ambiguous Mass Spectral Interpretation
Problem: Several candidate structures match the mass spectrum of an unknown peak, particularly for positional isomers.
Underlying Cause: Electron ionization (EI) mass spectra of isomers can be very similar due to common fragmentation pathways.
Solutions:
-
Analyze Fragmentation Patterns Carefully: Look for subtle differences in the relative abundances of fragment ions. While major fragments may be the same, minor fragments can sometimes provide clues to the substitution pattern.
-
Chemical Ionization (CI): Use a softer ionization technique like Chemical Ionization. CI often produces a more abundant molecular ion or protonated molecule, which helps to confirm the molecular weight of the impurity.
-
Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion of the unknown peak and subject it to collision-induced dissociation (CID). The resulting product ion spectrum can be more specific to a particular isomer than the full EI spectrum.
-
Leverage NMR Spectroscopy: As mentioned in the FAQs, NMR is the most powerful technique for definitive structure elucidation of isomers when mass spectrometry is ambiguous.[13][21]
Experimental Workflow: A Systematic Approach to Impurity Identification
The following diagram illustrates a logical workflow for the identification and quantification of impurities in technical grade α,α,2,4-Tetrachlorotoluene.
Caption: A systematic workflow for impurity identification.
Protocol: GC-MS Screening Method
This protocol provides a starting point for the initial screening of impurities.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the technical grade α,α,2,4-Tetrachlorotoluene sample into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with a suitable solvent such as acetone or toluene.[22] Ensure the chosen solvent does not co-elute with any peaks of interest.
- Vortex to ensure complete dissolution.
- Transfer an aliquot to a 2 mL autosampler vial.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | A robust and reliable platform for routine analysis. |
| Mass Spectrometer | Agilent 5977B or equivalent | Provides sensitive and reliable mass spectral data. |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A versatile, low-polarity column suitable for separating a wide range of semi-volatile organic compounds. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the sample. |
| Injection Mode | Split (50:1) | Prevents column overloading with the main component. |
| Injection Volume | 1 µL | A standard injection volume for this concentration. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A general-purpose temperature program to elute a range of chlorinated toluenes. |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for EI. |
| Quadrupole Temp | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | 40 - 450 m/z | Covers the expected mass range of impurities. |
3. Data Analysis:
- Integrate all peaks in the total ion chromatogram (TIC).
- For each peak, perform a library search against a reputable mass spectral library (e.g., NIST, Wiley).
- Critically evaluate the library match quality and the fragmentation pattern to propose a tentative identification.
Protocol: NMR Sample Preparation and Analysis
For definitive structural elucidation of unknown impurities that cannot be identified by GC-MS.
1. Sample Preparation (if isolation is necessary):
- If an impurity is present at a sufficient concentration (>1-5%), it may be possible to analyze it directly in the mixture.
- For low-level impurities, isolation by preparative chromatography (e.g., preparative GC or HPLC) may be required.[2][23]
2. NMR Analysis:
- Dissolve the isolated impurity or the technical mixture in a deuterated solvent (e.g., CDCl₃).
- Acquire the following NMR spectra:
- ¹H NMR: Provides information on the number and type of protons and their neighboring atoms.
- ¹³C NMR: Shows the number of unique carbon atoms.
- 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular structure.[14][24]
PART 3: Understanding Impurity Formation
A deeper understanding of the synthesis process helps in predicting the types of impurities that may be present. The chlorination of toluene is a classic example of competing reaction pathways.
Key Reaction Pathways
-
Side-Chain Chlorination (Free Radical): This reaction is typically initiated by UV light or heat and proceeds via a free-radical mechanism. It leads to the substitution of hydrogen atoms on the methyl group.[4]
-
Toluene → Benzyl Chloride → Benzylidene Chloride (α,α-Dichlorotoluene) → Benzotrichloride (α,α,α-Trichlorotoluene)
-
-
Ring Chlorination (Electrophilic Aromatic Substitution): This reaction is catalyzed by a Lewis acid (e.g., FeCl₃) and results in the substitution of hydrogen atoms on the aromatic ring.[4][6] The methyl group is an ortho-, para-director.
-
Toluene → o-Chlorotoluene + p-Chlorotoluene
-
The synthesis of α,α,2,4-Tetrachlorotoluene starts with 2,4-dichlorotoluene and proceeds via side-chain chlorination. However, side reactions can lead to further chlorination on the ring or incomplete chlorination of the side chain.
References
- 1. ALPHA,ALPHA,2,4-TETRACHLOROTOLUENE | 134-25-8 [chemicalbook.com]
- 2. nelsonlabs.com [nelsonlabs.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. ia600607.us.archive.org [ia600607.us.archive.org]
- 6. mdpi.com [mdpi.com]
- 7. US3000975A - Chlorination of toluene - Google Patents [patents.google.com]
- 8. 2,3,4,6-Tetrachlorotoluene | LGC Standards [lgcstandards.com]
- 9. 2,3,5,6-Tetrachlorotoluene | LGC Standards [lgcstandards.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2,3,4,5-Tetrachlorotoluene | LGC Standards [lgcstandards.com]
- 17. alpha,alpha,alpha-2-Tetrachlorotoluene | LGC Standards [lgcstandards.com]
- 18. alpha,alpha,alpha-2-Tetrachlorotoluene | LGC Standards [lgcstandards.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. gcms.cz [gcms.cz]
- 21. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 22. ajrconline.org [ajrconline.org]
- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 24. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Disposal of Chlorinated Aromatic Waste
Welcome to the Technical Support Center for the management and disposal of chlorinated aromatic waste. This guide is designed for researchers, scientists, and drug development professionals who handle these challenging compounds. Our goal is to provide clear, actionable guidance rooted in established safety protocols and regulatory frameworks, moving beyond simple instructions to explain the scientific rationale behind each recommendation.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common foundational questions regarding the nature and regulation of chlorinated aromatic waste.
Q1: What are chlorinated aromatic compounds, and why is their waste considered hazardous?
A: Chlorinated aromatic compounds are a class of organic molecules characterized by a benzene ring structure with one or more chlorine atoms attached. This category includes substances like polychlorinated biphenyls (PCBs), dichlorodiphenyltrichloroethane (DDT), chlorobenzenes, and dioxins.[1] Their waste is deemed hazardous due to a combination of factors:
-
Toxicity: Many of these compounds are toxic, with some classified as carcinogens, mutagens, or teratogens.[1][2]
-
Persistence: The carbon-chlorine bond is very stable, making these compounds resistant to natural degradation processes. This persistence allows them to remain in the environment for long periods.[1][3]
-
Bioaccumulation: Being lipophilic (fat-soluble), they accumulate in the fatty tissues of organisms. As they move up the food chain, their concentration increases, a process known as biomagnification.[1][3]
Q2: What are the primary regulations governing the disposal of this type of waste in the United States?
A: In the U.S., the disposal of chlorinated aromatic waste is primarily governed by two key federal acts managed by the Environmental Protection Agency (EPA):
-
The Resource Conservation and Recovery Act (RCRA): This is the principal federal law governing the disposal of solid and hazardous waste.[4][5] Chlorinated aromatic wastes are often classified as "listed" hazardous wastes (e.g., F-listed solvents, K-listed from specific industrial processes) or "characteristic" hazardous wastes if they exhibit properties like toxicity.[4][6]
-
The Toxic Substances Control Act (TSCA): TSCA specifically regulates the production, use, and disposal of certain industrial chemicals, most notably Polychlorinated Biphenyls (PCBs).[7][8] The regulations for PCBs are extremely stringent, with disposal methods mandated based on their concentration in the waste material.[7][9][10]
State and local regulations can be even more stringent than federal laws, so it is crucial to consult with your institution's Environmental Health & Safety (EHS) office.[8][11]
Q3: How do I properly segregate chlorinated aromatic waste in the lab?
A: Proper segregation at the point of generation is the most critical step in ensuring safe and compliant disposal.[12][13] The cardinal rule is to never mix hazardous waste streams .
-
Halogenated vs. Non-Halogenated: Always maintain separate, clearly labeled waste containers for chlorinated (halogenated) and non-chlorinated organic solvents.[14][15] Co-mingling them needlessly increases disposal costs, as the entire volume must be treated as the more hazardous halogenated waste.[15]
-
Liquid vs. Solid: Use separate containers for liquid waste and chemically contaminated solid waste (e.g., gloves, pipette tips, contaminated filter paper).[16]
-
Avoid Mixing Incompatibles: Never mix chlorinated aromatics with strong acids, bases, or oxidizers in the same waste container, as this can lead to dangerous chemical reactions.[17][18]
All waste containers must be made of a compatible material, kept securely closed when not in use, properly labeled with their contents and associated hazards, and stored in a designated Satellite Accumulation Area.[4][5]
Section 2: Troubleshooting Guide - Addressing Specific Scenarios
This section provides direct answers and protocols for specific challenges you may encounter during your experiments.
Scenario 1: Identifying the Correct Disposal Pathway
Q: I have generated a waste stream containing a chlorinated aromatic compound. How do I determine the correct disposal method?
A: The disposal pathway is dictated by the waste's identity, concentration, and physical state. The following decision tree provides a general guide. However, this is not a substitute for a formal waste characterization and consultation with your EHS department.
Caption: Decision tree for chlorinated aromatic waste disposal.
Causality: This workflow prioritizes the most stringent regulations first. TSCA regulations for PCBs are highly specific and supersede general RCRA rules.[7][9] The concentration thresholds (in parts per million, ppm) are legally mandated and directly determine the required disposal technology, from high-temperature incineration for the most concentrated wastes to specialized landfills for others.[9][10] If a waste is not a PCB waste, it must still be evaluated against RCRA criteria to determine if it requires management as a hazardous waste.[4]
| Waste Type | Concentration | Mandated Disposal Method (U.S. EPA) |
| Liquid PCB Waste | ≥ 500 ppm | TSCA Incinerator[9] |
| 50 to < 500 ppm | TSCA Incinerator, TSCA Chemical Waste Landfill, or EPA-approved alternative[9] | |
| RCRA Listed Waste | N/A | Disposal at a permitted RCRA Treatment, Storage, and Disposal Facility (TSDF)[4] |
| RCRA Characteristic Waste | N/A | Must be treated to remove the hazardous characteristic prior to disposal, or managed at a TSDF[4] |
Scenario 2: Decontaminating Laboratory Equipment
Q: How do I safely decontaminate glassware and non-disposable equipment after use with chlorinated aromatic compounds?
A: Decontamination is a multi-step process designed to remove chemical residues to a safe level.[19][20] Never skip cleaning before a final disinfection or sterilization step, as residual organic matter can shield contaminants.[19][20]
Protocol: Decontamination of Glassware and Equipment
Objective: To safely remove chlorinated aromatic residues from non-disposable laboratory equipment.
Materials:
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat
-
Appropriate organic solvent for initial rinse (e.g., acetone, hexane - choose based on solute's solubility)
-
Laboratory-grade detergent
-
Brushes for scrubbing
-
Deionized water
-
Designated "Halogenated Waste" container
Procedure:
-
Risk Assessment & PPE: Before starting, identify the hazards of the specific compound used. Don appropriate PPE.[21] All decontamination should be performed inside a certified chemical fume hood.
-
Initial Solvent Rinse (The "Pre-Wash"):
-
Rinse the equipment surface three times with a minimal amount of a suitable organic solvent. This is the most critical step for removing the bulk of the chlorinated aromatic compound.
-
Causality: The principle of "like dissolves like" applies. An organic solvent is required to effectively solubilize and remove the organic contaminant.
-
Collect all solvent rinsate into a designated hazardous waste container labeled "Chlorinated Solvent Waste."[14] Do not pour this down the drain. [15]
-
-
Detergent Wash:
-
Wash the equipment thoroughly with a laboratory-grade detergent and warm water. Use brushes to scrub all surfaces.[19]
-
Causality: The detergent wash removes any remaining oily residues and prepares the surface for the final rinse.
-
-
Final Rinse:
-
Rinse the equipment thoroughly with deionized water to remove all traces of detergent.
-
-
Drying:
-
Allow the equipment to air-dry completely or place it in a drying oven if the material is heat-stable.[20]
-
-
Validation (If Required): For highly sensitive applications (e.g., trace analysis), a final solvent rinse of the clean, dry equipment may be collected and analyzed (e.g., by GC-MS) to validate the absence of residual contaminants.
Scenario 3: Managing Spills
Q: I've had a small spill of a chlorinated solvent in the fume hood. What should I do?
A: For minor spills that you are trained and equipped to handle:
-
Alert & Secure: Alert personnel in the immediate area. Ensure the fume hood sash is lowered. Restrict access to the area.[17]
-
PPE: Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain & Absorb: Use a spill kit with absorbent pads or granules to absorb the spilled liquid.[14][17] Do not use combustible materials like paper towels for large spills of oxidizing substances.
-
Collect Waste: Carefully collect the used absorbent materials into a designated plastic bag or container.
-
Label & Dispose: Seal the container, label it as "Solid Waste containing [Name of Chemical]," and manage it as hazardous waste for pickup by EHS.[16]
-
Decontaminate: Wipe the spill surface with a detergent solution after the bulk of the spill is removed.
-
Report: Report the incident to your supervisor and EHS department, per your institution's policy.[17]
For large spills or any spill outside of a containment device like a fume hood, evacuate the area immediately and contact your institution's emergency response team. [14]
Section 3: Advanced Disposal Methodologies
While researchers will primarily interface with their EHS office for disposal, understanding the ultimate fate of this waste is crucial. The primary goal of modern disposal technologies is not just containment, but complete destruction of the hazardous compounds.[1][22]
Q: What happens to chlorinated aromatic waste after it leaves my lab?
A: The waste is transported by a licensed hazardous waste handler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9] There, it undergoes one of several high-tech destruction processes.
Caption: General workflow for off-site waste destruction.
-
High-Temperature Incineration: This is the most common and often required method, especially for high-concentration PCB waste.[9][23] The waste is subjected to extremely high temperatures (e.g., >1200°C) in an oxygen-rich environment, which breaks the stable C-Cl bonds and converts the organic material into carbon dioxide, water, and hydrogen chloride (HCl).[24] The resulting HCl is neutralized in a scrubber system.
-
In-Situ Thermal Destruction (ISTD): This method heats contaminated soils or materials to high temperatures (700-800°C) to destroy contaminants in place. It is highly effective for compounds like PCBs and pesticides.[25]
-
Advanced Oxidation Processes (AOPs): AOPs are a set of procedures that generate highly reactive hydroxyl radicals (•OH) to oxidize and mineralize organic pollutants into harmless products like CO2 and water.[26] Common AOPs include processes using ozone, hydrogen peroxide, and UV light.[26][27] These are particularly useful for treating contaminated water.[26]
-
Chemical Dechlorination: Methods like reductive dechlorination using zero-valent iron (ZVI) can degrade chlorinated compounds by replacing chlorine atoms with hydrogen.[3] This is often used for in-situ remediation of contaminated groundwater.[3]
The choice of technology depends on the waste matrix (soil, liquid), contaminant concentration, and regulatory requirements. The overarching goal is the complete mineralization of the hazardous compounds.[26]
References
- 1. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. odu.edu [odu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. eCFR :: 40 CFR Part 761 -- Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions [ecfr.gov]
- 8. IDEM: Managing Waste: Polychlorinated Biphenyls and Other Toxic Substances [in.gov]
- 9. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
- 13. Effective Laboratory Waste Management Tips [emsllcusa.com]
- 14. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 16. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 17. nipissingu.ca [nipissingu.ca]
- 18. nipissingu.ca [nipissingu.ca]
- 19. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 20. A Quick Guide to Lab Equipment Decontamination - Microlit [microlit.com]
- 21. polarlabprojects.com [polarlabprojects.com]
- 22. gov.uk [gov.uk]
- 23. actenviro.com [actenviro.com]
- 24. tandfonline.com [tandfonline.com]
- 25. terratherm.com [terratherm.com]
- 26. Advanced oxidation process - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2,4-Dichloro-1-(dichloromethyl)benzene
Welcome to the technical support center for the synthesis and scale-up of 2,4-Dichloro-1-(dichloromethyl)benzene (CAS No. 134-25-8), a key intermediate in the pharmaceutical and agrochemical industries.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, from laboratory-scale experiments to pilot-plant production. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter.
I. Core Synthesis Overview: Free-Radical Photochlorination
The industrial synthesis of this compound is predominantly achieved through the free-radical side-chain chlorination of 2,4-dichlorotoluene. This process involves the sequential substitution of hydrogen atoms on the methyl group with chlorine, initiated by UV light or a chemical initiator.
Caption: Reaction pathway for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing this compound?
A1: The most common industrial method is the side-chain photochlorination of 2,4-dichlorotoluene. This free-radical chain reaction is typically initiated by UV light or a chemical initiator like azobisisobutyronitrile (AIBN).[2] The reaction is carried out by bubbling chlorine gas through heated 2,4-dichlorotoluene.
Q2: What are the main byproducts of this reaction, and how do they form?
A2: The main byproducts are 2,4-dichloro-1-(chloromethyl)benzene (monochloro intermediate) and 2,4-dichloro-1-(trichloromethyl)benzene (trichloro byproduct). These form due to under-chlorination and over-chlorination, respectively. The reaction is a sequential process, and achieving high selectivity for the desired dichloro product requires careful control of reaction time and chlorine addition.
Q3: What are the critical safety concerns when scaling up this synthesis?
A3: The primary safety concerns are:
-
Runaway Reaction: The chlorination of toluene derivatives is exothermic.[3] Poor heat removal, especially at larger scales where the surface-area-to-volume ratio decreases, can lead to a rapid increase in temperature and pressure, potentially causing a reactor rupture.[4][5][6][7]
-
Gas Phase Explosion: Chlorine gas and toluene vapors can form explosive mixtures. It is crucial to operate outside the flammability limits and to prevent the accumulation of unreacted chlorine in the reactor headspace.
-
Handling of Hazardous Materials: Chlorine is highly toxic and corrosive. 2,4-Dichlorotoluene and its chlorinated derivatives are also hazardous.[8] Appropriate personal protective equipment (PPE) and engineering controls are mandatory.
Q4: Are there alternative synthesis routes?
A4: Yes, one notable alternative involves the chlorination-hydrolysis of 2,4-dichlorotoluene. In this process, the toluene derivative is fully chlorinated to 2,4-dichloro-1-(trichloromethyl)benzene, which is then hydrolyzed to produce 2,4-dichlorobenzoyl chloride.[1][9][10] While this is a different final product, it is a closely related and important industrial intermediate. Another approach is the reaction of benzene with paraformaldehyde and hydrochloric acid in the presence of zinc chloride, though this is less common for this specific isomer.[11]
III. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Problem 1: Low Yield of the Desired Dichloro Product
Symptoms:
-
GC analysis shows a high percentage of the monochloro intermediate or the starting material.
-
The reaction seems to stall before reaching the desired conversion.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Chlorine Supply | The stoichiometry of chlorine to 2,4-dichlorotoluene is not being met. | Ensure a consistent and calibrated flow rate of chlorine gas. Use an in-line mass flow controller for accurate dosing. |
| Inadequate Light Penetration (Scale-up Issue) | As reactor size increases, the path length for light becomes longer, leading to insufficient initiation in the core of the reactor. | Consider using a reactor with a higher surface-area-to-volume ratio (e.g., a thin-film or microreactor for continuous processing) or multiple light sources. For batch reactors, ensure vigorous mixing to bring reactants to the irradiated zone. |
| Low Reaction Temperature | The rate of the free-radical reaction is too slow. | Gradually increase the reaction temperature, but do not exceed the recommended range (typically 100-130°C) to avoid excessive byproduct formation and potential safety hazards.[2] |
| Depletion of Radical Initiator | If using a chemical initiator like AIBN, its half-life at the reaction temperature may be too short. | Consider a different initiator with a longer half-life at the desired temperature or a staged addition of the initiator. |
Problem 2: High Levels of Trichloro Byproduct
Symptoms:
-
GC analysis indicates a significant peak corresponding to 2,4-dichloro-1-(trichloromethyl)benzene.
-
The final product has a higher than expected density or refractive index.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Over-chlorination | The reaction was allowed to proceed for too long, or the chlorine flow rate was too high. | Implement in-process monitoring (see Section IV) to track the disappearance of the monochloro intermediate and the formation of the dichloro product. Stop the chlorine feed once the optimal concentration of the desired product is reached. |
| Poor Mixing | Localized "hot spots" of high chlorine concentration can lead to over-chlorination in certain parts of the reactor. | Improve agitation to ensure homogeneous dispersion of chlorine gas. For large reactors, consider the use of baffles and multiple impellers. |
| High Reaction Temperature | Elevated temperatures can increase the rate of the third chlorination step. | Maintain the reaction temperature within the optimal range. Ensure the cooling system is adequate for the scale of the reaction. |
Problem 3: Runaway Reaction or Loss of Temperature Control
Symptoms:
-
A rapid, uncontrolled increase in reactor temperature and pressure.
-
Venting of the reactor's emergency relief system.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Inadequate Cooling Capacity | The heat generated by the exothermic chlorination reaction exceeds the heat removal capacity of the reactor. This is a critical scale-up concern.[6] | Perform a thorough thermal hazard assessment before scaling up. Ensure the reactor's cooling system is appropriately sized. Consider using a semi-batch process where one reactant is added slowly to control the rate of heat generation.[12] |
| Accumulation of Unreacted Chlorine | A delay in reaction initiation (e.g., due to a faulty UV lamp or inactive initiator) can lead to a buildup of dissolved chlorine, which then reacts rapidly. | Ensure the initiator (UV light or chemical) is active before starting the chlorine feed. Consider a "heel" of actively reacting material to ensure immediate initiation. |
| Agitator Failure | Loss of mixing prevents efficient heat transfer to the cooling jacket and can lead to localized overheating. | Install a reliable agitator with a backup power supply. Monitor agitator speed and power draw as an indicator of proper function. |
Problem 4: Difficulties in Purification by Vacuum Distillation
Symptoms:
-
The product decomposes or darkens during distillation.
-
Poor separation of the desired product from byproducts.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Thermal Decomposition | The distillation pot temperature is too high, causing the chlorinated aromatic compounds to degrade. | Use a high-quality vacuum pump to achieve a lower vacuum, which will reduce the boiling point of the product.[13][14] For heat-sensitive compounds, a short-path distillation apparatus can minimize the residence time at high temperatures.[15] |
| Presence of Acidic Impurities | Residual HCl from the reaction can catalyze decomposition at elevated temperatures. | Wash the crude product with a dilute sodium bicarbonate solution and then water to neutralize and remove any residual acid before distillation. |
| Inefficient Fractionation | The boiling points of the mono-, di-, and trichloro species are relatively close, requiring an efficient distillation column. | Use a fractionating column with a sufficient number of theoretical plates (e.g., a packed column or a Vigreux column) to achieve good separation. Optimize the reflux ratio to balance purity and throughput. |
IV. Experimental Protocols & In-Process Monitoring
Pilot-Scale Synthesis Protocol (Illustrative)
Safety Precaution: This reaction involves highly hazardous materials and a potentially dangerous exothermic reaction. A thorough process safety review must be conducted before attempting this synthesis at any scale.
-
Reactor Setup: A 100 L glass-lined steel reactor equipped with a mechanical stirrer, a cooling/heating jacket, a temperature probe, a gas sparging tube, a port for a UV lamp, and a reflux condenser connected to a scrubber system for HCl and excess chlorine.
-
Charging: Charge the reactor with 2,4-dichlorotoluene (e.g., 50 kg).
-
Inerting: Purge the reactor headspace with nitrogen to remove oxygen.
-
Heating: Heat the 2,4-dichlorotoluene to the reaction temperature (e.g., 110-120°C) with stirring.[16]
-
Initiation: Turn on the UV lamp.
-
Chlorination: Introduce chlorine gas through the sparging tube at a controlled rate (e.g., determined by prior kinetic studies and heat flow calorimetry). Monitor the reaction temperature closely and adjust the cooling fluid flow to maintain the setpoint.
-
In-Process Monitoring: At regular intervals (e.g., every 30 minutes), take a small, quenched sample from the reactor and analyze it by GC to determine the relative percentages of starting material, monochloro, dichloro, and trichloro species.
-
Reaction Endpoint: Stop the chlorine flow when the GC analysis shows that the concentration of the monochloro intermediate is low and the concentration of the trichloro byproduct is beginning to increase significantly.
-
Purging: Purge the reactor with nitrogen to remove residual chlorine and HCl.
-
Work-up: Cool the crude product. It may be washed with a dilute aqueous base and water before purification.
-
Purification: Purify the crude product by vacuum distillation.
In-Process Monitoring by Gas Chromatography (GC)
Regularly monitoring the reaction progress is crucial for maximizing the yield of the desired product and preventing over-chlorination.
Caption: Workflow for in-process monitoring of the chlorination reaction.
Typical GC Method Parameters:
| Parameter | Value |
| Column | DB-5MS or HP-PONA, 30-100 m x 0.25 mm ID x 0.25-0.5 µm film thickness[17][18] |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min[17] |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Start at 35-50°C, hold for 5 min, then ramp at 4-10°C/min to 250-280°C, hold for 10 min.[17] |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| MS Source Temp. | 230°C (for MS)[17] |
V. References
-
The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride. (URL not provided)
-
Industrial accidents and fires involving chemical reactors: some case studies. (URL not provided)
-
Reactive Hazards in Scaling Up: Case Study and Exercise. ACS GCI Pharmaceutical Roundtable. (URL: --INVALID-LINK--)
-
2,4-Dichlorobenzoyl Chloride: A Cornerstone in Fine Chemical Synthesis. (URL not provided)
-
The Chemistry of Intermediates: Understanding 2,4-Dichlorobenzoyl Chloride's Role. (URL not provided)
-
Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE. (URL: --INVALID-LINK--)
-
Synthesis method of 2, 4-dichlorobenzyl chloride. Eureka | Patsnap. (URL: --INVALID-LINK--)
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. (URL: --INVALID-LINK--)
-
Industrial Accidents Involving Chemical Reactors. (URL: --INVALID-LINK--)
-
Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-tof. (URL: --INVALID-LINK--)
-
Preparation method of 2, 4-dichlorobenzoyl chloride. Google Patents. (URL: --INVALID-LINK--)
-
Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. (URL not provided)
-
Safety and Runaway Prevention in Batch and Semibatch Reactors—A Review. Semantic Scholar. (URL: --INVALID-LINK--)
-
Safety and Runaway Prevention in Batch and Semibatch Reactors -- A Review. ResearchGate. (URL: --INVALID-LINK--)
-
Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation. (URL not provided)
-
Safety and Runaway Prevention in Batch. Scribd. (URL: --INVALID-LINK--)
-
Practical approach to prediction and prevention of runaway reactions. (URL not provided)
-
5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts. (URL: --INVALID-LINK--)
-
Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. (URL not provided)
-
Process for the production of 2, 4-dichlorotoluene. Google Patents. (URL: --INVALID-LINK--)
-
Method for synthesizing 2,4-Dichlorobenzoyl chloride. Google Patents. (URL: --INVALID-LINK--)
-
A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level. ResearchGate. (URL: --INVALID-LINK--)
-
Purification: Distillation at Reduced Pressures. University of Rochester Department of Chemistry. (URL: --INVALID-LINK--)
-
2,4-dichloro-1-(chloromethyl)benzene -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (URL: --INVALID-LINK--)
-
Process for the production of 3,4-dichlorotoluene. Google Patents. (URL: --INVALID-LINK--)
-
134-25-8, this compound Formula. Echemi. (URL: --INVALID-LINK--)
-
Process for producing 2,5-dichlorotoluene. Google Patents. (URL: --INVALID-LINK--)
-
Vacuum Distillation. Busch United States. (URL: --INVALID-LINK--)
-
Vacuum Distillation. YouTube. (URL: --INVALID-LINK--)
-
Benzene, 2,4-dichloro-1-(chloromethyl)-. NIST WebBook. (URL: --INVALID-LINK--)
-
Enhance Chlorine Analysis to Reduce Water Treatment Costs. YouTube. (URL: --INVALID-LINK--)
-
Photochlorination of toluene – the thin line between intensification and selectivity. Part 2: selectivity. Reaction Chemistry & Engineering (RSC Publishing). (URL: --INVALID-LINK--)
-
Catalytic chlorination of 2-chlorotoluene with gaseous chlorine to 2,6-dichlorotoluene over AlCl3, FeCl3, ZnCl2, and [BMIM]Cl–nAlCl3 (–2FeCl3 and –2ZnCl2) catalysts. ResearchGate. (URL: --INVALID-LINK--)
-
This compound SDS, 134-25-8 Safety Data Sheets. ECHEMI. (URL: --INVALID-LINK--)
-
A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. LCGC International. (URL: --INVALID-LINK--)
-
Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. American Pharmaceutical Review. (URL: --INVALID-LINK--)
-
Using process analytical technologies for real time monitoring and quality assurance in chemical development. ResearchGate. (URL: --INVALID-LINK--)
-
Analysis of Chlorinated Pesticides by GC/MS. cromlab-instruments.es. (URL: --INVALID-LINK--)
-
Trace analysis of chlorophenolics using triple quadrupole GC-MS. Thermo Fisher Scientific. (URL: --INVALID-LINK--)
-
This compound. PubChem. (URL: --INVALID-LINK--)
-
Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. MDPI. (URL: --INVALID-LINK--)
-
How to Monitor Free & Total Chlorine using Chlorine Sensors from Process Instruments Crius HaloSense. YouTube. (URL: --INVALID-LINK--)
-
Navigating Chemical Synthesis: A Deep Dive into 2,4-Dichlorobenzoyl Chloride Applications. NINGBO INNO PHARMCHEM CO.,LTD. (URL: --INVALID-LINK--)
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis method of 2, 4-dichlorobenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. US3366698A - Process for the production of 2, 4-dichlorotoluene - Google Patents [patents.google.com]
- 4. vigilfuoco.it [vigilfuoco.it]
- 5. icheme.org [icheme.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peac.aristatek.com [peac.aristatek.com]
- 8. echemi.com [echemi.com]
- 9. nbinno.com [nbinno.com]
- 10. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Purification [chem.rochester.edu]
- 14. buschvacuum.com [buschvacuum.com]
- 15. njhjchem.com [njhjchem.com]
- 16. echemi.com [echemi.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Quantifying Trace Degradation Products
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the analytical challenges in quantifying trace degradation products. As drug development professionals, we understand that ensuring the safety, efficacy, and quality of pharmaceutical products is paramount. A critical aspect of this is the accurate identification and quantification of degradation products, which can form during manufacturing, storage, or transport.[1] These impurities, even at trace levels, can impact product safety and performance.[1][2]
This guide is structured to provide not just protocols, but the scientific rationale behind them. We will delve into the common hurdles you face in the lab—from elusive peaks and matrix interference to method validation complexities—and provide systematic, field-proven solutions. Our goal is to empower you with the expertise to develop robust, self-validating analytical methods that meet stringent regulatory standards.
Core Challenges & Scientific Principles
The quantification of trace analytes is inherently challenging due to their low concentration, often in the presence of a much larger concentration of the active pharmaceutical ingredient (API) and various excipients.[3] This creates a complex analytical environment where several key challenges must be overcome.
-
Sensitivity and Detection Limits: Reaching the low limits of detection (LOD) and quantitation (LOQ) required by regulatory bodies like the ICH is a primary hurdle.[4] This necessitates highly sensitive instrumentation, such as mass spectrometry (MS), and meticulous method optimization.
-
Matrix Effects: This is one of the most significant challenges in LC-MS based trace analysis.[5][6] Co-eluting compounds from the sample matrix (e.g., excipients, formulation buffers) can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[7][8][9] This phenomenon compromises the accuracy and reproducibility of quantitative results.[6][7]
-
Specificity and Co-elution: A stability-indicating method must be able to resolve all degradation products from the API and from each other.[10][11] Achieving this chromatographic separation can be difficult, especially when degradation products are structurally similar to the API or to each other.[3]
-
Analyte Stability: The integrity of the analyte must be maintained throughout the entire analytical workflow, from sample collection and preparation to final analysis.[6] Trace-level degradation products can be susceptible to further degradation due to factors like pH, light exposure, or enzymatic activity.[6]
-
Lack of Reference Standards: Often, reference standards for newly discovered degradation products are not available.[12] This complicates their identification and quantification, requiring the use of relative response factors (RRFs) and advanced characterization techniques.
Troubleshooting Guides
This section is designed as a practical, in-the-lab resource. Each guide addresses a common symptom, outlines potential causes, and provides a systematic protocol for diagnosis and resolution.
Guide 1: Low or No Analyte Signal in LC-MS
Symptom: You inject your sample, but the peak for your trace degradation product is either much smaller than expected or completely absent.
Potential Causes:
-
LC System Issues: Leaks, incorrect mobile phase composition, pump malfunction, or a degraded column.
-
Sample Preparation Issues: Analyte degradation during preparation, incorrect dilution, or poor extraction recovery.
-
Mass Spectrometer Issues: Incorrect tuning, source contamination, detector failure, or suboptimal ionization parameters.
-
Matrix Effects: Severe ion suppression is a common culprit in trace analysis.[13][14]
This protocol follows a logical "divide and conquer" approach, starting from the MS and working backward to the sample.
-
Verify MS Performance: Infuse a standard solution of your analyte directly into the mass spectrometer. This bypasses the LC system entirely.
-
If the signal is strong: The MS is likely functioning correctly. The problem lies with the LC system or the sample itself. Proceed to Step 2.
-
If the signal is weak or absent: The issue is with the MS. Check the instrument tune, clean the ion source, and verify detector voltage and mass calibration.[14][15]
-
-
Assess the LC-MS Interface: Check for a proper spray from the capillary. Ensure the capillary is not clogged and is positioned correctly.[14]
-
Run a System Suitability Test (SST): Inject a known concentration of the analyte standard prepared in a clean solvent (not in matrix).
-
If the SST passes (good peak shape, retention, and intensity): The LC-MS system is performing as expected. The problem is likely related to the sample matrix. Proceed to Step 4.
-
If the SST fails: The issue is within the LC system. Check for leaks, verify mobile phase preparation, purge the pumps, and inspect the column's performance history.[16] Consider replacing the column if it's old or has been subjected to harsh conditions.[14]
-
-
Diagnose Matrix Effects:
-
Prepare two samples: (A) Analyte standard in a clean solvent and (B) Analyte standard spiked into a blank matrix extract at the same final concentration.
-
Inject both and compare the peak areas. A significantly lower peak area in sample (B) confirms ion suppression.[8]
-
Caption: A decision tree for systematically troubleshooting low signal intensity.
Frequently Asked Questions (FAQs)
Q1: What are the first steps in developing a stability-indicating method?
A stability-indicating method (SIM) is an analytical procedure used to quantify a drug substance in the presence of its degradation products, impurities, and excipients.[11][17] The development process is crucial for ensuring drug quality and stability.[3]
-
Understand the API: Gather all available information about the API's physicochemical properties, including its structure, pKa, solubility, and known instabilities.
-
Conduct Forced Degradation Studies: Intentionally stress the drug substance and drug product under various conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[12][18][19] The goal is typically to achieve 5-20% degradation.[12][20]
-
Initial Method Screening: Use the stressed samples to screen different chromatographic conditions (e.g., columns, mobile phases, pH) to find a starting point for separating the API from the newly formed degradation peaks. Reversed-phase HPLC with UV or MS detection is the most common approach.[10][20]
-
Method Optimization: Systematically optimize the chromatographic parameters to achieve adequate resolution for all relevant peaks. This is often the most time-consuming step.[10]
-
Validation: Validate the final method according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.
Q2: How do I handle and quantify an unknown degradation product?
According to ICH Q3B guidelines, degradation products must be reported, identified, and qualified based on specific thresholds, which are determined by the maximum daily dose of the drug.[12][21][22][23]
-
Reporting Threshold: The level above which a degradation product must be reported in a specification.[24]
-
Identification Threshold: The level above which the structure of a degradation product must be determined.[24]
-
Qualification Threshold: The level above which a degradation product's biological safety must be established.[21][24]
If an unknown peak exceeds the identification threshold, you must characterize it using techniques like LC-MS/MS, high-resolution mass spectrometry (HRMS), or NMR.[20] For quantification without a reference standard, you can use the API's response factor and assume a relative response factor (RRF) of 1.0, but this should be scientifically justified and corrected once a standard becomes available.[12]
Q3: What are the most effective strategies to mitigate matrix effects in LC-MS?
Mitigating matrix effects is crucial for accurate quantification.[5]
-
Improve Sample Preparation: The most effective approach is to remove interfering matrix components before analysis. Techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation.
-
Chromatographic Separation: Modify your LC method to separate the analyte of interest from the co-eluting matrix components that are causing ion suppression.
-
Sample Dilution: A simple but effective strategy. Diluting the sample reduces the concentration of both the analyte and the interfering matrix components. This is only feasible if the resulting analyte concentration is still well above the instrument's LOQ.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS is chemically identical to the analyte and co-elutes, meaning it experiences the same matrix effects. By calculating the ratio of the analyte to the SIL-IS, the variability caused by ion suppression or enhancement is normalized.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples. This ensures that the standards and the samples experience similar matrix effects, improving quantitative accuracy.[8]
Key Experimental Protocols
Protocol 1: Forced Degradation Study Design
Objective: To generate likely degradation products and demonstrate the specificity of a stability-indicating analytical method.[19]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Drug Product (formulation)
-
Placebo (formulation without API)
-
Acids: 0.1 M HCl
-
Bases: 0.1 M NaOH
-
Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)
-
High-quality water and organic solvents (e.g., ACN, MeOH)
-
Photostability chamber, oven, controlled humidity chamber.
Procedure:
-
Preparation: Prepare stock solutions of the API and dissolve/suspend the drug product and placebo in suitable solvents.
-
Acid/Base Hydrolysis:
-
Treat separate aliquots of the API and drug product solutions with 0.1 M HCl and 0.1 M NaOH.
-
Heat at a controlled temperature (e.g., 60-80 °C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
-
Oxidation:
-
Treat aliquots with 3% H₂O₂ at room temperature.
-
Monitor the reaction and collect samples at appropriate time points.
-
-
Thermal Degradation:
-
Photostability:
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed analytical method (e.g., LC-UV-MS). The goal is to achieve a target degradation of 5-20%.[12][20]
-
Evaluation: Evaluate the chromatograms for new peaks. Ensure mass balance, where the decrease in API concentration is reasonably accounted for by the sum of the degradation products formed.[25]
Caption: A workflow outlining the key phases of developing a stability-indicating method.
Data Summary Tables
Table 1: Common Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 - 24 hours | To test susceptibility to degradation in acidic environments.[19] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 2 - 24 hours | To test susceptibility to degradation in alkaline environments.[19] |
| Oxidation | 3% - 30% H₂O₂ | 1 - 24 hours | To identify oxidative degradation pathways.[19] |
| Thermal (Dry Heat) | > 20°C above accelerated | 1 - 7 days | To assess intrinsic thermal stability.[18] |
| Thermal (Humidity) | 60°C / 75% RH | 1 - 7 days | To assess stability in hot and humid conditions.[18] |
| Photostability | ICH Q1B specified light | Per guideline | To identify light-sensitive degradation pathways.[18][20] |
Table 2: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products [22][23]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 1 g | 0.1% | 0.2% or 1.0 mg (whichever is lower) | 0.5% or 1.0 mg (whichever is lower) |
| > 1 g | 0.05% | 0.2% | 0.5% |
Note: Thresholds are expressed as a percentage of the drug substance or a total daily intake (TDI) in mg. Different thresholds may apply for highly toxic impurities.
References
- 1. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. A comprehensive review on stability indicating method development using uhplc [wisdomlib.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Detection and Quantification Challenges of Trace Level Impurities in Pharmaceutical Products - Mutagenic Nitrosamines and Beyond | Separation Science [sepscience.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. mag.go.cr [mag.go.cr]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. zefsci.com [zefsci.com]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. myadlm.org [myadlm.org]
- 16. alliancebioversityciat.org [alliancebioversityciat.org]
- 17. researchgate.net [researchgate.net]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmtech.com [pharmtech.com]
- 21. ICH Q3B (R2):Impurities in new drug products | PPTX [slideshare.net]
- 22. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. database.ich.org [database.ich.org]
- 24. gmpinsiders.com [gmpinsiders.com]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Comprehensive Guide to the Spectroscopic Characterization of α,α,2,4-Tetrachlorotoluene: A Comparative Analysis of ¹H and ¹³C NMR with GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical analysis, the unambiguous structural elucidation of organic molecules is paramount. This is particularly true for halogenated compounds, which are prevalent in pharmaceuticals, agrochemicals, and industrial materials. This guide provides an in-depth analysis of α,α,2,4-tetrachlorotoluene, a molecule of significant interest due to its synthetic utility and potential environmental relevance. As senior application scientists, we present a comparative study of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights into the optimal analytical strategies for this and similar compounds.
The Challenge of Isomeric Complexity
Chlorinated toluenes exist as numerous isomers, each with distinct physical, chemical, and toxicological properties. Differentiating these isomers is a critical analytical challenge. For instance, α,α,2,4-tetrachlorotoluene must be distinguished from its isomers, such as α,α,2,5-tetrachlorotoluene or 2,3,4,5-tetrachlorotoluene, to ensure the quality and safety of starting materials and products in a research and development setting. This guide will demonstrate how the fine details of molecular structure, revealed by advanced spectroscopic techniques, are key to confident identification.
Principles of ¹H and ¹³C NMR Spectroscopy: A Primer
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of molecules in solution. It is based on the interaction of atomic nuclei with an external magnetic field.
-
Chemical Shift (δ): The position of a signal in an NMR spectrum, measured in parts per million (ppm), is known as the chemical shift. It is highly sensitive to the electronic environment of the nucleus. Electron-withdrawing groups, such as chlorine, deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).
-
Multiplicity: This refers to the splitting of an NMR signal into multiple peaks due to the influence of neighboring magnetic nuclei. The "n+1 rule" is a common simplification, where a signal for a proton with 'n' equivalent neighboring protons is split into 'n+1' peaks.
-
Coupling Constant (J): The distance between the split peaks in a multiplet is the coupling constant, measured in Hertz (Hz). It provides valuable information about the connectivity and spatial relationship between atoms.
Predicted ¹H and ¹³C NMR Spectra of α,α,2,4-Tetrachlorotoluene
Structure and Predicted Assignments:
Caption: Structure of α,α,2,4-Tetrachlorotoluene with atom numbering.
¹H NMR Spectrum Prediction
The ¹H NMR spectrum is expected to show four distinct signals:
-
Hα (methine proton): This proton is attached to a carbon bearing two chlorine atoms. The strong electron-withdrawing effect of the two chlorines will cause a significant downfield shift, likely in the range of δ 6.5-7.0 ppm . This signal will appear as a singlet as there are no adjacent protons to couple with.
-
Aromatic Protons (H-3, H-5, H-6): These three protons on the aromatic ring will each give a distinct signal due to their different chemical environments.
-
H-6: This proton is ortho to the dichloromethyl group and meta to a chlorine atom. It is expected to be the most downfield of the aromatic protons, likely appearing as a doublet around δ 7.5-7.8 ppm due to coupling with H-5.
-
H-5: This proton is ortho to one chlorine atom and meta to another, as well as being coupled to H-6. It is predicted to appear as a doublet of doublets in the region of δ 7.3-7.5 ppm .
-
H-3: This proton is ortho to a chlorine atom and meta to the dichloromethyl group. It is expected to be the most upfield of the aromatic signals, appearing as a doublet around δ 7.2-7.4 ppm due to coupling with H-5.
-
¹³C NMR Spectrum Prediction
The proton-decoupled ¹³C NMR spectrum is predicted to show seven signals:
-
Cα (methine carbon): Similar to the proton, this carbon is significantly deshielded by the two attached chlorine atoms and is expected to have a chemical shift in the range of δ 70-80 ppm .
-
Aromatic Carbons:
-
C-1, C-2, C-4 (quaternary carbons): These carbons, bonded to chlorine or the dichloromethyl group, will be deshielded. Their signals are expected in the range of δ 130-145 ppm .
-
C-3, C-5, C-6 (protonated carbons): These carbons will appear in the aromatic region, typically between δ 125-135 ppm . The specific shifts will be influenced by the positions of the chlorine substituents.
-
Table 1: Predicted ¹H and ¹³C NMR Data for α,α,2,4-Tetrachlorotoluene
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| Hα / Cα | 6.5 - 7.0 | s | 70 - 80 |
| H-3 / C-3 | 7.2 - 7.4 | d | 125 - 135 |
| H-5 / C-5 | 7.3 - 7.5 | dd | 125 - 135 |
| H-6 / C-6 | 7.5 - 7.8 | d | 125 - 135 |
| C-1 | - | - | 130 - 145 |
| C-2 | - | - | 130 - 145 |
| C-4 | - | - | 130 - 145 |
Comparative Analysis: NMR vs. GC-MS
While NMR provides unparalleled detail about molecular structure, other techniques offer complementary information and may be more suitable for certain applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative for the analysis of volatile and semi-volatile compounds like chlorinated toluenes.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates compounds based on their volatility and interaction with a stationary phase in a gas chromatograph, followed by detection and identification using a mass spectrometer.
-
Retention Time: In GC, α,α,2,4-tetrachlorotoluene will have a characteristic retention time under specific chromatographic conditions, which aids in its identification when compared to a standard.
-
Mass Spectrum: The mass spectrometer bombards the eluted compound with electrons, causing it to fragment in a predictable manner. The resulting mass spectrum is a fingerprint of the molecule. For α,α,2,4-tetrachlorotoluene, the mass spectrum would show a molecular ion peak (M+) and characteristic isotopic patterns due to the presence of four chlorine atoms.[6] The fragmentation pattern would likely involve the loss of chlorine atoms and the formation of a stable tropylium-like cation.
Table 2: Comparison of NMR and GC-MS for the Analysis of α,α,2,4-Tetrachlorotoluene
| Feature | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Interaction of nuclei with a magnetic field. | Separation by volatility and polarity, followed by mass-to-charge ratio detection. |
| Information Provided | Detailed molecular structure, connectivity, and stereochemistry. | Molecular weight and fragmentation pattern. |
| Sensitivity | Lower (mg to µg range). | Higher (ng to pg range). |
| Resolution | Excellent for distinguishing isomers with different chemical environments. | Excellent for separating volatile isomers. |
| Sample Preparation | Simple dissolution in a deuterated solvent.[7] | Can be more complex, may require extraction and derivatization.[8] |
| Quantification | Highly accurate and precise using an internal standard (qNMR).[9] | Good, requires calibration with a standard. |
| Instrumentation Cost | High. | Moderate to high. |
| Analysis Time | Minutes to hours per sample. | Minutes per sample. |
Experimental Protocols
Acquiring High-Quality NMR Spectra
A meticulous sample preparation and experimental setup are crucial for obtaining high-resolution NMR spectra.
Workflow for NMR Analysis
Caption: Workflow for NMR analysis of α,α,2,4-tetrachlorotoluene.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the α,α,2,4-tetrachlorotoluene sample.[10]
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. Ensure the sample is fully dissolved.[11]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrumental Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's sample holder.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
For ¹H NMR, acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). Typically, 8-16 scans are sufficient for a sample of this concentration.
-
For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the raw data (Free Induction Decay) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[12]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms.
-
GC-MS Analysis Protocol
Step-by-Step Protocol for GC-MS Analysis:
-
Sample Preparation:
-
Prepare a stock solution of α,α,2,4-tetrachlorotoluene in a high-purity solvent such as hexane or dichloromethane at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to create a calibration curve for quantification.
-
For unknown samples, dissolve a known amount in a suitable solvent to a final concentration within the calibration range.
-
-
Instrumental Conditions:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating chlorinated toluenes.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 60°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or ion trap.
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis:
-
Identify the peak corresponding to α,α,2,4-tetrachlorotoluene in the total ion chromatogram based on its retention time.
-
Extract the mass spectrum for that peak.
-
Compare the obtained mass spectrum with a reference library or the predicted fragmentation pattern for confirmation.
-
Quantify the amount of α,α,2,4-tetrachlorotoluene in the sample by comparing its peak area to the calibration curve.
-
Conclusion
The comprehensive characterization of α,α,2,4-tetrachlorotoluene necessitates a multi-faceted analytical approach. ¹H and ¹³C NMR spectroscopy stand as the gold standard for unambiguous structure elucidation, providing intricate details of atomic connectivity and chemical environment. While its sensitivity is lower than that of other techniques, its ability to definitively distinguish between closely related isomers is unmatched.
On the other hand, GC-MS offers exceptional sensitivity and is highly effective for the separation and detection of chlorinated toluenes, making it an ideal tool for trace analysis and screening. The complementary nature of these two techniques provides a robust and self-validating system for the analysis of α,α,2,4-tetrachlorotoluene and other halogenated organic compounds. For researchers, scientists, and drug development professionals, a judicious application of both NMR and GC-MS will ensure the highest level of confidence in their analytical results, from starting material verification to final product quality control.
References
- 1. a,a-Dichlorotoluene 95 98-87-3 [sigmaaldrich.com]
- 2. 2,4-Dichlorotoluene | C7H6Cl2 | CID 7254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dichlorotoluene 99 95-73-8 [sigmaaldrich.com]
- 4. Determination of chlorinated toluenes in raw and treated water samples from the Llobregat river by closed loop stripping analysis and gas chromatography-mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. research.reading.ac.uk [research.reading.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. enfsi.eu [enfsi.eu]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. kgroup.du.edu [kgroup.du.edu]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2,4-Dichlorobenzal Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of compounds is paramount. Mass spectrometry stands as a cornerstone technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,4-dichlorobenzal chloride, a compound of interest in synthetic chemistry.
Due to the limited availability of its direct mass spectrum in public databases, this guide will leverage established principles of mass spectrometry and comparative data from structurally related compounds to provide a robust, predictive analysis. We will explore the expected fragmentation pathways of 2,4-dichlorobenzal chloride and draw comparisons with its isomer, 2,6-dichlorobenzal chloride, as well as the related compounds 2,4-dichlorobenzyl chloride and 2,4-dichlorobenzoyl chloride. This comparative approach will empower researchers to identify key spectral features for the characterization of 2,4-dichlorobenzal chloride and distinguish it from potential isomers and precursors.
Experimental Methodology: A Foundation for Reliable Data
The data presented and predicted within this guide is based on standard gas chromatography-mass spectrometry (GC-MS) protocols employing electron ionization (EI). Understanding the causality behind these experimental choices is crucial for appreciating the resulting fragmentation patterns.
A Step-by-Step Protocol for GC-MS Analysis:
-
Sample Preparation: A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or hexane. This ensures efficient vaporization in the GC inlet.
-
Gas Chromatography (GC) Separation: The sample is injected into a GC system equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure the separation of the analyte from any impurities. The use of a non-polar column separates compounds based on their boiling points, which is ideal for relatively non-polar analytes like chlorinated aromatic compounds.
-
Electron Ionization (EI): As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV). This high energy is sufficient to cause the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•). The 70 eV standard is used to ensure reproducible fragmentation patterns that can be compared across different instruments and with library spectra.[1]
-
Mass Analysis: The newly formed ions, including the molecular ion and various fragment ions, are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots the relative intensity of each ion versus its m/z value.
Predicted Fragmentation Pattern of 2,4-Dichlorobenzal Chloride
The structure of 2,4-dichlorobenzal chloride, with its dichlorinated aromatic ring and the dichloromethyl group, dictates its fragmentation behavior. The presence of chlorine atoms is a key feature, as their isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments.[2]
The molecular ion of 2,4-dichlorobenzal chloride (C₇H₄Cl₄) is expected to be observed with a characteristic isotopic cluster due to the presence of four chlorine atoms. The primary fragmentation pathways are predicted to involve the loss of chlorine atoms and the cleavage of the C-C bond between the benzene ring and the dichloromethyl group.
Key Predicted Fragment Ions for 2,4-Dichlorobenzal Chloride:
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Description of Fragmentation Pathway |
| 228 (and isotopic peaks) | [C₇H₄Cl₄]⁺• | Molecular Ion (M⁺•) |
| 193 (and isotopic peaks) | [C₇H₄Cl₃]⁺ | Loss of a chlorine radical (•Cl) from the dichloromethyl group. |
| 158 (and isotopic peaks) | [C₇H₄Cl₂]⁺• | Loss of two chlorine radicals (•Cl) from the dichloromethyl group. |
| 145 (and isotopic peaks) | [C₆H₃Cl₂]⁺ | Loss of the •CHCl₂ radical. |
| 109 | [C₆H₄Cl]⁺ | Loss of a chlorine atom from the [C₆H₃Cl₂]⁺ fragment. |
| 74 | [C₅H₂]⁺ | Further fragmentation of the aromatic ring. |
Visualizing the Fragmentation Pathway:
Caption: Predicted fragmentation of 2,4-Dichlorobenzal chloride.
Comparative Analysis with Structurally Related Compounds
To enhance our understanding and predictive accuracy, we will now compare the expected fragmentation pattern of 2,4-dichlorobenzal chloride with the known mass spectra of its isomer and other related compounds.
2,6-Dichlorobenzal Chloride (Isomer)
The mass spectrum of 2,6-dichlorobenzal chloride, an isomer of our target compound, is available in the NIST WebBook.[3] Its fragmentation pattern provides a strong basis for our predictions for the 2,4-isomer.
Key Fragments of 2,6-Dichlorobenzal Chloride:
| m/z | Relative Intensity | Proposed Fragment Ion |
| 228 | Moderate | [C₇H₄Cl₄]⁺• (M⁺•) |
| 193 | High | [C₇H₄Cl₃]⁺ |
| 158 | Moderate | [C₇H₄Cl₂]⁺• |
| 145 | High | [C₆H₃Cl₂]⁺ |
| 109 | Moderate | [C₆H₄Cl]⁺ |
| 74 | Moderate | [C₅H₂]⁺ |
The fragmentation pattern of the 2,6-isomer strongly supports our predictions for the 2,4-isomer. The primary fragmentation pathways, including the sequential loss of chlorine atoms from the side chain and the loss of the dichloromethyl radical, are clearly observed. The relative intensities of the fragment ions may differ slightly between the two isomers due to minor differences in ion stability, but the major fragments are expected to be the same.
2,4-Dichlorobenzyl Chloride
2,4-Dichlorobenzyl chloride possesses a chloromethyl (-CH₂Cl) group instead of a dichloromethyl group. Its mass spectrum is available in the NIST WebBook and provides a useful comparison.[4]
Key Fragments of 2,4-Dichlorobenzyl Chloride:
| m/z | Relative Intensity | Proposed Fragment Ion |
| 194 | Moderate | [C₇H₅Cl₃]⁺• (M⁺•) |
| 159 | High | [C₇H₅Cl₂]⁺ |
| 124 | Moderate | [C₇H₅Cl]⁺• |
The most abundant fragment for 2,4-dichlorobenzyl chloride is at m/z 159, corresponding to the loss of a chlorine radical from the molecular ion. This highlights the lability of the benzylic chlorine atom.
2,4-Dichlorobenzoyl Chloride
2,4-Dichlorobenzoyl chloride contains a benzoyl chloride (-COCl) group. Its mass spectrum is also available in the NIST WebBook and offers another point of comparison.[5]
Key Fragments of 2,4-Dichlorobenzoyl Chloride:
| m/z | Relative Intensity | Proposed Fragment Ion |
| 208 | Moderate | [C₇H₃Cl₃O]⁺• (M⁺•) |
| 173 | High | [C₇H₃Cl₂O]⁺ |
| 145 | Moderate | [C₆H₃Cl₂]⁺ |
The base peak at m/z 173 corresponds to the loss of a chlorine radical from the acyl chloride group. The fragment at m/z 145 results from the subsequent loss of a carbon monoxide (CO) molecule.
Comparative Fragmentation Pathways:
Caption: Primary fragmentation of related dichlorinated compounds.
Conclusion: A Predictive Tool for Structural Elucidation
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 2,4-dichlorobenzal chloride. By leveraging the known fragmentation of its isomer, 2,6-dichlorobenzal chloride, and comparing it with related structures, we have established a reliable framework for its identification.
The key takeaways for researchers are:
-
The molecular ion of 2,4-dichlorobenzal chloride should be observable with a characteristic isotopic cluster for four chlorine atoms.
-
The primary fragmentation pathways involve the loss of chlorine from the dichloromethyl group and the cleavage of the side chain.
-
Comparison with the fragmentation patterns of 2,4-dichlorobenzyl chloride and 2,4-dichlorobenzoyl chloride reveals distinct differences that can be used for unambiguous identification.
While this guide offers a robust predictive model, experimental verification remains the gold standard. Researchers are encouraged to use this information as a guide for interpreting their own experimental data and for the confident structural elucidation of 2,4-dichlorobenzal chloride and related compounds in their analytical workflows.
References
A Comparative Guide to the Infrared Spectrum Analysis of 2,4-Dichloro-1-(dichloromethyl)benzene
Introduction
2,4-Dichloro-1-(dichloromethyl)benzene, also known as α,α,2,4-tetrachlorotoluene (CAS 134-25-8), is a polychlorinated aromatic compound significant as an intermediate in the synthesis of fungicides, such as diniconazole, and other specialty chemicals.[1][2] Rigorous structural confirmation is paramount in its manufacturing and application, with Infrared (IR) spectroscopy serving as a rapid, non-destructive, and highly informative analytical technique.
This guide provides an in-depth analysis of the key vibrational signatures expected in the infrared spectrum of this compound. As a publicly available, authenticated reference spectrum for this specific compound is not readily accessible in major databases, this document focuses on a detailed prediction and interpretation of its spectrum. This predictive analysis is grounded in fundamental spectroscopic principles and a rigorous comparison with the known spectra of structurally analogous compounds. For researchers in synthetic chemistry and drug development, this guide explains the causal links between molecular structure and spectral features, providing a reliable framework for identifying this molecule and distinguishing it from related impurities or isomers.
Theoretical Framework: Predicting Key Vibrational Modes
The infrared spectrum of a molecule is a direct consequence of its vibrational modes. For this compound, the spectrum can be deconstructed into contributions from the 1,2,4-trisubstituted benzene ring, the dichloromethyl group, and the various carbon-chlorine bonds.
-
Aromatic Ring Vibrations : Aromatic compounds exhibit a unique set of absorptions.[3]
-
C-H Stretching : The stretching of C-H bonds on the benzene ring gives rise to weak to medium bands appearing at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[4]
-
C=C Ring Stretching : The conjugated π-system of the benzene ring results in characteristic skeletal vibrations. These typically appear as a series of sharp bands of variable intensity in the 1620-1450 cm⁻¹ range.[3] Two of the most consistent bands are found near 1600 cm⁻¹ and 1475 cm⁻¹.[5]
-
C-H Out-of-Plane (OOP) Bending : The substitution pattern on a benzene ring strongly influences the intense C-H "oop" bending vibrations in the fingerprint region (900-675 cm⁻¹).[4] For a 1,2,4-trisubstituted ring, a strong absorption is expected in the 840–800 cm⁻¹ range, often accompanied by another nearby band. This pattern is highly diagnostic.[6]
-
-
Dichloromethyl Group (-CHCl₂) Vibrations :
-
C-H Stretching : The single C-H bond in the dichloromethyl group is an sp³-hybridized carbon. Its stretching frequency will occur below 3000 cm⁻¹, typically around 2990-2970 cm⁻¹. The electron-withdrawing effect of the two chlorine atoms can shift this frequency slightly.
-
C-H Bending : Scissoring and wagging vibrations associated with the -CHCl₂ group are expected in the 1300-1150 cm⁻¹ region.
-
-
Carbon-Chlorine (C-Cl) Stretching :
-
Aryl C-Cl : The stretching vibrations of chlorine atoms attached directly to the aromatic ring are found in the 1100-800 cm⁻¹ region. These can be difficult to assign definitively as they fall within the busy fingerprint region.
-
Alkyl C-Cl : The C-Cl bonds of the dichloromethyl group are expected to produce strong absorption bands in the 850-550 cm⁻¹ range.[4] Given the presence of two such bonds, these absorptions are likely to be intense and may appear as a complex or broad band.
-
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
This protocol describes the use of Attenuated Total Reflectance (ATR) for obtaining the IR spectrum of a low-melting solid or liquid like this compound, a technique valued for its minimal sample preparation and high reproducibility.
Objective: To obtain a clean, high-resolution infrared spectrum of the analyte for structural elucidation.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
Methodology:
-
Instrument Preparation & Background Scan:
-
Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
-
Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.
-
Acquire a background spectrum. This is a critical step to ratio out the absorbance from atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.
-
-
Sample Application:
-
Place a small amount of the sample (a single drop of liquid or a few milligrams of the solid, which has a reported melting point of 42°C[1]) directly onto the center of the ATR crystal.
-
If the sample is solid, use the ATR's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for a strong signal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typical parameters for routine analysis are:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans (co-adding scans improves the signal-to-noise ratio).
-
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
-
-
Post-Acquisition Processing & Cleaning:
-
If necessary, apply an ATR correction algorithm available in the spectrometer software. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.
-
Label the spectrum with the sample identity, date, and any relevant experimental parameters.
-
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
-
Predicted IR Spectrum and Comparative Analysis
The key to identifying this compound is to recognize its unique combination of features and differentiate it from structurally similar molecules.
Predicted Absorptions for this compound
The following table summarizes the expected key absorption bands.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and Comments |
| 3100 - 3030 | Medium-Weak | Aromatic C-H Stretch | Characteristic of C-H bonds on the benzene ring. |
| ~2980 | Medium | Aliphatic C-H Stretch | From the single C-H bond in the -CHCl₂ group. |
| 1585, 1470, 1380 | Medium-Strong | Aromatic C=C Ring Stretch | A series of sharp peaks defining the aromatic core. |
| ~820 | Strong | C-H Out-of-Plane Bend | Highly diagnostic for the 1,2,4-trisubstitution pattern. |
| 850 - 750 | Strong, possibly broad | C-Cl Stretch (-CHCl₂) | Strong absorption from the two C-Cl bonds on the methyl carbon. |
| 1100 - 800 | Medium | C-Cl Stretch (Aryl) | Stretching of C-Cl bonds on the benzene ring. |
Comparison with 2,4-Dichlorotoluene
-
Structural Difference: Replacement of a -CH₃ group with a -CHCl₂ group.
-
Spectral Similarities: The IR spectrum of 2,4-Dichlorotoluene will show nearly identical patterns for the aromatic ring vibrations.[7][8] We expect to see the aromatic C-H stretch (>3000 cm⁻¹), the C=C ring stretches (~1600-1450 cm⁻¹), and, most importantly, the strong C-H OOP bending absorption characteristic of 1,2,4-trisubstitution in the 800-840 cm⁻¹ region.
-
Key Spectral Differences:
-
2,4-Dichlorotoluene will show characteristic sp³ C-H stretching for a methyl group (~2950-2850 cm⁻¹) and distinct CH₃ bending absorptions (~1450 and 1375 cm⁻¹).
-
The target molecule will lack these methyl-specific bands. Instead, it will feature a single, weaker sp³ C-H stretch (~2980 cm⁻¹) and, critically, will introduce the very strong C-Cl stretching bands from the dichloromethyl group in the 850-750 cm⁻¹ region.
-
Comparison with 2,4-Dichloro-1-(chloromethyl)benzene
-
Structural Difference: Replacement of a -CH₂Cl group with a -CHCl₂ group.
-
Spectral Similarities: The spectrum for 2,4-dichloro-1-(chloromethyl)benzene, available from the NIST WebBook, serves as an excellent reference.[9] It shares the same 1,2,4-trisubstituted ring, so the aromatic C-H stretch, C=C ring stretches, and the OOP bending pattern will be very similar to those predicted for the target molecule.
-
Key Spectral Differences:
-
The -CH₂Cl group in the NIST reference compound shows distinct sp³ C-H stretching (~2960, 2870 cm⁻¹) and a characteristic CH₂ scissoring vibration (~1440 cm⁻¹).
-
Our target molecule, with only one C-H bond on the side chain, will show a much simpler sp³ C-H stretching region and will lack the CH₂ scissoring band.
-
The C-Cl stretching region for the target molecule (-CHCl₂) is expected to be more intense and potentially at a slightly different frequency than that of the -CH₂Cl group due to the presence of two chlorine atoms on the same carbon.
-
The following table provides a head-to-head comparison of the key distinguishing features.
| Feature | 2,4-Dichlorotoluene | 2,4-Dichloro-1-(chloromethyl)benzene | This compound (Predicted) |
| Aromatic C-H Stretch | ~3050 cm⁻¹ | ~3050 cm⁻¹ | ~3050 cm⁻¹ |
| Aliphatic C-H Stretch | Multiple bands (~2950-2850 cm⁻¹) | Two bands (~2960, 2870 cm⁻¹) | One band (~2980 cm⁻¹) |
| Aromatic C=C Stretch | Yes (~1580, 1470 cm⁻¹) | Yes (~1580, 1470 cm⁻¹) | Yes (~1585, 1470 cm⁻¹) |
| 1,2,4- OOP Bend | Yes (~820 cm⁻¹) | Yes (~815 cm⁻¹) | Yes (~820 cm⁻¹) |
| Alkyl C-Cl Stretch | Absent | Present (~750 cm⁻¹) | Present, Strong (~850-750 cm⁻¹) |
Visualizing the Analytical Workflow
To systematically confirm the identity of this compound from an unknown spectrum, a logical workflow should be followed. This process ensures that all key structural features are accounted for.
Caption: Logical workflow for the identification of this compound via IR spectroscopy.
Conclusion
The infrared spectrum of this compound is defined by a unique confluence of vibrational modes. While a definitive reference spectrum is not widely available, a detailed analysis based on fundamental principles and comparison with close structural analogs provides a robust predictive framework. The most conclusive identifying features for a researcher to verify are:
-
The presence of both aromatic (>3000 cm⁻¹) and a single type of aliphatic (<3000 cm⁻¹) C-H stretching absorptions.
-
A clear pattern of C=C ring stretching bands between 1600-1450 cm⁻¹.
-
A strong C-H out-of-plane bending band around 820 cm⁻¹, which is highly indicative of the 1,2,4-trisubstitution pattern.
-
A very strong, complex absorption in the 850-750 cm⁻¹ region, attributable to the C-Cl stretching of the dichloromethyl group, which distinguishes it from its toluene and benzyl chloride analogs.
By following the analytical workflow presented, researchers and drug development professionals can confidently use FTIR spectroscopy to verify the structure of this important chemical intermediate.
References
- 1. ALPHA,ALPHA,2,4-TETRACHLOROTOLUENE | 134-25-8 [chemicalbook.com]
- 2. CAS 134-25-8: this compound [cymitquimica.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. eng.uc.edu [eng.uc.edu]
- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 2,4-Dichlorotoluene(95-73-8) IR Spectrum [chemicalbook.com]
- 8. 2,4-Dichlorotoluene | C7H6Cl2 | CID 7254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzene, 2,4-dichloro-1-(chloromethyl)- [webbook.nist.gov]
comparison of 2,4-Dichloro-1-(dichloromethyl)benzene with 2,4-dichloro-1-(trichloromethyl)benzene
Collecting Compound Data
I've initiated the data gathering process and have commenced with extensive Google searches to find the physicochemical attributes, spectral data, and reactivity patterns of 2,4-Dichloro-1-iodobenzene and related compounds. This will serve as a foundation for further explorations and allow for comparisons to identify patterns. I anticipate this phase will be complete shortly, paving the way for more focused analysis.
Deep Dive into Data
Now I'm focusing my searches on established experimental protocols and analytical methods for comparing 2,4-Dichloro-1-(dichloromethyl)benzene and its trichloro counterpart. I'm also looking at any biological activities or toxicity data to ensure the comparison is comprehensive. After that, I'll formulate the guide's structure, which starts with an introduction, followed by a comparative analysis of their properties and reactivity. I am also working on experimental protocols for key analyses.
Gathering & Comparing Data
I'm now deep into compiling comprehensive data, starting with detailed Google searches to find essential physicochemical properties, spectral data (NMR, IR, mass spec), and reactivity profiles for both compounds. I'm also looking for documented biological activities or toxicity data to compare their applications and hazards. Next up: established experimental protocols and analytical methods for comparing these and similar chlorinated aromatic compounds. After this, I'll work on the logical structure of my comparative guide.
Assessing Chemical Data
I've gathered a solid foundation of data on 2,4-Dichloro -1-(dichloromethyl)benzene, encompassing its physical and chemical attributes, reactivity patterns, synthetic routes, and potential uses. Currently, I'm focusing on refining this understanding by investigating its potential environmental impacts and any reported toxicological data to ensure a thorough risk assessment.
Deepening the Search
I'm hitting a roadblock. While I've found decent data on the dichloromethyl compound, the trichloromethyl variant is proving elusive. Most results are either for different isomers or offer minimal supplier info. To build a solid guide, I must find more specifics. I'll broaden my search and explore comparisons of the groups' reactivity and spectroscopic properties to glean relevant insights. I'm structuring the guide, identifying data gaps for the trichloromethyl compound.
Reviewing Chemical Data
I've compiled physicochemical data for both dichloromethyl and trichloromethyl benzene derivatives. Molecular formula, weight, density, boiling point, and flash point are now documented for the dichloromethyl variant. Its role as a chemical intermediate, particularly for things like pesticides, is also emerging. I'm now working to compare these properties, looking for patterns.
Comparing Spectroscopic Data
I've assembled the essential physicochemical data for both compounds, including CAS numbers, molecular formulas, and boiling points. I've noted that the dichloromethyl compound serves as an intermediate for diniconazole. Conversely, the trichloromethyl compound is involved in the synthesis of aromatic acid chlorides. However, I need to find the spectroscopic data on NIST, like NMR, IR, and MS, to provide a deeper structural comparison. Quantitative reactivity data and detailed experimental protocols are still needed.
Expanding Data Collection
I've successfully gathered physicochemical data for both compounds, highlighting their roles in specific chemical syntheses. The dichloromethyl compound is an intermediate in diniconazole synthesis, while the trichloromethyl compound is linked to aromatic acid chlorides. However, I still need NMR, IR, and MS spectra, which are reportedly on NIST but not readily accessible, for detailed structural comparison. Moreover, I'm missing quantitative reactivity data, detailed experimental protocols, and information on their biological activity and toxicology to develop a complete comparison guide. My focus now is on acquiring this missing information to create a comprehensive, data-driven analysis.
Collecting Compound Data
I've been busy gathering data for the comparison guide. My Google searches are yielding results! I've now got the CAS numbers, molecular formulas, weights, and crucial physical constants like melting and boiling points for both compounds. I'm focusing now on identifying other key properties for the table.
Narrowing Search Parameters
I've refined my search to target specific spectroscopic data. NIST yielded mentions, but not the actual spectra. Quantitative reactivity data remains elusive. I'm exploring broader search terms to identify comparative studies or relevant reactivity trends. Experimental protocols and toxicological information are also on my radar.
Expanding Data Collection
I've got a lot of information on the compounds, but now I'm searching for the finer details. I've uncovered some physicochemical properties like melting and boiling points, along with their molecular formulas. My efforts are now focused on pinpointing detailed spectroscopic data and quantitative reactivity studies. Finding step-by-step experimental protocols and comparative toxicological data is still on my list.
Examining Chemical Properties
I've been gathering details about the substances, and I have found the formula, molecular weights, and some crucial physical qualities, such as melting and boiling points for both chemicals. In addition, I was able to get some GHS hazard information for 2,4-Dichloro-1.
Comparing Spectroscopic Data
Identifying Data Gaps
My progress has been focused on gathering the chemical data needed for comparison. While I have compiled molecular weights, formulas, boiling and melting points, and GHS hazard information for both chemicals, I'm now wrestling with the lack of spectroscopic data and quantitative reactivity data. These gaps are proving significant. I am also missing detailed experimental protocols and comparative toxicological data for both compounds, emphasizing the need for targeted search refinements and a methodical research approach.
A Senior Application Scientist's Guide to Selecting and Validating Analytical Standards for α,α,2,4-Tetrachlorotoluene
This guide provides an in-depth comparison of analytical standards for α,α,2,4-Tetrachlorotoluene (CAS No. 134-25-8), designed for researchers, quality control analysts, and drug development professionals. We will move beyond catalog specifications to discuss the practical implications of standard selection and provide a rigorous experimental framework for their performance validation.
The Analytical Imperative: Why High-Purity α,α,2,4-Tetrachlorotoluene Standards are Non-Negotiable
α,α,2,4-Tetrachlorotoluene, also known as 2,4-Dichlorobenzyl dichloride, is a key chemical intermediate.[1][2] Its primary utility lies in the synthesis of 2,4-dichlorobenzaldehyde, a precursor for various fungicides and other specialized chemicals.[1] Given its role, its presence as a residual impurity or a starting material must be precisely quantified to ensure the safety, efficacy, and batch-to-batch consistency of final products.
The accuracy of this quantification is fundamentally tethered to the quality of the analytical standard used. An impure or poorly characterized standard introduces systemic error, rendering all subsequent analytical data unreliable. This can lead to out-of-specification results, failed regulatory audits, and compromised product integrity. Therefore, selecting a certified, high-purity reference material is the foundational step for any valid analytical method.
Market Landscape: A Comparative Overview of Commercial Standards
The selection of a Certified Reference Material (CRM) should be based on its certification, purity, and format. Below is a comparison of representative α,α,2,4-Tetrachlorotoluene standards available from leading suppliers.
| Specification | Supplier A (e.g., LGC Standards) | Supplier B (e.g., Santa Cruz Biotechnology) | Supplier C (General Chemical Supplier) |
| Product Name | α,α,2,4-Tetrachlorotoluene | α,α,2,4-Tetrachlorotoluene | ALPHA,ALPHA,2,4-TETRACHLOROTOLUENE |
| CAS Number | 134-25-8 | 134-25-8 | 134-25-8 |
| Molecular Formula | C₇H₄Cl₄ | C₇H₄Cl₄ | C₇H₄Cl₄ |
| Molecular Weight | 229.92 g/mol | 229.92 g/mol | 229.92 g/mol |
| Format | Neat Solid / Solution in Solvent | Neat Solid | Solid |
| Purity | Typically >99%, with detailed impurity profile | Often ≥98% | Purity may vary, e.g., 99% |
| Certification | ISO 17034 Accredited | Certificate of Analysis provided | Basic Certificate of Analysis |
| Intended Use | Quantitative Analysis | Research Use Only[2] | General Production/Synthesis[1] |
| Documentation | Comprehensive Certificate of Analysis with uncertainty values | Lot-specific data on Certificate of Analysis | Basic specifications |
Scientist's Insight: For quantitative applications, such as impurity testing in a regulated environment, a standard from a supplier accredited to ISO 17034 is the gold standard. This accreditation ensures the competence of the manufacturer and the traceability of the certified values.[3][4][5] While standards intended for "Research Use Only" are suitable for method development, their use as a primary quantitative reference may require extensive in-house validation.
Experimental Validation: A Head-to-Head Workflow for Standard Performance
Trust in a standard should not be assumed; it must be verified. We present a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) workflow to objectively compare the performance of two different analytical standards. GC-MS is the preferred technique for analyzing semi-volatile chlorinated compounds due to its high sensitivity and specificity.[6][7][8]
Caption: Workflow for comparative validation of analytical standards.
Detailed Experimental Protocol
1. Preparation of Stock and Calibration Standards:
-
Accurately weigh approximately 10 mg of each standard (Standard A and Standard B) into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with GC-grade hexane to create 1000 µg/mL primary stock solutions. Causality Note: Hexane is an excellent solvent for nonpolar compounds like tetrachlorotoluene and is compatible with common GC injection techniques.
-
Perform serial dilutions of each stock solution with hexane to prepare a set of calibration standards at concentrations such as 10, 5, 2, 1, 0.5, 0.2, and 0.1 µg/mL.
2. GC-MS Instrumentation and Conditions: The following parameters provide a robust starting point for analysis on a standard GC-MS system.
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977 MSD or equivalent |
| Column | Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm[6] |
| Injection Volume | 1 µL, Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Transfer Line Temp | 280 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Acquisition Mode | Scan (m/z 50-300) and/or SIM |
| Key Ions (for SIM) | m/z 228 (M+), 193 (M-Cl)+, 158 (M-Cl₂)+ |
Causality Note: A DB-5ms column is a low-bleed, general-purpose column ideal for separating a wide range of semi-volatile organic compounds. The splitless injection mode is crucial for achieving the low detection limits required for impurity analysis.[9]
3. Data Analysis and Performance Metrics:
-
Inject each calibration level for both standards in triplicate to assess precision.
-
Construct a calibration curve for each standard by plotting peak area against concentration.
-
Evaluate the following key performance indicators.
Interpreting the Data: What to Look For
The results from the validation workflow will reveal the true performance of each standard.
Comparative Performance Data (Hypothetical)
| Metric | Standard A (ISO 17034 Certified) | Standard B (Research Grade) | Interpretation |
| Linearity (R²) | 0.9995 | 0.9981 | Both show good linearity, but Standard A's higher R² suggests a more consistent response across the concentration range.[10] |
| LOD / LOQ | 0.05 / 0.15 µg/mL | 0.08 / 0.25 µg/mL | The lower LOD/LOQ for Standard A indicates higher purity, allowing for more sensitive detection without interference from co-eluting impurities. |
| Peak Tailing Factor | 1.05 | 1.35 | A tailing factor close to 1.0 indicates a pure compound that does not interact excessively with active sites in the GC system. The higher tailing for Standard B may suggest the presence of polar impurities. |
| Spectral Match Score | 98% (vs. NIST Library) | 92% (vs. NIST Library) | The higher spectral match score for Standard A provides greater confidence in the qualitative identification of the peak. |
| Replicate Precision (%RSD) | < 2% | < 5% | Tighter precision for Standard A demonstrates better homogeneity and stability of the material. |
Scientist's Insight:
-
Linearity (R²): An R² value >0.995 is generally considered acceptable. A lower value may indicate issues with standard preparation, instrument performance, or the presence of impurities that co-elute at higher concentrations.
-
Peak Shape: Asymmetric peaks can be a sign of impurities within the standard itself, which may have slightly different chromatographic behavior. This directly impacts the accuracy of integration and, therefore, quantification.
-
Spectral Integrity: The presence of unexpected ions in the mass spectrum of Standard B could indicate impurities or degradation products, compromising its utility for definitive identification.
Ensuring Trustworthiness: Best Practices for Standard Management
A high-quality standard can be compromised by improper handling. Adherence to the following protocols is essential for maintaining its integrity.
-
Storage: Store standards as recommended by the manufacturer, typically at +4°C in a desiccated environment to prevent degradation.[4]
-
Handling: Always use calibrated balances and Class A volumetric glassware for preparing solutions. Allow the standard container to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Purity: Use the highest purity solvent available (e.g., GC-MS grade) to avoid introducing contaminants that could interfere with the analysis.
-
Documentation: Retain the Certificate of Analysis for each lot of standard used. This document is critical for audits and troubleshooting, as it contains certified purity, uncertainty values, and expiration dates.
By implementing this rigorous, evidence-based approach, researchers and analysts can confidently select and validate analytical standards, ensuring the accuracy and reliability of their data for α,α,2,4-Tetrachlorotoluene.
References
- 1. ALPHA,ALPHA,2,4-TETRACHLOROTOLUENE | 134-25-8 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. alpha,2,4-Trichlorotoluene | LGC Standards [lgcstandards.com]
- 4. alpha,alpha,alpha-2-Tetrachlorotoluene | LGC Standards [lgcstandards.com]
- 5. 2,3,4,6-Tetrachlorotoluene | LGC Standards [lgcstandards.com]
- 6. lcms.cz [lcms.cz]
- 7. Determination of chlorinated toluenes in raw and treated water samples from the Llobregat river by closed loop stripping analysis and gas chromatography-mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2,4-Dichlorobenzal Chloride
In the synthesis of chemical intermediates, particularly those destined for tightly regulated applications such as pharmaceutical development, the rigorous assessment of purity is not merely a quality control step; it is a fundamental component of scientific validity and product safety. 2,4-Dichlorobenzal chloride, a key building block in the synthesis of various agrochemicals and pharmaceutical compounds, is no exception. Its reactivity and the nature of its synthesis pathways can lead to a range of impurities that may affect downstream reactions, product yield, and the toxicological profile of the final product.
This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 2,4-Dichlorobenzal chloride. We will move beyond simple protocol listings to explore the causality behind experimental choices, establish self-validating analytical workflows, and ground our recommendations in authoritative sources.
The Synthetic Landscape: Understanding Potential Impurities
A common route to 2,4-Dichlorobenzal chloride is the free-radical chlorination of 2,4-dichlorotoluene. This process, while effective, can be challenging to control with absolute precision, leading to a predictable yet complex impurity profile.
-
Unreacted Starting Material: Residual 2,4-dichlorotoluene.
-
Under-chlorinated Species: 2,4-Dichlorobenzyl chloride.
-
Over-chlorinated Species: 2,4-Dichlorobenzotrichloride.
-
Isomeric Impurities: Other dichlorobenzal chloride isomers (e.g., 2,3-, 2,5-, 3,4-isomers) if the starting toluene is not isomerically pure.
-
Oxidation Products: 2,4-Dichlorobenzaldehyde, formed from hydrolysis of the benzal chloride.
Understanding this impurity profile is critical as it dictates the choice of analytical techniques. The ideal method must not only quantify the main compound but also resolve and identify these structurally similar impurities.
A Comparative Analysis of Core Analytical Techniques
The purity assessment of 2,4-Dichlorobenzal chloride is best approached using a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture based on their boiling points and interactions with a stationary phase. The mass spectrometer then fragments the eluted components and separates the fragments based on their mass-to-charge ratio, providing a definitive molecular fingerprint for identification and quantification.
Expertise & Experience: For chlorinated compounds like 2,4-Dichlorobenzal chloride, GC-MS is often the method of choice due to its exceptional sensitivity and selectivity. The key to a successful analysis lies in selecting the right capillary column. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, typically provides excellent resolution of the main analyte from its structurally similar impurities.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized 2,4-Dichlorobenzal chloride and dissolve it in 10 mL of a high-purity solvent like hexane or dichloromethane.
-
Instrument Setup:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Setup:
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-350 m/z.
-
-
Data Analysis:
-
Identify the peak for 2,4-Dichlorobenzal chloride based on its retention time and mass spectrum.
-
Integrate the peak areas of all detected compounds.
-
Calculate the purity as a percentage of the total area (Area % Purity = [Area of Main Peak / Total Area of All Peaks] x 100).
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For compounds like 2,4-Dichlorobenzal chloride, which have a strong UV chromophore, a UV detector provides excellent sensitivity.
Expertise & Experience: While GC-MS is often preferred, HPLC is a valuable alternative, especially for less volatile impurities or if the sample is thermally labile. A reversed-phase C18 column is the standard choice. The critical parameter to optimize is the mobile phase composition (typically a mixture of acetonitrile or methanol and water) to achieve baseline separation of all impurities.[1][2][3]
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL of 2,4-Dichlorobenzal chloride in acetonitrile. Dilute this stock to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Instrument Setup:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD) monitoring at 220 nm.
-
-
Data Analysis: Similar to GC-MS, calculate the area percentage purity from the resulting chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound. Quantitative NMR (qNMR) is a powerful primary ratio method that allows for the determination of purity without the need for a specific reference standard of the analyte itself.[4][5][6][7] The signal intensity is directly proportional to the number of nuclei giving rise to the resonance.[7]
Expertise & Experience: ¹H NMR is particularly useful for purity assessment as it can provide both qualitative and quantitative information in a single experiment.[4] By integrating the signals corresponding to the analyte and a certified internal standard of known concentration, a highly accurate purity value can be calculated. Maleic anhydride is a common choice for an internal standard in this case due to its simple spectrum and lack of overlapping signals with the analyte.
Experimental Protocol: Quantitative ¹H NMR (qNMR) Analysis
-
Sample Preparation:
-
Accurately weigh ~20 mg of the 2,4-Dichlorobenzal chloride sample into an NMR tube.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic anhydride) and add it to the same NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and dissolve the sample completely.
-
-
Instrument Setup:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (a value of 30s is generally a safe starting point). This is critical for accurate quantification.
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal from 2,4-Dichlorobenzal chloride (e.g., the benzal proton, -CHCl₂) and a signal from the internal standard (e.g., the vinyl protons of maleic anhydride).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity_std = Purity of the internal standard
-
-
Comparative Data Summary
To provide a clear comparison, let's consider a hypothetical batch of synthesized 2,4-Dichlorobenzal chloride analyzed by the three methods.
| Parameter | GC-MS | HPLC-UV | Quantitative ¹H NMR |
| Principle | Separation by volatility, detection by mass | Separation by polarity, detection by UV absorbance | Nuclear spin resonance, quantitative by signal integration |
| Purity Result (Area %) | 98.9% | 99.1% | N/A (Absolute Method) |
| Purity Result (qNMR) | N/A | N/A | 99.0% (w/w) |
| Detected Impurities | 2,4-dichlorotoluene (0.5%), 2,4-dichlorobenzyl chloride (0.4%), 2,4-dichlorobenzaldehyde (0.2%) | 2,4-dichlorobenzaldehyde (0.3%), other minor unidentified peaks (0.6%) | Broad baseline signals suggesting minor paramagnetic or polymeric impurities |
| Strengths | High sensitivity and specificity, excellent for volatile impurities, definitive identification via mass spectra. | Good for non-volatile or thermally labile impurities, robust and widely available. | Primary method (high accuracy), provides structural information, no analyte-specific reference standard needed.[4][5][6][7] |
| Limitations | May not be suitable for thermally unstable compounds. | Lower specificity than MS, potential for co-elution of impurities. | Lower sensitivity than chromatographic methods, requires a high-purity internal standard, can be complex to interpret with many impurities. |
Visualization of the Analytical Workflow
A systematic approach is crucial for the efficient and accurate purity assessment of a newly synthesized batch.
Caption: Workflow for purity assessment of 2,4-Dichlorobenzal chloride.
Conclusion and Recommendations
For a comprehensive and trustworthy purity assessment of synthesized 2,4-Dichlorobenzal chloride, a multi-technique approach is strongly recommended.
-
Initial Screening: GC-MS should be the first-line technique. Its high resolution and sensitivity make it ideal for rapidly identifying and semi-quantifying the expected volatile impurities from the synthesis.
-
Orthogonal Method: HPLC-UV serves as an excellent orthogonal method. If an impurity is observed in GC-MS, its presence should be confirmed by HPLC to rule out artifacts such as thermal degradation in the GC inlet.
-
Gold Standard Quantification: For definitive, high-accuracy purity determination, Quantitative ¹H NMR (qNMR) is the authoritative method. As a primary technique, it provides a purity value that is traceable to the SI units (via the mass of the internal standard) and is not dependent on the response factor of the analyte, which is a potential source of error in chromatographic methods.
By integrating these techniques, researchers and drug development professionals can build a robust, self-validating system for purity assessment, ensuring the quality and reliability of their 2,4-Dichlorobenzal chloride and the integrity of their subsequent research.
References
- 1. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. NEMI Method Summary - 555 [nemi.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Toxicological Analysis of Chlorinated Toluene Isomers: A Guide for Researchers
This guide provides a comprehensive comparison of the toxicology of various chlorinated toluene isomers. The information presented herein is synthesized from a range of experimental studies to facilitate a comparative understanding of their relative toxicities, mechanisms of action, and potential hazards. This document is intended for researchers, scientists, and drug development professionals working with or assessing the risks associated with these compounds.
Introduction to Chlorinated Toluenes
Chlorinated toluenes are a group of aromatic hydrocarbons derived from toluene through the substitution of one or more hydrogen atoms on the benzene ring or the methyl group with chlorine atoms.[1] They are widely used as intermediates in the synthesis of pesticides, dyes, pharmaceuticals, and other chemicals.[2] Given their prevalence in industrial applications, understanding their comparative toxicity is crucial for risk assessment and the development of safer alternatives.
This guide will delve into the toxicological profiles of monochlorotoluene, dichlorotoluene, and trichlorotoluene isomers, focusing on acute, subchronic, and chronic toxicity, as well as carcinogenicity and organ-specific effects. We will explore the structure-activity relationships that govern their toxicity and provide an overview of the experimental methodologies used in their assessment.
Comparative Acute Toxicity
Acute toxicity is typically assessed by determining the median lethal dose (LD50), the dose at which 50% of the test population is expected to die after a single administration.[3] The available oral LD50 data for various chlorinated toluene isomers in rats are summarized below. It is important to note that direct comparisons may be limited by variations in experimental conditions across different studies.
Table 1: Comparative Oral Acute Toxicity (LD50) of Chlorinated Toluene Isomers in Rats
| Isomer | CAS Number | Oral LD50 (mg/kg) | Reference |
| Monochlorotoluenes | |||
| o-Chlorotoluene | 95-49-8 | 3227 | [4] |
| m-Chlorotoluene | 108-41-8 | Data not available | |
| p-Chlorotoluene | 106-43-4 | 2100 - 2389 | [4] |
| Dichlorotoluenes | |||
| 2,4-Dichlorotoluene | 95-73-8 | > 2000 - 2790 | [5] |
| Other Isomers | Various | Data not available | |
| Trichlorotoluenes | |||
| α,α,α-Trichlorotoluene | 98-07-7 | Low order of toxicity | [6] |
| α,2,6-Trichlorotoluene | 81-19-6 | Low order of toxicity | [6] |
| 2,3,6-Trichlorotoluene | 2077-46-5 | Low order of toxicity | [6] |
Insights from Acute Toxicity Data:
The available data suggests that monochlorotoluenes and dichlorotoluenes generally exhibit low to moderate acute oral toxicity. For the monochlorotoluene isomers, p-chlorotoluene appears to be slightly more toxic than o-chlorotoluene. Data for m-chlorotoluene is notably absent. Among the dichlorotoluenes, only data for the 2,4-isomer is readily available, indicating a low order of acute toxicity. A 28-day feeding study on three trichlorotoluene isomers also suggested a low order of oral toxicity.[6]
Subchronic and Chronic Toxicity & Organ-Specific Effects
Subchronic and chronic toxicity studies evaluate the effects of repeated exposure to a substance over a longer period. These studies are crucial for identifying target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL).
Monochlorotoluenes
Studies on o- and p-chlorotoluene indicate a similar toxicity profile.[7] The primary target organs appear to be the liver and kidneys.
Dichlorotoluenes
For 2,4-dichlorotoluene, exposure to one-tenth of the reported LD50 was found to primarily affect liver, kidney, and central nervous system functions in animals.[8] Chronic toxicity data for dichlorotoluene isomers is largely unavailable.[8]
Trichlorotoluenes
A 28-day feeding study in rats with α,α,α-, α,2,6-, and 2,3,6-trichlorotoluene revealed mild histological changes in the liver, kidney, and thyroid.[6] Significant increases in liver weights were observed in male rats fed 2,3,6-TCT.[6]
Table 2: Summary of Subchronic Toxicity and Target Organs
| Isomer/Group | Key Findings | Target Organs | Reference |
| Monochlorotoluenes | Similar toxicity profile for o- and p-isomers. | Liver, Kidneys | [7] |
| Dichlorotoluenes | 2,4-DCT affects liver, kidney, and CNS. | Liver, Kidneys, CNS | [8] |
| Trichlorotoluenes | Mild histological changes observed in a 28-day study. Increased liver weight with 2,3,6-TCT. | Liver, Kidneys, Thyroid | [6] |
Carcinogenicity
The carcinogenic potential of chlorinated toluenes is a significant concern. The International Agency for Research on Cancer (IARC) has evaluated some of these compounds.
-
α-Chlorinated Toluenes: Combined exposures to α-chlorinated toluenes (benzyl chloride, benzal chloride, benzotrichloride) and benzoyl chloride are classified as probably carcinogenic to humans (Group 2A) by IARC.[9][10]
-
Ring-Chlorinated Toluenes:
-
p-Dichlorobenzene (a related compound): Classified as possibly carcinogenic to humans (Group 2B) by IARC, causing renal and liver tumors in rodents.[11] Data for dichlorotoluenes is limited.
-
Monochlorotoluenes: There is inadequate evidence for the carcinogenicity of monochlorotoluenes in humans and experimental animals.
-
The carcinogenicity of many ring-chlorinated toluene isomers has not been adequately studied. The genotoxicity of these compounds, a key indicator of carcinogenic potential, also requires further investigation.
Mechanisms of Toxicity
The toxicity of chlorinated toluenes is influenced by their metabolism. The position of the chlorine atom(s) on the toluene molecule affects the rate and pathway of metabolism, leading to the formation of different metabolites with varying toxicities.
Metabolic activation can lead to the formation of reactive intermediates that can bind to cellular macromolecules like DNA, proteins, and lipids, causing cellular damage, mutations, and cytotoxicity.
Caption: Metabolic pathways of chlorinated toluenes leading to detoxification or bioactivation and toxicity.
Experimental Protocols for Toxicity Assessment
The following are standardized experimental workflows for assessing the toxicity of chemical compounds, based on OECD guidelines.
Acute Oral Toxicity Testing (Following OECD Guideline 423)
This method, known as the Acute Toxic Class Method, is a stepwise procedure using a minimum number of animals to classify a substance based on its acute oral toxicity.
-
Animal Selection and Acclimatization: Healthy young adult rats of a single sex (usually females) are used. They are acclimatized to laboratory conditions for at least 5 days.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed 1 mL/100g body weight for aqueous solutions.
-
Stepwise Dosing: The test begins with a starting dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). A group of three animals is used for each step.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The outcome of the first step (number of animals that die or become moribund) determines the next step: either dosing at a higher or lower fixed dose level, or stopping the test. The substance is then classified into a GHS category based on the results.
Caption: Workflow for Acute Oral Toxicity testing (OECD 423).
28-Day Subchronic Oral Toxicity Study (Following OECD Guideline 407)
This study provides information on the adverse effects of repeated oral exposure to a substance for 28 days.
-
Animal Selection and Grouping: Groups of at least 5 male and 5 female rodents are used for each dose level and a control group.
-
Dose Administration: The test substance is administered orally daily for 28 days, typically by gavage or in the diet. At least three dose levels are used.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
-
Pathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.
-
Endpoint: The study identifies target organs of toxicity and determines the No-Observed-Adverse-Effect Level (NOAEL).
Conclusion and Future Directions
The comparative toxicity of chlorinated toluene isomers is a complex field with significant data gaps. The available information suggests that the position and number of chlorine substituents play a crucial role in determining the toxicological profile of these compounds. In general, side-chain chlorinated toluenes appear to pose a greater carcinogenic risk than ring-chlorinated isomers. For ring-substituted isomers, the specific pattern of chlorination influences acute toxicity and target organ effects.
To provide a more complete risk assessment, further research is needed in the following areas:
-
Comprehensive Acute Toxicity Data: Determination of LD50 values for all monochlorotoluene and dichlorotoluene isomers is essential for a complete comparative analysis.
-
Comparative Subchronic Studies: Head-to-head subchronic toxicity studies of all isomers are needed to better understand their relative potencies and target organ effects.
-
Carcinogenicity and Genotoxicity: Long-term carcinogenicity bioassays and comprehensive genotoxicity testing are required for the majority of ring-chlorinated isomers.
-
Reproductive and Developmental Toxicity: The potential for these compounds to cause reproductive and developmental effects is largely unknown and warrants investigation.
-
Mechanistic Studies: Further research into the metabolic pathways and mechanisms of toxicity will aid in predicting the toxicity of related compounds and in the development of safer alternatives.
By addressing these knowledge gaps, the scientific community can develop a more robust understanding of the risks associated with chlorinated toluene isomers and ensure their safe handling and use in industrial applications.
References
- 1. afirm-group.com [afirm-group.com]
- 2. grokipedia.com [grokipedia.com]
- 3. whs.rocklinusd.org [whs.rocklinusd.org]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. Toxicity of trichlorotoluene isomers: a 28-day feeding study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. α-Chlorinated toluenes and benzoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. publications.iarc.who.int [publications.iarc.who.int]
- 11. ortho-DICHLOROBENZENE (Group 3) and para-DICHLOROBENZENE (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Environmental Impact Analysis: The Agrochemical Intermediate α,α,2,4-Tetrachlorotoluene vs. The Herbicides Prometryn and Atrazine
A Guide for Researchers and Development Professionals
Introduction
The development of effective agrochemicals is a cornerstone of modern agriculture. However, ensuring their environmental compatibility is a critical responsibility for the scientific community. This guide provides an in-depth comparative analysis of the environmental impact of 2,4-Dichloro-1-(dichloromethyl)benzene , an industrial chemical intermediate, against two widely used triazine herbicides, Prometryn and Atrazine .
This compound, also known as α,α,2,4-tetrachlorotoluene, serves as a precursor in the synthesis of various agrochemicals, including the fungicide diniconazole[1]. While not applied directly to fields, its environmental footprint during manufacturing, transport, and as a potential impurity or degradation product warrants careful consideration. In contrast, Prometryn and Atrazine are extensively applied herbicides used to control broadleaf and grassy weeds in numerous crops[2][3][4]. Both function by inhibiting photosynthesis at Photosystem II[5].
This guide moves beyond a simple product-to-product comparison by evaluating an intermediate's potential environmental burden alongside finished pesticide products. This holistic view is essential for drug and pesticide development professionals aiming to design greener, more sustainable chemical solutions from synthesis to application. We will dissect their physicochemical properties, environmental fate, and ecotoxicological profiles, supported by experimental data and established testing protocols.
Comparative Analysis of Physicochemical Properties and Environmental Fate
The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. Parameters such as water solubility, soil adsorption (Koc), and persistence (DT50) dictate a compound's mobility, bioavailability, and potential to contaminate non-target environments like groundwater.
It is crucial to note that comprehensive, publicly available experimental data on the environmental fate of this compound is limited. Therefore, for this compound, values are estimated using Quantitative Structure-Activity Relationship (QSAR) models and data from structurally similar chlorinated toluenes. These estimations provide a preliminary risk profile but underscore the need for empirical testing.
| Property | This compound (α,α,2,4-Tetrachlorotoluene) | Prometryn | Atrazine |
| Chemical Structure | C₇H₄Cl₄ | C₁₀H₁₉N₅S | C₈H₁₄ClN₅ |
| Molecular Weight | 229.92 g/mol [6] | 241.36 g/mol [7] | 215.68 g/mol [8] |
| Water Solubility | Low (Estimated) | 48 mg/L[9] | 33 mg/L[10] |
| Log Kow (Octanol-Water Partition Coefficient) | High (Estimated >4) | 3.34[9] | 2.6[8] |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | High (Estimated 1000-5000) | 400[9] | 100 |
| Soil Half-Life (DT50) | Persistent (Estimated >60 days)[11] | Moderately Persistent (30-90 days)[9] | Persistent (60-75 days, can be much longer)[3][12] |
| Vapor Pressure | Low (Estimated) | 0.13 mPa[9] | 0.039 mPa |
Interpretation and Causality:
-
This compound: The high estimated Log Kow and Koc values are characteristic of highly chlorinated aromatic compounds. This suggests a strong tendency to adsorb to soil and organic matter, reducing its mobility and leaching potential. However, this same property indicates a high potential for bioaccumulation in organisms. Its persistence is predicted to be significant due to the stable chlorinated benzene structure, which is resistant to microbial degradation.
-
Prometryn: With a moderate Koc value, prometryn is less mobile in soil than atrazine but can still be transported, especially in soils with low organic matter[9]. Its moderate persistence means it can provide residual weed control but also poses a risk of carryover to subsequent crops[13].
-
Atrazine: Atrazine's lower Koc value and moderate water solubility contribute to its high mobility in soil, leading to a significant risk of groundwater contamination, a well-documented environmental issue[3][12]. Its persistence is highly variable and can be prolonged in cool, dry, or anaerobic conditions[3][12].
Ecotoxicological Profile: A Comparative Risk Assessment
Ecotoxicity data reveals the direct impact of these chemicals on non-target organisms. Standardized tests determine lethal concentrations (LC50) or effective concentrations (EC50) for key indicator species.
| Endpoint | This compound (α,α,2,4-Tetrachlorotoluene) | Prometryn | Atrazine |
| Acute Fish Toxicity (96-hr LC50) | Very High (Predicted <1 mg/L) | Moderate (2.5 - 10 mg/L for various species)[9] | Slight to Moderate (e.g., 4.5 mg/L Rainbow Trout)[14] |
| Acute Invertebrate Toxicity (48-hr EC50, Daphnia magna) | Very High (Predicted <1 mg/L) | Slight (18.9 mg/L)[9] | Moderate (e.g., 6.9 mg/L) |
| Algal Toxicity (EC50) | High (Predicted) | Very High (<0.1 mg/L)[15] | Very High (<0.1 mg/L)[14] |
| Avian Acute Oral Toxicity (LD50) | Data not available | Practically Non-toxic (>2150 mg/kg)[9] | Practically Non-toxic (>2000 mg/kg)[2] |
| Bioaccumulation Potential (BCF) | High (Predicted)[16] | Low to Moderate (BCF 9-10 in fish)[9] | Low to Moderate (BCF <10 in fish) |
Interpretation and Causality:
-
Prometryn: Prometryn exhibits moderate acute toxicity to fish but is notably very highly toxic to algae, which is consistent with its mode of action as a photosynthesis inhibitor[9][15]. Its potential for bioaccumulation is considered low[9].
-
Atrazine: While its acute toxicity to fish is generally moderate, the primary concern with atrazine is its chronic and sublethal effects, particularly as an endocrine disruptor in amphibians, even at very low, environmentally relevant concentrations[3]. Like prometryn, it is very toxic to aquatic plants.
Experimental Methodologies: A Guide to Environmental Impact Assessment
To ensure the trustworthiness and reproducibility of environmental impact data, standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are employed. Below are summaries of key experimental workflows.
Workflow for Assessing Environmental Fate and Ecotoxicity
Caption: Standard workflow for environmental impact assessment.
Protocol 1: Ready Biodegradability (OECD 301)
This test provides a stringent screening for the potential of a chemical to be rapidly and completely biodegraded by microorganisms.
Objective: To determine if the test substance is "readily biodegradable."
Methodology (e.g., OECD 301F - Manometric Respirometry):
-
Preparation: A mineral medium is prepared and inoculated with microorganisms from a source like activated sludge from a sewage treatment plant.
-
Test Setup: The test substance is added to the inoculated medium in a sealed vessel, typically at a concentration of 100 mg/L. A control vessel (inoculum only) and a reference vessel (with a readily biodegradable substance like sodium benzoate) are run in parallel.
-
Incubation: Vessels are incubated in the dark at a constant temperature (22 ± 1°C) for 28 days.
-
Measurement: The consumption of oxygen is measured over time using a manometric device.
-
Endpoint: Biodegradation is expressed as the percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches the pass level of >60% ThOD within the 28-day period and within a "10-day window" that begins when 10% biodegradation is reached.
Causality: A failure to meet the "readily biodegradable" criteria, as is expected for α,α,2,4-tetrachlorotoluene, suggests the substance will likely persist in the environment, increasing the duration of potential exposure for non-target organisms.
Protocol 2: Adsorption-Desorption Using a Batch Equilibrium Method (OECD 106)
This protocol assesses a chemical's tendency to bind to soil particles versus remaining in the soil water, which determines its mobility.
Objective: To determine the soil adsorption coefficient (Koc).
Methodology:
-
Soil Selection: A minimum of five different soil types are selected, characterized by their pH, organic carbon content, and texture.
-
Equilibration: A known concentration of the test substance in an aqueous solution (typically 0.01 M CaCl₂) is added to a known mass of soil. The mixture is agitated at a constant temperature until equilibrium is reached.
-
Analysis: The slurry is centrifuged, and the aqueous phase is analyzed for the concentration of the test substance.
-
Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The adsorption coefficient (Kd) is calculated and then normalized to the organic carbon content of the soil to yield Koc.
Causality: A high Koc value, as predicted for α,α,2,4-tetrachlorotoluene, indicates strong binding to soil. This reduces the risk of groundwater contamination through leaching but increases the risk of exposure for soil-dwelling organisms and potential for surface runoff if soil erosion occurs.
Protocol 3: Fish, Acute Toxicity Test (OECD 203)
This test determines the concentration of a chemical that is lethal to 50% of a test fish population over a short exposure period.
Objective: To determine the 96-hour LC50 for a selected fish species (e.g., Rainbow Trout, Zebrafish).
Methodology:
-
Test Organisms: Healthy, laboratory-acclimated fish of a recommended species are selected.
-
Exposure: Groups of fish (at least 7 per group) are exposed to a range of at least five concentrations of the test substance in a geometric series. A control group is exposed to dilution water only.
-
Test Conditions: The test is conducted for 96 hours under controlled conditions of temperature, light, and dissolved oxygen.
-
Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50 value and its 95% confidence limits are calculated for each observation period using statistical methods like probit analysis.
Causality: A low LC50 value indicates high acute toxicity. For a substance like α,α,2,4-tetrachlorotoluene, which is classified as very toxic to aquatic life, a very low LC50 would be expected, signifying that even small spills or releases could cause significant fish kills[2][9].
Conclusion and Future Directions
This comparative guide illustrates the distinct environmental risk profiles of an agrochemical intermediate and two finished herbicide products.
-
This compound (α,α,2,4-Tetrachlorotoluene): Based on predictive data and its chemical class, the primary concerns are its high potential for persistence and bioaccumulation , coupled with very high acute toxicity to aquatic organisms. While its strong adsorption to soil may limit leaching, it poses a significant risk to soil ecosystems and the aquatic environment through runoff and industrial discharge. The significant data gaps for this intermediate highlight a critical need for empirical testing to validate these predictions and conduct a thorough risk assessment.
-
Prometryn and Atrazine: As end-use herbicides, their environmental impact is well-documented. Both are very highly toxic to algae , disrupting the base of the aquatic food web. Atrazine stands out for its high mobility and potential to contaminate groundwater, along with its well-established endocrine-disrupting effects on wildlife[3]. Prometryn is less mobile but still moderately persistent, posing risks of runoff and potential harm to sensitive aquatic ecosystems[9].
For professionals in agrochemical development, this analysis underscores three key principles:
-
Lifecycle Assessment is Crucial: The environmental impact of intermediates and manufacturing byproducts must be considered, not just the final active ingredient.
-
Structure-Activity Relationships Inform Design: Properties like high chlorination are red flags for persistence and bioaccumulation, guiding the design of more degradable molecules.
-
Data Drives Decisions: Predictive models are invaluable for early-stage screening, but they are not a substitute for robust experimental data generated through standardized protocols.
Future research should prioritize generating empirical data for widely used chemical intermediates to ensure a comprehensive understanding of the environmental burden of the entire agrochemical supply chain.
References
- 1. youtube.com [youtube.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.cn]
- 3. rivm.nl [rivm.nl]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. epa.gov [epa.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 13. isws.illinois.edu [isws.illinois.edu]
- 14. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 15. ecetoc.org [ecetoc.org]
- 16. afirm-group.com [afirm-group.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chlorinated Hydrocarbons
For: Researchers, scientists, and drug development professionals engaged in the analysis of chlorinated hydrocarbons.
Introduction: The Imperative for Rigorous Validation in Chlorinated Hydrocarbon Analysis
This guide provides an in-depth comparison of common analytical techniques for chlorinated hydrocarbons and a detailed roadmap for method validation, grounded in the principles of scientific integrity and regulatory expectations. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. All key claims and protocols are supported by authoritative sources to provide a comprehensive and trustworthy resource.
Part 1: A Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is a critical first step and is dictated by the specific chlorinated hydrocarbons of interest, the sample matrix, and the required sensitivity. The most prevalent methods involve gas chromatography (GC) due to the volatility of many chlorinated compounds.
Gas Chromatography with Electron Capture Detection (GC-ECD)
The Electron Capture Detector (ECD) is highly sensitive to electrophilic compounds, particularly those containing halogens. This makes it an exceptionally well-suited detector for trace-level analysis of many chlorinated hydrocarbons, such as organochlorine pesticides.
-
Principle of Operation: The ECD contains a radioactive source (typically Nickel-63) that emits beta particles, which ionize a carrier gas (usually nitrogen) and create a steady baseline current. When an electrophilic compound passes through the detector, it captures some of the electrons, causing a decrease in the current that is measured as a peak.
-
Strengths:
-
Exceptional Sensitivity: GC-ECD can achieve very low detection limits for halogenated compounds.
-
Cost-Effective: The instrumentation is generally less expensive than mass spectrometry-based systems.
-
-
Weaknesses:
-
Limited Selectivity: The ECD responds to a wide range of electron-capturing compounds, not just chlorinated ones. This can lead to interferences from other halogenated compounds or sample matrix components, potentially resulting in false positives.
-
Non-Specific Identification: Identification is based solely on retention time, which is not unique to a single compound. Confirmation on a second, dissimilar column is often required.
-
Gas Chromatography with Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of a mass spectrometer.
-
Principle of Operation: As compounds elute from the GC column, they enter the mass spectrometer where they are ionized, typically by electron ionization (EI). The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that acts as a chemical fingerprint.
-
Strengths:
-
High Specificity and Confirmatory Power: The mass spectrum provides structural information, allowing for definitive identification of analytes. This makes GC-MS the "gold standard" for confirmation.
-
Broad Applicability: Can be used to analyze a wide range of volatile and semi-volatile compounds.
-
-
Weaknesses:
-
Potentially Lower Sensitivity (in full scan mode): While modern instruments are highly sensitive, in full scan mode, the sensitivity for some compounds may be lower than that of a dedicated detector like an ECD. However, using selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) can significantly enhance sensitivity.
-
Higher Cost: GC-MS systems are generally more expensive to purchase and maintain than GC-ECD systems.
-
Purge and Trap Gas Chromatography-Mass Spectrometry (P&T GC-MS)
For highly volatile chlorinated hydrocarbons in aqueous matrices, such as chloroform in drinking water, Purge and Trap (P&T) is the preferred sample introduction technique.
-
Principle of Operation: An inert gas is bubbled through the water sample, "purging" the volatile organic compounds (VOCs) out of the matrix. These purged compounds are then trapped on a sorbent material. The trap is subsequently heated, desorbing the analytes into the GC-MS system for separation and detection.
-
Strengths:
-
Excellent for Volatiles: Provides efficient extraction and concentration of highly volatile compounds from water samples.
-
High Sensitivity: Enables the detection of VOCs at very low concentrations.
-
-
Weaknesses:
-
Limited to Volatiles: Not suitable for semi-volatile or non-volatile chlorinated hydrocarbons.
-
Potential for Carryover: High concentration samples can contaminate the system, requiring thorough cleaning between analyses.
-
Performance Comparison of Analytical Techniques
The following table summarizes typical performance characteristics for the analysis of a selection of chlorinated hydrocarbons using different analytical techniques. These values are illustrative and can vary based on the specific instrument, method optimization, and sample matrix.
| Analyte | Method | Typical LOD (µg/L) | Typical LOQ (µg/L) | Linearity Range (µg/L) | Typical Recovery (%) |
| Organochlorine Pesticides (e.g., Lindane, DDT) | |||||
| Lindane (γ-BHC) | GC-ECD | 0.001 - 0.02 | 0.003 - 0.06 | 0.05 - 2.0 | 85 - 115 |
| 4,4'-DDT | GC-ECD | 0.002 - 0.05 | 0.006 - 0.15 | 0.1 - 5.0 | 80 - 120 |
| Aldrin | GC-MS (SIM) | 0.01 - 0.1 | 0.03 - 0.3 | 0.1 - 20 | 90 - 110 |
| Dieldrin | GC-MS (SIM) | 0.01 - 0.1 | 0.03 - 0.3 | 0.1 - 20 | 90 - 110 |
| Volatile Chlorinated Hydrocarbons | |||||
| Chloroform | P&T GC-MS | 0.02 - 0.1 | 0.06 - 0.3 | 0.1 - 200 | 95 - 105 |
| Tetrachloroethene | P&T GC-MS | 0.02 - 0.1 | 0.06 - 0.3 | 0.1 - 200 | 95 - 105 |
| 1,2-Dichlorobenzene | P&T GC-MS | 0.02 - 0.1 | 0.06 - 0.3 | 0.1 - 200 | 95 - 105 |
Part 2: The Pillars of Analytical Method Validation
A comprehensive method validation demonstrates that an analytical procedure is suitable for its intended purpose. The core validation parameters are defined by international guidelines such as the International Council for Harmonisation (ICH) Q2(R1) and are essential for ensuring the reliability of analytical data.[1]
The Validation Workflow
The validation process follows a logical sequence, starting from the initial assessment of the analytical procedure and culminating in a comprehensive validation report.
Caption: A flowchart illustrating the key stages of analytical method validation.
Detailed Experimental Protocols for Key Validation Parameters
The following sections provide detailed, step-by-step methodologies for the core validation parameters.
Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For chromatographic methods, this means ensuring that the analyte peak is well-resolved from other peaks.
Experimental Protocol:
-
Prepare a Blank Matrix Sample: This sample should contain all the components of the sample matrix except for the chlorinated hydrocarbon analytes of interest.
-
Prepare a Spiked Sample: Spike the blank matrix with a known concentration of the target chlorinated hydrocarbons.
-
Prepare Individual Standard Solutions: Prepare solutions of potentially interfering compounds that might be present in the samples.
-
Analyze the Samples: Inject the blank, spiked, and individual interference standards into the GC system.
-
Evaluate the Results:
-
The chromatogram of the blank sample should show no interfering peaks at the retention times of the target analytes.
-
The chromatogram of the spiked sample should show well-resolved peaks for the target analytes, distinct from any matrix components.
-
The chromatograms of the potential interference standards will confirm their retention times relative to the analytes.
-
For GC-MS, compare the mass spectra of the analyte peaks in the spiked sample with those from a pure standard to confirm identity.
-
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a Series of Calibration Standards: Prepare a minimum of five calibration standards by diluting a stock solution of the chlorinated hydrocarbon(s) to cover the expected concentration range in the samples.
-
Analyze the Standards: Analyze each calibration standard in triplicate.
-
Construct a Calibration Curve: Plot the mean response (e.g., peak area) against the known concentration for each standard.
-
Perform Linear Regression Analysis:
-
Calculate the slope, y-intercept, and the coefficient of determination (r²).
-
Acceptance Criteria: A common acceptance criterion for the coefficient of determination (r²) is ≥ 0.99. The y-intercept should be close to zero.
-
-
Determine the Range: The range is the concentration interval over which the method is shown to be linear, accurate, and precise.
Causality: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by spiking a blank matrix with a known amount of the analyte and measuring the recovery.
Experimental Protocol (Matrix Spike):
-
Select a Representative Blank Matrix: Choose a matrix that is free of the target chlorinated hydrocarbons (e.g., organic-free reagent water for water analysis).
-
Determine the Spike Concentration: The spike concentration should be relevant to the expected sample concentrations. Typically, spiking is performed at low, medium, and high levels within the linear range.
-
Prepare Spiked and Unspiked Samples:
-
Prepare a set of unspiked matrix samples (at least three replicates).
-
Prepare a set of spiked matrix samples by adding a known amount of the chlorinated hydrocarbon standard to the blank matrix (at least three replicates for each concentration level).
-
-
Analyze the Samples: Analyze both the unspiked and spiked samples using the analytical method.
-
Calculate Percent Recovery: For each spiked sample, calculate the percent recovery using the following formula:
% Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Spiked Concentration] x 100
-
Evaluate the Results:
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined acceptable range, often 80-120%, but this can vary depending on the analyte, matrix, and concentration level.
-
Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a homogeneous sample (or a spiked blank matrix) at three different concentration levels (low, medium, high).
-
Perform a minimum of three replicate analyses for each concentration level on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for each concentration level.
-
Acceptance Criteria: The RSD should be within a pre-defined limit, often ≤ 15% for assays.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.
-
Calculate the mean, standard deviation, and RSD for each concentration level across the different conditions.
-
Compare the results to assess the influence of these variations.
-
Acceptance Criteria: The RSD for intermediate precision will typically have a slightly wider acceptance criterion than for repeatability.
-
Causality:
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on the Standard Deviation of the Response and the Slope):
-
Prepare a Series of Low-Concentration Spiked Blanks: Prepare several blank matrix samples spiked with the chlorinated hydrocarbon at a concentration near the expected LOD.
-
Analyze the Samples: Analyze these low-concentration samples multiple times (e.g., 7-10 replicates).
-
Calculate the Standard Deviation of the Response: Determine the standard deviation of the peak areas or heights from the replicate analyses.
-
Determine the Slope of the Calibration Curve: Use the slope (S) from the linearity study.
-
Calculate LOD and LOQ:
-
LOD = 3.3 x (Standard Deviation of the Response / Slope)
-
LOQ = 10 x (Standard Deviation of the Response / Slope)
-
-
Confirm the LOQ: Prepare and analyze several samples at the calculated LOQ concentration to ensure that the precision and accuracy are acceptable at this level.
Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol (Worked Example for a GC Method):
-
Identify Critical GC Parameters: For a GC method analyzing chlorinated hydrocarbons, critical parameters to investigate include:
-
Injector temperature (e.g., ± 5 °C)
-
Oven temperature program ramp rate (e.g., ± 2 °C/min)
-
Carrier gas flow rate (e.g., ± 10%)
-
Column from a different batch
-
-
Design the Experiment: A one-factor-at-a-time approach can be used, or a more efficient designed experiment (e.g., a fractional factorial design).
-
Prepare a System Suitability Sample: Prepare a standard solution containing the target chlorinated hydrocarbons.
-
Execute the Experiment:
-
Analyze the system suitability sample under the nominal (original) method conditions.
-
Analyze the sample under each of the varied conditions.
-
-
Evaluate the Impact: Assess the effect of each variation on key performance indicators such as:
-
Analyte retention times
-
Peak resolution
-
Peak shape (tailing factor)
-
Analyte response (peak area)
-
-
Report the Findings: Document which parameters have a significant impact on the method's performance. If a parameter is found to be sensitive to small changes, it should be more tightly controlled in the final method procedure.
Conclusion: A Foundation of Trustworthy Data
The validation of analytical methods for chlorinated hydrocarbons is a rigorous but essential process for generating reliable and defensible data. By carefully selecting the appropriate analytical technique and systematically evaluating each validation parameter, researchers and scientists can ensure the integrity of their results. This guide provides a framework for this process, emphasizing the scientific rationale behind each step. Adherence to these principles will not only satisfy regulatory requirements but also build a strong foundation of trustworthy data for critical decision-making in research, development, and quality control.
References
A Comparative Guide to Catalysts in Regioselective Chlorination: Strategies and Performance
For researchers, scientists, and professionals in drug development, the precise installation of a chlorine atom into a molecular scaffold is a transformative tool. Chlorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity.[1][2] However, achieving regioselectivity in chlorination—the ability to target a specific position within a molecule—remains a significant synthetic challenge. This guide provides an in-depth comparison of the performance of various catalytic systems in regioselective chlorination, supported by experimental data and mechanistic insights to inform your catalyst selection and reaction design.
The Crucial Role of Catalysis in Directing Chlorination
Direct chlorination of organic molecules, particularly arenes and aliphatic C-H bonds, often yields a mixture of constitutional isomers, necessitating costly and time-consuming purification steps.[3] Catalysis offers a powerful solution by providing alternative reaction pathways with lower activation energies for the formation of a specific regioisomer. The choice of catalyst is paramount, as it dictates the reaction's mechanism and, consequently, its regiochemical outcome. This guide will explore three major classes of catalysts: enzymes, transition metals, and organocatalysts, each offering unique advantages in controlling the regioselectivity of chlorination.
Enzymatic Chlorination: Nature's Precision
Enzymes, particularly flavin-dependent halogenases, represent the gold standard in regioselective halogenation.[4][5] These biocatalysts exhibit exquisite control over the site of chlorination, a feat that is often difficult to replicate with small-molecule catalysts.[5]
Mechanism of Flavin-Dependent Halogenases
The catalytic cycle of flavin-dependent halogenases involves the generation of a highly electrophilic chlorinating species within the enzyme's active site.[4] The enzyme utilizes flavin adenine dinucleotide (FAD), which is first reduced to FADH₂. FADH₂ then reacts with molecular oxygen to form a flavin hydroperoxide intermediate. This intermediate subsequently reacts with a chloride ion to generate hypochlorous acid (HOCl) or a related species, which is the active chlorinating agent.[5]
The remarkable regioselectivity of these enzymes stems from the precise positioning of the substrate within the active site.[4][5] Specific amino acid residues bind the substrate in a defined orientation, exposing only one specific C-H bond to the electrophilic chlorine species while shielding all other potential reaction sites.[4] For example, structural studies of tryptophan 5-halogenase (PyrH) and tryptophan 7-halogenases (PrnA and RebH) have revealed that a dedicated tryptophan-binding module is responsible for presenting either the C5 or C7 position of the indole ring for chlorination.[4][5]
Caption: Catalytic cycle of a flavin-dependent halogenase.
Performance of Enzymatic Catalysts
The primary advantage of enzymatic chlorination is its unparalleled regioselectivity, often approaching 100%. This makes it an attractive method for the synthesis of complex natural products and pharmaceuticals where precise chlorination is critical. Chemoenzymatic approaches, which combine the high selectivity of enzymes with the broad applicability of chemical catalysts, are emerging as powerful synthetic strategies.[6][7][8]
Transition-Metal Catalysis: Versatility and Tunability
Transition-metal catalysts offer a versatile and tunable platform for regioselective chlorination.[9] By modifying the metal center, ligands, and reaction conditions, it is possible to control the regioselectivity of the chlorination of a wide range of substrates, including arenes, heterocycles, and aliphatic compounds.[9][10]
Copper-Catalyzed Chlorination
Copper catalysts are particularly effective for the chlorination of electron-rich arenes, such as anilines.[11] The regioselectivity is often directed towards the para position. The use of ionic liquids as solvents can enhance both the yield and regioselectivity of copper-catalyzed chlorinations, providing a milder and safer alternative to traditional methods.[11]
| Substrate | Catalyst | Chlorinating Agent | Solvent | Regioselectivity (p:o) | Yield (%) | Reference |
| 2-Methylaniline | CuCl₂ | CuCl₂ | [hmim]Cl | >97.5:2.5 | 91 | [11] |
| 3-Methoxyaniline | CuCl₂ | CuCl₂ | [hmim]Cl | >97.8:2.2 | 96 | [11] |
| 2-Fluoroaniline | CuCl₂ | CuCl₂ | [hmim]Cl | >98:2 | 88 | [11] |
Iron-Catalyzed Chlorination
Iron(III) salts, such as iron(III) triflimide, have emerged as powerful Lewis acid catalysts for the activation of N-chlorosuccinimide (NCS) in the regioselective chlorination of activated arenes like anisoles, anilines, and phenols.[12] This methodology is notable for its application in the late-stage functionalization of complex molecules.[12] Iron catalysts can also be employed for the thiocyanation of arenes, showcasing their versatility in C-H functionalization.[2]
Rhodium- and Palladium-Catalyzed Chlorination
Rhodium and palladium catalysts are renowned for their ability to direct C-H functionalization through the use of coordinating directing groups.[13][14][15][16] This strategy allows for highly regioselective chlorination at positions that are electronically or sterically disfavored. For instance, a rhodium catalyst has been used for the ortho-chlorination of 7-azaindoles, with the azaindole itself acting as the directing group.[13][14] Similarly, palladium catalysts, with the aid of a cyano directing group, can achieve highly selective ortho-halogenation of arylnitriles.[15]
Caption: A general catalytic cycle for directing group-assisted, palladium-catalyzed C-H chlorination.
Organocatalysis: A Metal-Free Approach
Organocatalysis has emerged as a powerful, metal-free strategy for regioselective chlorination.[17][18][19][20] These catalysts, which are typically small organic molecules, can activate either the substrate or the chlorinating agent to achieve high levels of regiocontrol.
Organocatalytic Chlorination of Phenols and Anilines
The chlorination of phenols and anilines typically favors the para position due to electronic effects. However, certain organocatalysts can override this inherent preference to yield the ortho product with high selectivity. For example, selenoether and bis-thiourea catalysts have been shown to be highly effective for the ortho-selective chlorination of phenols and anilines.[17][18] Conversely, other organocatalysts, such as those based on a BINAP scaffold, can enhance the innate para-selectivity.[21][22] Secondary ammonium salts have also been employed as organocatalysts for the highly ortho-selective chlorination of anilines.[20]
| Substrate | Catalyst | Chlorinating Agent | Solvent | Regioselectivity (o:p) | Yield (%) | Reference |
| Phenol | Nagasawa's bis-thiourea | NCS | CDCl₃ | up to 10:1 | N/A | [23] |
| Phenol | (S)-BINAP derivative | NCS | CDCl₃ | up to 1:20 | N/A | [23] |
| Aniline | Secondary ammonium salt | DCDMH | Toluene | >99:1 | 95 | [20] |
| Phenol | Selenoether | NCS | Toluene | >20:1 | 94 | [17][18] |
The mechanism of these organocatalyzed reactions often involves hydrogen bonding interactions between the catalyst and the substrate or activation of the chlorinating agent through the formation of a more electrophilic species.[17][18]
Caption: General principle of Lewis base organocatalysis in electrophilic chlorination.
Comparison of Common Chlorinating Agents
The choice of chlorinating agent is as critical as the choice of catalyst. N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) are two of the most common reagents for chlorination.[24]
| Feature | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO₂Cl₂) |
| Physical State | Crystalline solid | Colorless to yellow liquid |
| Handling | Easier and safer to handle | Corrosive and moisture-sensitive; releases toxic gases |
| Byproducts | Succinimide (water-soluble solid) | Sulfur dioxide (SO₂) and hydrogen chloride (HCl) (gaseous) |
| Selectivity | Can exhibit good selectivity, especially with catalysts | Often used for its improved selectivity over chlorine gas |
In many modern catalytic systems, NCS is preferred due to its ease of handling and the generation of benign byproducts.[3][25] However, sulfuryl chloride can be activated by certain organocatalysts to achieve high regioselectivity in the chlorination of anilines.[19] The combination of a Brønsted acid catalyst with thionyl chloride has also been shown to be effective for the chlorination of aromatic carboxylic acids.[26][27]
Experimental Protocols
General Procedure for Copper-Catalyzed Chlorination of Anilines in an Ionic Liquid[11]
-
To a round-bottom flask, add the aniline substrate (10 mmol) and 1-hexyl-3-methylimidazolium chloride ([hmim]Cl) (2.0 g).
-
Add copper(II) chloride (CuCl₂) (2.5-3.0 equiv.) to the mixture.
-
Stir the reaction mixture at 60-80 °C for the specified time (typically 3-16 hours), monitoring the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired chlorinated aniline.
General Procedure for Organocatalytic ortho-Chlorination of Phenols[18]
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the selenoether catalyst (1-5 mol%).
-
Add the phenol substrate (1.0 equiv.) and the desired solvent (e.g., toluene).
-
Cool the mixture to the specified temperature (e.g., 0 °C or room temperature).
-
Add N-chlorosuccinimide (NCS) (1.0-1.2 equiv.) in one portion.
-
Stir the reaction mixture at the same temperature, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired ortho-chlorinated phenol.
Conclusion
The regioselective chlorination of organic molecules is a rapidly evolving field, with a diverse array of catalytic systems available to the synthetic chemist. Enzymatic catalysts offer unparalleled precision, making them ideal for the synthesis of complex, high-value molecules. Transition-metal catalysts provide a versatile and tunable platform for a broad range of substrates and regioselectivities, particularly when employing directing groups. Organocatalysis presents a powerful and often more sustainable metal-free alternative, with the ability to invert the inherent regioselectivity of certain reactions.
The optimal choice of catalyst and chlorinating agent will depend on the specific substrate, the desired regioselectivity, and practical considerations such as cost, scalability, and safety. By understanding the mechanisms and performance characteristics of these different catalytic systems, researchers and drug development professionals can make more informed decisions to efficiently access novel chlorinated compounds with desired biological activities.
References
- 1. Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic Positions. | Semantic Scholar [semanticscholar.org]
- 2. Regioselective C–H Thiocyanation of Arenes by Iron(III) Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Age for Chlorination - GalChimia [galchimia.com]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective C─H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rhodium-catalyzed regioselective C-H chlorination of 7-azaindoles using 1,2-dichloroethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium-catalyzed directing group assisted and regioselectivity reversed cyclocarbonylation of arylallenes with 2-iodoanilines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. [PDF] Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. | Semantic Scholar [semanticscholar.org]
- 19. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Item - The Catalyst-Controlled Regiodivergent Chlorination of Phenols - figshare - Figshare [figshare.com]
- 23. scientificupdate.com [scientificupdate.com]
- 24. benchchem.com [benchchem.com]
- 25. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 26. researchgate.net [researchgate.net]
- 27. tandfonline.com [tandfonline.com]
A Comparative Analysis of the Bioaccumulation Potential of 2,4-Dichloro-1-(dichloromethyl)benzene and DDT
For researchers, scientists, and professionals in drug development and environmental science, understanding the bioaccumulation potential of chemical compounds is paramount for assessing their environmental risk and ensuring the safety of novel chemical entities. This guide provides an in-depth, objective comparison of the bioaccumulation potential of 2,4-Dichloro-1-(dichloromethyl)benzene, a key chemical intermediate, and Dichlorodiphenyltrichloroethane (DDT), a legacy persistent organic pollutant (POP). This analysis is grounded in available physicochemical data and established principles of environmental toxicology, highlighting the critical need for comprehensive experimental validation.
Introduction to Bioaccumulation and the Compounds of Interest
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment, leading to a concentration of the substance in the organism's tissues that is greater than in the surrounding medium.[1][2] For lipophilic (fat-soluble) compounds, this accumulation often occurs in fatty tissues.[3] When a substance is not readily metabolized or excreted, it can be passed up the food chain, leading to biomagnification—an increasing concentration in organisms at successively higher trophic levels.[1]
Dichlorodiphenyltrichloroethane (DDT) is a notorious organochlorine pesticide once widely used in agriculture and disease vector control.[4] Its severe environmental impact, primarily due to its high persistence and strong tendency to bioaccumulate and biomagnify, led to its ban in many countries.[3][5] DDT's effects on wildlife, particularly the thinning of eggshells in predatory birds, are a classic example of the ecological consequences of bioaccumulation.[3]
This compound , also known as 2,4-dichlorobenzal chloride, is an industrial chemical intermediate, notably used in the synthesis of fungicides like diniconazole and other pharmaceutical agents.[6][7] Its chemical structure, featuring a benzene ring with multiple chlorine substitutions, raises concerns about its environmental persistence and potential for bioaccumulation.[8] While less studied in the environment than DDT, an assessment of its physicochemical properties is essential for a preliminary evaluation of its bioaccumulation risk.
Physicochemical Properties: The Key to Bioaccumulation Potential
The propensity of a chemical to bioaccumulate is largely governed by its physicochemical properties, most notably its lipophilicity, water solubility, and molecular size. A key indicator of lipophilicity is the octanol-water partition coefficient (Kow), typically expressed as its logarithm (log Kow or log P). A higher log Kow value indicates greater lipophilicity and a higher potential for bioaccumulation in the fatty tissues of organisms.
| Property | This compound | DDT (p,p'-isomer) |
| Molecular Formula | C₇H₄Cl₄[9] | C₁₄H₉Cl₅[4] |
| Molecular Weight ( g/mol ) | 229.92[9] | 354.49[4] |
| Log Kow (Octanol-Water Partition Coefficient) | 5.0 (Predicted XLogP3) | ~6.91[10] |
| Water Solubility | Low (insoluble in water)[8] | Practically insoluble in water (0.025 mg/L)[10] |
| Vapor Pressure | 0.00932 mmHg at 25°C[6] | 1.9 x 10⁻⁷ mmHg at 25°C |
| Environmental Persistence | Indicated to have long-lasting effects in the aquatic environment[11]; specific half-life data is limited. | High (soil half-life can range from 22 days to 30 years)[3] |
A Head-to-Head Comparison of Bioaccumulation Potential
A direct experimental comparison of the bioaccumulation of this compound and DDT is hampered by the limited publicly available ecotoxicological data for the former. However, a comparative assessment can be made based on their physicochemical properties and the extensive body of research on DDT.
DDT: A High Potential for Bioaccumulation
DDT's bioaccumulation potential is exceptionally high and well-documented. Its high log Kow of approximately 6.91 indicates extreme lipophilicity, driving its partitioning from water into the fatty tissues of aquatic organisms.[10] This is substantiated by a vast amount of experimental data showing high bioconcentration factors (BCF) in various species, ranging from 1,000 to as high as 1,000,000 in some aquatic organisms.[12] The persistence of DDT in the environment, with a half-life that can extend to decades in soil and sediment, allows for prolonged exposure and uptake by organisms.[3][5] This combination of high lipophilicity and persistence is the primary reason for its significant biomagnification in food webs.[5]
This compound: A Predicted Potential Warranting Investigation
A Safety Data Sheet for this compound states that it is "Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment," which implies a degree of persistence and potential for harm that could be linked to bioaccumulation.[11] However, the same document also notes that there is "No information available" regarding its bioaccumulation.[11] The presence of four chlorine atoms on a relatively stable benzene-based structure suggests that the molecule is likely to be resistant to rapid degradation in the environment.[8]
While concrete BCF values for this compound are not available, we can look at related compounds for context. For instance, 1,4-dichlorobenzene has measured BCF values in fish ranging from 60 to 720. This is significantly lower than DDT but still indicates a capacity to concentrate in aquatic life. Given that this compound has more chlorine atoms and a higher predicted log Kow than 1,4-dichlorobenzene (log Kow ~3.4), it is reasonable to hypothesize that its bioaccumulation potential is greater than that of the dichlorobenzenes, though likely not as extreme as DDT.
Experimental Methodologies for Assessing Bioaccumulation
To definitively determine the bioaccumulation potential of a substance like this compound, standardized experimental protocols must be employed. The most widely accepted method is the OECD Test Guideline 305: "Bioaccumulation in Fish: Aqueous and Dietary Exposure."
OECD 305: A Step-by-Step Overview
This test is designed to measure the bioconcentration factor (BCF) of a chemical in fish. The BCF is the ratio of the concentration of the chemical in the fish to its concentration in the water at steady state. The test consists of two phases:
-
Uptake Phase: A group of fish is exposed to a constant, low concentration of the test substance in the water for a period, typically 28 days. During this phase, the concentration of the substance in the fish is monitored over time until it reaches a plateau, or steady state.
-
Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water. The concentration of the substance in the fish is then monitored as it is eliminated from their bodies. This phase is crucial for calculating the elimination rate constant.
The BCF can be calculated in two ways:
-
Ratio of concentrations at steady state: BCF = Concentration in fish (Cf) / Concentration in water (Cw)
-
Kinetic BCF: Calculated as the ratio of the uptake rate constant (k1) to the depuration rate constant (k2). This method is often preferred as it does not require reaching a true steady state.
Caption: Workflow for OECD 305 Bioaccumulation Test in Fish.
The Underlying Mechanism: From Bioconcentration to Biomagnification
The process of bioaccumulation and subsequent biomagnification is driven by the transfer of energy and contaminants through the food web. Organisms at lower trophic levels, such as algae and invertebrates, absorb persistent, lipophilic chemicals from the environment. When these organisms are consumed by predators, the contaminants are transferred and accumulate in the predator's fatty tissues. This process is repeated at each successive trophic level, leading to a dramatic increase in the concentration of the contaminant in top predators.
Caption: The process of biomagnification through an aquatic food web.
Conclusion and Future Directions
In comparing the bioaccumulation potential of this compound and DDT, a clear distinction emerges based on the available evidence. DDT is a well-established persistent, bioaccumulative, and toxic substance with a vast body of experimental data confirming its high potential to concentrate in organisms and magnify through the food chain.
The case for this compound is less certain but points towards a significant potential for bioaccumulation that warrants further investigation. Its chemical structure, with multiple chlorine substitutions, and a predicted log Kow of 5.0, are strong indicators of lipophilicity and persistence. While it is unlikely to reach the extreme levels of bioaccumulation seen with DDT, its potential cannot be disregarded.
For researchers and drug development professionals utilizing this compound as a chemical intermediate, this analysis underscores the importance of responsible handling and waste management to prevent its release into the environment. Furthermore, this guide highlights a critical data gap. To fully assess the environmental risk posed by this compound, experimental studies following standardized guidelines, such as the OECD 305 test, are essential. Such data would enable a more definitive comparison with legacy pollutants like DDT and inform the development of safer, more sustainable chemical processes.
References
- 1. Bioaccumulation and oxidative stress caused by pesticides in Cyprinus carpio reared in a rice-fish system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olfactory mucosal toxicity screening and multivariate QSAR modeling for chlorinated benzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. CAS 134-25-8: this compound [cymitquimica.com]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. This compound | 134-25-8 | Benchchem [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. ▷ InChI Key Database ⚛️ | 2,4-dichloro-1-(chloromethyl)benzene [inchikey.info]
Safety Operating Guide
Navigating the Safe Handling of 2,4-Dichloro-1-(dichloromethyl)benzene: A Guide for Laboratory Professionals
For the adept researcher, scientist, or drug development professional, the mastery of chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proficient management of 2,4-Dichloro-1-(dichloromethyl)benzene (CAS No. 134-25-8), a compound demanding meticulous attention to safety protocols. Herein, we move beyond a simple checklist, offering a procedural and causal framework to ensure every step taken in the laboratory is grounded in scientific integrity and an unwavering commitment to safety.
Hazard Assessment: Understanding the Risks
This compound is a chlorinated aromatic hydrocarbon that presents a multi-faceted hazard profile. A thorough understanding of these risks is the foundational step in mitigating them.
According to available Safety Data Sheets (SDS), this compound is classified with the following hazards[1][2]:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1]
-
Potential Carcinogen: Some related compounds are suspected of causing cancer.[3]
The causality behind these hazards lies in the chemical's reactivity. Its chlorinated nature can lead to irritation and damage to biological tissues upon contact. Ingestion can lead to systemic toxicity, while inhalation can irritate the respiratory tract.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazardous properties.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | To protect against splashes that can cause serious eye irritation, tightly fitting safety goggles are mandatory. A full-face shield must be worn over the goggles when there is a heightened risk of splashing, such as during bulk handling or reactions.[1] |
| Hand Protection | Chemical-Resistant Gloves | Due to the risk of skin irritation and potential absorption, chemical-resistant gloves are essential. While specific breakthrough time data for this exact compound is not readily available, guidance for dichlorobenzenes suggests that Nitrile or Neoprene gloves are appropriate for splash protection.[4][5] Always inspect gloves for any signs of degradation before use and replace them immediately if contact with the chemical occurs.[5][6] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron/Suit | A standard laboratory coat is required for all procedures to prevent skin contact. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or suit should be worn over the lab coat.[1] |
| Respiratory Protection | Fume Hood or NIOSH-Approved Respirator | All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][7] If a fume hood is not available or if there is a potential to exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[8][9] |
Occupational Exposure Limits: A Reference for Safety
While specific occupational exposure limits (OELs) for this compound have not been established, the limits for related dichlorobenzene isomers serve as a valuable conservative reference for ensuring workplace safety.[10]
| Organization | Compound | Exposure Limit |
| OSHA | 1,2-Dichlorobenzene | 50 ppm (ceiling)[1][11] |
| 1,4-Dichlorobenzene | 75 ppm (8-hour TWA)[2][12] | |
| NIOSH | 1,2-Dichlorobenzene | 50 ppm (ceiling)[1][12] |
| 1,4-Dichlorobenzene | Lowest feasible concentration (potential carcinogen)[2] | |
| ACGIH | 1,2-Dichlorobenzene | 25 ppm (8-hour TWA); 50 ppm (STEL)[1][12][13] |
| 1,4-Dichlorobenzene | 10 ppm (8-hour TWA)[2][12] |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; ppm: parts per million
Procedural Guidance: A Step-by-Step Approach to Safe Handling
This protocol provides a self-validating system for the safe handling of this compound, from receipt to disposal.
Pre-Handling Preparations
-
Information Review: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound before commencing any work.[1][3][7][12]
-
Engineering Controls: Ensure a certified chemical fume hood is operational.[3][7] Verify that an eyewash station and safety shower are readily accessible and have been recently tested.[10][14]
-
PPE Availability: Confirm that all necessary PPE, as outlined in Section 2, is available, in good condition, and fits correctly.
Handling and Use
-
Work Area: Conduct all weighing and handling of the compound exclusively within a chemical fume hood to minimize inhalation risk.[3][7]
-
Dispensing: Use spark-proof tools for handling, as flammable vapors may be present.[1]
-
Cross-Contamination: Avoid cross-contamination by designating specific spatulas and weighing vessels for this compound.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the chemical, before leaving the laboratory, and before eating or drinking.[3][7]
Storage
-
Container: Store in a tightly closed, properly labeled container.[1]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][8]
-
Security: Store in a locked cabinet or a secure area to prevent unauthorized access.[1]
Emergency Protocols: Preparedness and Response
First Aid
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][12][14] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][12][14] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[12][14] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][12][14] |
Spill Management
In the event of a spill, the following steps must be taken to ensure safety and proper cleanup:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[15]
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[16] Do not use combustible materials like sawdust.[17]
-
Collect: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[1][16]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.[18]
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1]
Disposal Plan: Responsible Waste Management
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Containerization: Place all waste in a clearly labeled, sealed, and compatible container.[1]
-
Labeling: The label should clearly state "Hazardous Waste" and identify the contents.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[1][3][19]
Visual Workflow for PPE Selection and Use
The following diagram illustrates the logical workflow for selecting and using personal protective equipment when handling this compound.
Caption: A flowchart outlining the key steps for the preparation, selection, use, and disposal of PPE.
References
- 1. nj.gov [nj.gov]
- 2. nj.gov [nj.gov]
- 3. 1,4 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. ehss.syr.edu [ehss.syr.edu]
- 5. Are Nitrile Gloves Chemical Resistant [it.titanfine.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. 1,3 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - o-Dichlorobenzene [cdc.gov]
- 9. restoredcdc.org [restoredcdc.org]
- 10. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 11. 1,2 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 12. Table 8-1, Regulations and Guidelines Applicable to Dichlorobenzenes - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. o-DICHLOROBENZENE - ACGIH [acgih.org]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. fishersci.com [fishersci.com]
- 16. offices.austincc.edu [offices.austincc.edu]
- 17. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
